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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (S)-3-hydroxy-N-methyl-3-phenylpropanamide: A Core Chiral Hub for Antidepressant APIs

In the landscape of neuroactive active pharmaceutical ingredients (APIs), the stereochemical integrity of the core pharmacophore is non-negotiable. As a Senior Application Scientist overseeing route scouting and process...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuroactive active pharmaceutical ingredients (APIs), the stereochemical integrity of the core pharmacophore is non-negotiable. As a Senior Application Scientist overseeing route scouting and process optimization, I frequently encounter the challenge of establishing robust, scalable asymmetric centers.

(S)-3-hydroxy-N-methyl-3-phenylpropanamide is a foundational chiral intermediate. It serves as the direct precursor to several blockbuster selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), including Fluoxetine, Nisoxetine, and Atomoxetine[1]. The absolute configuration established at this benzylic stereocenter ultimately dictates the target API's binding affinity to monoamine transporters.

This technical guide dissects the strategic route selection, detailed experimental execution, and analytical characterization required to synthesize this critical chiral hub with >99% enantiomeric excess (ee).

Retrosynthetic Analysis & Route Selection

When designing a synthetic route for (S)-3-hydroxy-N-methyl-3-phenylpropanamide, the primary objective is maximizing enantiomeric excess while maintaining scalability and atom economy.

Historically, two primary methodologies have been employed:

  • Kinetic Resolution: The kinetic resolution of racemic β-hydroxy esters using planar-chiral DMAP derivative catalysts or enzymatic lipases (e.g., Candida rugosa lipase) has been successfully demonstrated[1][2][3]. However, this approach inherently caps the theoretical yield of the desired enantiomer at 50% unless coupled with complex dynamic kinetic resolution (DKR) protocols.

  • Asymmetric Reduction (The Chosen Route): The direct asymmetric reduction of the prochiral ketone, 3-oxo-N-methyl-3-phenylpropanamide , using a Corey-Bakshi-Shibata (CBS) catalyst offers near-quantitative yields and exceptional enantioselectivity.

For large-scale commercial processes, the CBS reduction is vastly superior. It avoids the 50% yield penalty of kinetic resolution and provides a highly crystalline product that can be further optically enriched via simple recrystallization. Furthermore, because of the expense and difficulty of late-stage Mitsunobu reactions on a large scale, modern commercial processes for drugs like Atomoxetine rely heavily on utilizing this highly pure chiral alcohol for subsequent nucleophilic aromatic substitution[4].

SyntheticWorkflow SM Acetophenone + Diethyl Carbonate KetoAmide 3-oxo-N-methyl-3-phenylpropanamide (Prochiral Substrate) SM->KetoAmide 1. Claisen Condensation 2. Amidation (MeNH2) Intermediate (S)-3-hydroxy-N-methyl-3-phenylpropanamide (Chiral Hub) KetoAmide->Intermediate Asymmetric Reduction (CBS Catalyst / BH3) Atomoxetine (R)-Atomoxetine (SNRI) Intermediate->Atomoxetine Nucleophilic Ar-F Substitution (Retention of Configuration) Fluoxetine (S)-Fluoxetine (SSRI) Intermediate->Fluoxetine Reduction & Arylation

Synthetic workflow from achiral precursors to target APIs via the chiral hub.

Experimental Protocol: CBS Asymmetric Reduction

The following protocol details the enantioselective reduction of 3-oxo-N-methyl-3-phenylpropanamide.

Causality & Experimental Design: The critical success factor in this protocol is the order and rate of addition. The prochiral ketone must be added slowly to a pre-formed complex of the (S)-CBS catalyst and borane. This maintains a low steady-state concentration of the uncomplexed ketone, thereby suppressing the non-enantioselective background reduction driven by free borane.

Materials Required
  • Substrate: 3-oxo-N-methyl-3-phenylpropanamide (1.0 eq, 100 mmol, 17.7 g)

  • Catalyst: (S)-Me-CBS oxazaborolidine (0.1 eq, 10 mmol, 2.77 g)

  • Reductant: Borane-dimethyl sulfide complex (BH 3​ ·SMe 2​ , 10.0 M, 1.2 eq, 120 mmol, 12.0 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 200 mL)

  • Quench: Methanol (MeOH, 50 mL)

Step-by-Step Methodology
  • Catalyst Activation: To an oven-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and an addition funnel, add the (S)-Me-CBS catalyst (2.77 g) and anhydrous THF (50 mL) under a strict nitrogen atmosphere.

  • Borane Complexation: Cool the solution to -20 °C using a dry ice/isopropanol bath. Syringe in the BH 3​ ·SMe 2​ (12.0 mL) dropwise over 5 minutes. Stir the mixture for 15 minutes at -20 °C to ensure complete formation of the active Lewis acid-base complex.

  • Substrate Addition (Critical Step): Dissolve the 3-oxo-N-methyl-3-phenylpropanamide (17.7 g) in anhydrous THF (150 mL). Transfer this solution to the addition funnel. Add the ketone solution dropwise to the reaction flask over a period of 2 hours, strictly maintaining the internal temperature between -20 °C and -15 °C.

  • Reaction Monitoring: Post-addition, stir the reaction for an additional 1 hour at -20 °C. Monitor completion via TLC (Silica gel, EtOAc/Hexanes 1:1, UV detection). The starting material ( Rf​≈0.45 ) should be entirely consumed, replaced by the product spot ( Rf​≈0.25 ).

  • Quenching (Self-Validating Step): Cautiously add Methanol (50 mL) dropwise over 30 minutes while maintaining the temperature below 0 °C. Caution: This step destroys excess borane and is highly exothermic, accompanied by vigorous hydrogen gas evolution. The cessation of bubbling serves as a self-validating visual indicator that the quench is complete.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dissolve the crude residue in Ethyl Acetate (300 mL) and wash sequentially with 1M HCl (100 mL, to remove boron byproducts), saturated NaHCO 3​ (100 mL), and brine (100 mL). Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate.

  • Optical Upgrading: Recrystallize the crude off-white solid from a mixture of Toluene/Heptane (1:2 v/v) to yield (S)-3-hydroxy-N-methyl-3-phenylpropanamide as pristine white needles.

CBSMechanism CBS (S)-CBS Oxazaborolidine Complex1 Borane-CBS Complex (Lewis Acid Activation) CBS->Complex1 + BH3 Complex2 Ketone Coordination (Face-Selective Binding) Complex1->Complex2 + Prochiral Ketone TS Hydride Transfer (6-Membered TS) Complex2->TS Intramolecular Hydride Shift Product (S)-Alcohol Product + Regenerated Catalyst TS->Product Dissociation Product->CBS Catalyst Recycling

Mechanism of CBS-catalyzed asymmetric reduction ensuring high facial selectivity.

Analytical Characterization & Quality Control

To verify the structural integrity and stereochemical purity of the synthesized (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a rigorous analytical suite must be applied. The combination of Chiral HPLC and multidimensional NMR ensures the product meets API-grade intermediate specifications.

Quantitative Data Summary
ParameterAnalytical Technique / ConditionExpected Result / Value
Appearance Visual InspectionWhite crystalline solid
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min, 210 nm)> 99.0% ee (post-recrystallization)
Optical Rotation Polarimetry ( [α]D20​ , c=1.0, CHCl 3​ )-45.0° to -48.0°
Molecular Mass LC-MS (ESI+)m/z 180.10 [M+H] +
Melting Point Capillary Melting Point Apparatus118 °C – 120 °C
1 H NMR 400 MHz, CDCl 3​ , 298 K δ 7.40-7.25 (m, 5H), 6.15 (br s, 1H), 5.10 (dd, J=8.5, 3.5 Hz, 1H), 4.50 (br s, 1H), 2.80 (d, J=4.8 Hz, 3H), 2.50 (m, 2H)
13 C NMR 100 MHz, CDCl 3​ , 298 K δ 172.5, 143.0, 128.5, 127.8, 125.6, 70.5, 44.2, 26.5

Note: The coupling constants in the 1 H NMR spectrum (specifically the doublet of doublets at δ 5.10 ppm) are highly diagnostic of the benzylic methine proton adjacent to the diastereotopic methylene protons of the amide backbone.

Downstream Application Notes

Once isolated and characterized, (S)-3-hydroxy-N-methyl-3-phenylpropanamide serves as the direct launchpad for API synthesis. For example, in the synthesis of Atomoxetine , the secondary hydroxyl group undergoes a nucleophilic aromatic substitution (S N​ Ar) with 1-fluoro-2-methylbenzene. Because this reaction occurs at the benzylic oxygen rather than the chiral carbon, the (S)-configuration is perfectly retained, transferring the carefully constructed stereochemical information directly into the final pharmaceutical product[4].

By mastering the synthesis and characterization of this intermediate, process chemists can ensure a highly efficient, scalable, and economically viable route to some of the world's most critical psychiatric medications.

References

  • Cas 82248-59-7,Atomoxetine hydrochloride - LookChem LookChem [Link]

  • Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. ResearchGate [Link]

  • Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates ResearchGate [Link]

  • Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols Diva-Portal[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utilization of 3-Hydroxy-N-methyl-3-phenylpropanamide in Advanced Drug Development

Executive Summary The development of selective monoamine reuptake inhibitors relies heavily on the precision of chiral building blocks. 3-hydroxy-N-methyl-3-phenylpropanamide stands as a critical chiral intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective monoamine reuptake inhibitors relies heavily on the precision of chiral building blocks. 3-hydroxy-N-methyl-3-phenylpropanamide stands as a critical chiral intermediate in the synthesis of blockbuster neuro-pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (SNRI) atomoxetine [1]. This whitepaper dissects the physicochemical properties of this compound, explores the causality behind its biocatalytic kinetic resolution, and provides self-validating protocols for its downstream pharmacological application.

Structural Identity & Physicochemical Profile

The pharmacological utility of 3-hydroxy-N-methyl-3-phenylpropanamide is dictated by its chiral center at the C3 position. The stereochemical configuration of this single carbon ultimately determines the target receptor affinity of the final active pharmaceutical ingredient (API). For instance, the (S)-enantiomer is the direct precursor required for synthesizing (R)-atomoxetine and (S)-fluoxetine [2].

To facilitate formulation and synthetic planning, the core physicochemical properties of the compound are summarized below:

PropertyValue / Description
Chemical Name 3-hydroxy-N-methyl-3-phenylpropanamide
CAS Number 76183-10-3 (S-enantiomer) [3], 134619-76-4 (General) [4]
Molecular Formula C10H13NO2 [3]
Molecular Weight 179.22 g/mol
Appearance White amorphous powder to clear liquid (dependent on purity/state) [4]
Solubility Soluble in polar aprotic/protic solvents (THF, EtOH, DMSO); slightly soluble in H2O
Chirality Optically active; stereocenter at C3 dictates downstream API receptor targeting [2]

Biocatalytic Synthesis: The Sol-Gel Lipase Paradigm

The isolation of the pure (S)-enantiomer from a racemic mixture is most efficiently achieved via enzymatic kinetic resolution.

Biocatalysis Substrate Racemic Precursor (rac-ethyl 3-hydroxy-3-phenylpropanoate) Reaction Kinetic Resolution (Vinyl Acetate, Toluene) Substrate->Reaction Substrate Input Matrix Sol-Gel Matrix (TMOS/MTMS) Enzyme Immobilized PFL Lipase (Active Conformation) Matrix->Enzyme Entrapment (Water/Gel Ratio 9:1) Enzyme->Reaction Enantioselective Catalysis Product (S)-3-hydroxy-N-methyl- 3-phenylpropanamide Reaction->Product >99% ee Yield

Biocatalytic kinetic resolution workflow using sol-gel entrapped lipase.

Mechanistic Causality

Why use sol-gel entrapment rather than free enzymes? Free lipases suspended in organic solvents invariably undergo structural aggregation, which buries their active sites and drastically reduces catalytic efficiency. By entrapping Pseudomonas fluorescens lipase (PFL) or Candida rugosa lipase (CRL) [5] in a hybrid sol-gel matrix, the enzyme is locked into an open, active conformation.

The water-to-gel ratio is the critical variable dictating success. A 9:1 ratio provides the optimal hydration shell. If the water content is too low, the enzyme desiccates and loses its flexible conformation; if too high, the enzyme partitions to the gel surface, leading to leaching and a catastrophic drop in enantioselectivity [6].

Protocol 1: Sol-Gel Immobilization and Kinetic Resolution
  • Step 1: Matrix Pre-hydrolysis. Mix tetramethyl orthosilicate (TMOS) and methyltrimethoxysilane (MTMS) in a 1:5 molar ratio with an HCl catalyst. Causality: The 1:5 ratio optimally balances the hydrophobicity of the matrix, ensuring rapid diffusion of the lipophilic substrate into the pores.

  • Step 2: Enzyme Entrapment. Introduce the PFL dissolved in buffer, strictly maintaining the 9:1 water-to-gel ratio. Allow the gel to age and dry under vacuum.

  • Step 3: Acylation. React the racemic substrate with vinyl acetate (0.2 M) in toluene at 30 °C. Causality: Vinyl acetate is chosen as the acyl donor because its leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

  • Self-Validating Checkpoint: Monitor the reaction via chiral HPLC. The reaction is self-validating when the conversion rate plateaus at exactly 50%. This thermodynamic wall confirms the absolute enantioselectivity of the entrapped enzyme—only one enantiomer is being consumed, leaving the desired (S)-enantiomer untouched and optically pure.

Downstream Pharmacological Divergence

Once the (S)-3-hydroxy-N-methyl-3-phenylpropanamide is isolated, it serves as the foundational core for synthesizing either atomoxetine or fluoxetine [7].

Pharmacology ChiralCore (S)-3-hydroxy-N-methyl- 3-phenylpropanamide Reduction Amide Reduction (LiAlH4 / THF) ChiralCore->Reduction Chemoselective Reduction Intermediate (S)-3-methylamino- 1-phenylpropan-1-ol Reduction->Intermediate Retention of Configuration Atomoxetine (R)-Atomoxetine (via o-cresol arylation) Intermediate->Atomoxetine Mitsunobu (Inversion to R) Fluoxetine (S)-Fluoxetine (via p-CF3-phenol arylation) Intermediate->Fluoxetine SNAr (Retention of S) NET NET Inhibition (ADHD Treatment) Atomoxetine->NET Target Binding SERT SERT Inhibition (Depression Treatment) Fluoxetine->SERT Target Binding

Pharmacological divergence of the chiral intermediate into API targets.

Mechanistic Causality

To transform the amide into a functional API, the carbonyl group must be reduced to a methylene bridge, yielding a secondary amine. Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is uniquely suited for this. Weaker reducing agents (like NaBH4) cannot overcome the resonance stabilization of the amide bond. The reduction proceeds with complete retention of stereochemistry at the adjacent chiral center.

Subsequent arylation dictates the final drug identity: a Mitsunobu reaction with o-cresol inverts the stereocenter to yield (R)-atomoxetine, while a nucleophilic aromatic substitution (SNAr) with p-trifluoromethylphenol retains the stereocenter to yield (S)-fluoxetine.

Protocol 2: Chemoselective Amide Reduction
  • Step 1: Hydride Addition. Suspend LiAlH4 in anhydrous THF at 0 °C under an inert argon atmosphere. Dropwise add (S)-3-hydroxy-N-methyl-3-phenylpropanamide dissolved in THF.

  • Step 2: Reflux. Heat the reaction to 65 °C for 2 hours. Causality: Elevated thermal energy is required to drive the reduction of the highly stable aluminate intermediate down to the amine.

  • Step 3: Fieser Workup. Cool the reaction to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add x mL of distilled H2O, x mL of 15% NaOH (aq), and 3x mL of H2O.

  • Self-Validating Checkpoint: The Fieser workup is a self-validating quenching mechanism. Quenching with only water produces a gelatinous aluminum hydroxide emulsion that traps the product. The precise stoichiometric addition of NaOH forces the hydrolysis of the aluminum complex into a dense, crisp, white granular precipitate (sodium aluminate). The appearance of these rapidly settling granular salts visually confirms the complete destruction of the hydride and ensures quantitative recovery of the amine during filtration without product entrapment.

References

  • Title : Molecules, Volume 19, Issue 9 (September 2014) Source : MDPI URL :[Link]

  • Title : Influence of the Physico-chemical Characteristics of the Hybrid Matrix on the Catalytic Properties of Sol-gel Entrapped Pseudomonas fluorescens Lipase Source : ResearchGate URL :[Link]

  • Title : Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols Source : DiVA Portal URL : [Link]

  • Title : Atomoxetine hydrochloride Source : LookChem URL : [Link]

  • Title : Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates Source : ResearchGate URL :[Link]

Sources

Foundational

The 3-Hydroxy-N-methyl-3-phenylpropanamide Scaffold: Stereochemical Control and Mechanism of Action in Monoamine Transporter Inhibition

Executive Summary In modern neuropharmacology, the compound 3-hydroxy-N-methyl-3-phenylpropanamide (often referred to as N-methyl-3-hydroxy-3-phenylpropanamide) occupies a unique position. While it does not act as an act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern neuropharmacology, the compound 3-hydroxy-N-methyl-3-phenylpropanamide (often referred to as N-methyl-3-hydroxy-3-phenylpropanamide) occupies a unique position. While it does not act as an active pharmaceutical ingredient (API) in its native amide form, it is the master chiral synthon—the foundational pharmacophore precursor—for the 3-aryloxy-3-phenylpropylamine class of monoamine reuptake inhibitors[1]. This whitepaper details how the stereochemistry of this specific intermediate dictates the downstream biological mechanism of action, driving target divergence between the human Serotonin Transporter (hSERT) and the Norepinephrine Transporter (hNET)[2].

The Chemical Biology of the Aryloxypropylamine Scaffold

The biological mechanism of action of 3-hydroxy-N-methyl-3-phenylpropanamide is realized after its synthetic conversion into an aryloxypropylamine[3]. The resulting scaffold is perfectly tuned to interact with the central S1 binding pocket of monoamine transporters[4].

Monoamine transporters (hSERT, hNET, and hDAT) belong to the neurotransmitter:sodium symporter (NSS) family. When an API derived from this amide scaffold enters the synaptic cleft, the protonated secondary amine forms a critical salt bridge with a conserved aspartate residue in the transporter's S1 pocket (e.g., Asp98 in hSERT). Meanwhile, the stereocenter derived directly from the C3 position of 3-hydroxy-N-methyl-3-phenylpropanamide dictates the spatial orientation of the bulky aryloxy ring, determining whether the molecule will sterically clash with, or perfectly complement, the specific architecture of hSERT versus hNET[4].

Mechanism PreSyn Presynaptic Terminal (Monoamine Release) Cleft Synaptic Cleft (Neurotransmitter Accumulation) PreSyn->Cleft Exocytosis PostSyn Postsynaptic Neuron (Signal Transduction) Cleft->PostSyn Receptor Activation Transporter Monoamine Transporter (hSERT / hNET) Cleft->Transporter Reuptake Pathway Drug Aryloxypropylamine API (e.g., Fluoxetine) Drug->Transporter S1 Pocket Blockade Transporter->PreSyn Vesicular Recycling

Figure 1: Biological mechanism of action: API-mediated blockade of monoamine transporters.

Target Divergence: The Role of the Chiral Center

The causality between the intermediate's stereochemistry and the final drug's biological target is absolute. Starting from the enantiomerically pure (S)-3-hydroxy-N-methyl-3-phenylpropanamide , drug developers can synthesize either a potent Selective Serotonin Reuptake Inhibitor (SSRI) or a potent Selective Norepinephrine Reuptake Inhibitor (SNRI) simply by choosing a synthetic pathway that either retains or inverts the stereocenter[3].

  • (S)-Configuration (Retention): Leads to (S)-Fluoxetine , which exhibits high affinity for hSERT and acts as a potent SSRI[5].

  • (R)-Configuration (Inversion): Leads to (R)-Atomoxetine (Tomoxetine), which exhibits high affinity for hNET and acts as a potent SNRI used in ADHD treatment[6].

Quantitative Binding Data

The following table summarizes the binding affinities ( Ki​ ) of the resulting APIs to monoamine transporters, illustrating the profound biological impact of the intermediate's stereocenter[5],[6].

Derived APITransporter Target Ki​ (hSERT) Ki​ (hNET)Selectivity Profile
(S)-Fluoxetine hSERT~16 nM>1000 nMHighly SERT Selective
(R)-Fluoxetine hSERT~21 nM>1000 nMSERT Selective
(R)-Atomoxetine hNET77 nM5 nMHighly NET Selective
(S)-Atomoxetine hNET>1000 nM>100 nMPoor Affinity

Experimental Workflows: From Synthon to Synapse

As an application scientist, establishing a self-validating system from synthesis to biological assay is critical. The following protocols detail the causality behind the experimental choices used to harness this scaffold.

Protocol 1: Enantioselective Synthesis of the Amide Scaffold

To ensure downstream biological selectivity, the starting amide must be optically pure.

  • Kinetic Resolution: Treat racemic β -hydroxy esters with a planar-chiral 4-(dimethylamino)pyridine (DMAP) organocatalyst[1].

  • Aminolysis: React the resulting enantiopure (S)-ester with aqueous methylamine ( MeNH2​ ) in methanol at 0 °C for 24 hours.

  • Validation: Confirm the >99% enantiomeric excess (ee) of (S)-3-hydroxy-N-methyl-3-phenylpropanamide via Chiral HPLC (e.g., Chiralcel OD-H column) before proceeding[7].

Protocol 2: Stereospecific API Synthesis (The Causality of Choice)

The (S)-amide is first reduced to the amino alcohol, (S)-N-methyl-3-phenyl-3-hydroxypropylamine, using LiAlH4​ in anhydrous THF[3]. From here, the synthetic pathway diverges based on the desired biological target.

Pathway A: Synthesis of (S)-Fluoxetine (Retention of Configuration)

  • Causality: To target hSERT, we require the (S)-configuration. Because 4-chlorobenzotrifluoride is highly electron-deficient, we can perform a direct Nucleophilic Aromatic Substitution (SNAr).

  • Procedure: Deprotonate the (S)-amino alcohol with Sodium Hydride (NaH) in DMF. Add 4-chlorobenzotrifluoride and heat to 80 °C.

  • Mechanism: The reaction occurs exclusively at the aryl halide carbon. The chiral C-O bond is never broken, guaranteeing strict retention of the (S)-configuration[3].

Pathway B: Synthesis of (R)-Atomoxetine (Inversion of Configuration)

  • Causality: To target hNET, we require the (R)-configuration. Furthermore, 2-methylphenol is electron-rich, making direct SNAr impossible. We must use the Mitsunobu reaction, which elegantly solves both the chemical reactivity and the stereochemical requirement.

  • Procedure: Combine the (S)-amino alcohol, 2-methylphenol, and Triphenylphosphine ( PPh3​ ) in THF. Slowly add Diisopropyl azodicarboxylate (DIAD) at 0 °C.

  • Mechanism: The Mitsunobu reaction proceeds via an SN​2 attack by the phenoxide ion onto the activated chiral carbon. This forces a complete Walden inversion , transforming the (S)-precursor into the highly active (R)-Atomoxetine[3].

Synthesis Amide (S)-3-hydroxy-N-methyl- 3-phenylpropanamide AminoAlc (S)-N-methyl-3-phenyl- 3-hydroxypropylamine Amide->AminoAlc LiAlH4 Reduction Fluox (S)-Fluoxetine (SSRI Target: hSERT) AminoAlc->Fluox SNAr (Retention) Atomox (R)-Atomoxetine (SNRI Target: hNET) AminoAlc->Atomox Mitsunobu (Inversion)

Figure 2: Stereochemical divergence of the amide synthon into specific transporter inhibitors.

Protocol 3: Radioligand Binding Assay for Target Validation

To validate the biological efficacy of the synthesized APIs, a competitive radioligand binding assay is employed[2].

  • Cell Preparation: Culture COS-7 cells transiently expressing human SERT or NET. Harvest and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate membrane preparations with the synthesized API (varying concentrations from 10−10 to 10−5 M) and a radioligand: [3H] -citalopram for hSERT, or [3H] -nisoxetine for hNET.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. This self-validating loop confirms that the chemical stereoinversion successfully shifted the biological target from SERT to NET[4].

Conclusion

While 3-hydroxy-N-methyl-3-phenylpropanamide is technically a synthetic intermediate, viewing it merely as a chemical stepping stone ignores its profound pharmacological significance. It is the geometric blueprint for monoamine transporter inhibition. By mastering the stereochemical manipulation of this scaffold—utilizing SNAr for retention or Mitsunobu for inversion—researchers can precisely engineer the biological mechanism of action, selectively targeting serotonin or norepinephrine pathways to treat complex psychiatric and neurological disorders.

References

  • ResearchGate / Molecules (2014)
  • (S)
  • Hungarian Society for Experimental and Clinical Pharmacology (MPPT)
  • Proceedings of the National Academy of Sciences (PNAS)
  • Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in ADHD Neuropsychopharmacology / ResearchGate URL

Sources

Exploratory

The Discovery and History of 3-Hydroxy-N-methyl-3-phenylpropanamide: A Cornerstone Intermediate in Neuropharmacology

Executive Summary The evolution of modern psychopharmacology is inextricably linked to the advancement of asymmetric organic synthesis. At the center of this intersection lies 3-hydroxy-N-methyl-3-phenylpropanamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of modern psychopharmacology is inextricably linked to the advancement of asymmetric organic synthesis. At the center of this intersection lies 3-hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3), a highly versatile chiral building block[1]. This compound serves as the immediate synthetic precursor to a blockbuster class of aryloxyphenylpropylamine derivatives, including the selective serotonin reuptake inhibitor (SSRI) Fluoxetine (Prozac) and the norepinephrine reuptake inhibitor (SNRI) Atomoxetine (Strattera)[2].

This whitepaper provides an in-depth technical analysis of the discovery, structural significance, and synthetic evolution of 3-hydroxy-N-methyl-3-phenylpropanamide. By examining the causality behind specific kinetic resolution (KR) methodologies and downstream functionalizations, this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.

Historical Context & Chemical Significance

The Shift to Enantiopure Therapeutics

Historically, early aryloxyphenylpropylamines like fluoxetine were developed and marketed as racemates in the 1970s and 1980s[3]. However, as neuropharmacology advanced, it became evident that the individual enantiomers of these drugs exhibited distinct pharmacokinetic and pharmacodynamic profiles. For instance, (R)-atomoxetine is a highly selective norepinephrine reuptake inhibitor, whereas its (S)-enantiomer is significantly less active[1].

To access these enantiopure active pharmaceutical ingredients (APIs), chemists required a stable, resolvable, and highly functionalizable intermediate.

Why an Amide Precursor?

The selection of 3-hydroxy-N-methyl-3-phenylpropanamide over its amine counterpart (3-hydroxy-N-methyl-3-phenylpropanamine) is rooted in strict chemical causality:

  • Nitrogen Protection: During the downstream etherification of the C3-hydroxyl group (via SNAr or Mitsunobu reactions), a free secondary amine would act as a competing nucleophile. The amide functional group effectively delocalizes the nitrogen lone pair into the carbonyl π -system, rendering it non-nucleophilic and eliminating the need for transient protecting groups (e.g., Boc or Cbz)[3].

  • Crystallinity and Resolution: Amides generally exhibit superior crystallinity compared to their corresponding amines, facilitating easier purification and isolation of enantiomers post-resolution.

Evolution of Synthetic Methodologies

The history of synthesizing enantiopure (S)-3-hydroxy-N-methyl-3-phenylpropanamide is defined by the evolution of kinetic resolution (KR) techniques[4].

Generation 1: Enzymatic Kinetic Resolution

Early approaches relied on biocatalysis, specifically utilizing Candida rugosa lipase (CRL) to hydrolyze or acylate racemic β -hydroxy esters[5]. While environmentally benign, enzymatic methods often suffered from moderate selectivity factors ( s≈20−50 ), long reaction times (up to 72 hours), and substrate specificity limitations that hindered broad industrial scalability[5].

Generation 2: Non-Enzymatic Organocatalytic Resolution

A breakthrough in the synthesis of this intermediate was the development of non-enzymatic acylative kinetic resolution utilizing planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives[2]. By employing a ferrocenyl DMAP catalyst, researchers achieved exceptional selectivity ( s>100 ) and enantiomeric excess (>99% ee) in significantly shorter reaction times[2].

KRCycle Cat (-)-Ferrocenyl DMAP Catalyst AcylCat N-Acylpyridinium Intermediate (Chiral Environment) Cat->AcylCat Ac2O AcylCat->Cat Release Fast Fast Acylation (R)-Enantiomer AcylCat->Fast Slow Slow Acylation (S)-Enantiomer AcylCat->Slow Racemate rac-Ethyl 3-hydroxy- 3-phenylpropanoate Racemate->Fast Racemate->Slow AcylEster Acylated (R)-Ester Fast->AcylEster ResEster Unreacted (S)-Ester (>99% ee) Slow->ResEster Remains Unreacted

Catalytic cycle of acylative kinetic resolution utilizing a planar-chiral DMAP derivative.

Quantitative Comparison of Resolution Strategies
MethodologyCatalyst / AgentSelectivity Factor ( s )Reaction TimeEnantiomeric Excess (ee)Scalability
Enzymatic KR [5]Candida rugosa lipase20 – 5048 – 72 h85 – 95%High (Bioreactors)
Organocatalytic KR [2]Planar-Chiral DMAP> 10024 h> 99%Moderate (Catalyst Cost)

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the (S)-amide precursor and its divergent downstream functionalization. Every protocol is designed as a self-validating system to ensure scientific integrity.

Protocol A: Non-Enzymatic KR of β -Hydroxy Esters

Objective: Isolate (S)-ethyl 3-hydroxy-3-phenylpropanoate from the racemate[2].

  • Preparation: Dissolve rac-ethyl 3-hydroxy-3-phenylpropanoate (2.8 mmol) in 1.0 mL of tert-amyl alcohol.

    • Causality: Bulky tertiary alcohols are utilized as the solvent because they provide a stable reaction medium without competing for the acyl group, thereby maximizing the enantioselectivity of the catalyst[4].

  • Catalysis: Add acetic anhydride (0.75 equiv.) and the (-)-planar-chiral ferrocenyl DMAP catalyst (2 mol%).

  • Incubation: Stir the mixture at 0 °C for 24 hours.

    • Causality: Lowering the temperature to 0 °C increases the difference in activation energy ( ΔΔG‡ ) between the diastereomeric transition states, driving the selectivity factor ( s ) above 100[4].

  • Validation: Monitor conversion via 1 H-NMR (shift of the methine proton upon acylation). Confirm the ee of the unreacted (S)-ester (>99%) via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Amidation to the Precursor

Objective: Convert the resolved (S)-ester to (S)-3-hydroxy-N-methyl-3-phenylpropanamide[2].

  • Reaction: Treat the isolated (S)-ester with 40% aqueous methylamine at room temperature for 3 hours[2].

    • Causality: Aqueous methylamine acts as both the nucleophile and the solvent. Because the nucleophilic acyl substitution occurs exclusively at the C1 carbonyl carbon, the C3 stereocenter remains entirely undisturbed, guaranteeing 100% retention of configuration[2].

  • Validation: Isolate the product via crystallization. Confirm the presence of the amide carbonyl via FTIR (~1650 cm −1 ) and verify optical rotation [α]D​ matches literature values for the pure (S)-enantiomer.

Mechanistic Divergence: From Precursor to APIs

The true brilliance of (S)-3-hydroxy-N-methyl-3-phenylpropanamide lies in its divergent downstream reactivity. Depending on the desired API, chemists manipulate the C-O bond at the chiral center to dictate the final stereochemistry[3].

  • Pathway 1: Retention of Configuration (Fluoxetine). The (S)-amide undergoes Nucleophilic Aromatic Substitution (SNAr) with 4-fluorobenzotrifluoride in the presence of NaH. Because the alkoxide attacks the aromatic ring, the chiral C-O bond is never broken. Subsequent reduction of the amide yields (S)-Fluoxetine [3].

  • Pathway 2: Inversion of Configuration (Atomoxetine). The (S)-amide is subjected to a Mitsunobu reaction with o-cresol, triphenylphosphine, and DEAD. This mechanism displaces the activated hydroxyl group, breaking the C-O bond and inverting the stereocenter to the (R)-configuration. Reduction of the amide yields (R)-Atomoxetine [5].

MechanisticDivergence Precursor (S)-3-hydroxy-N-methyl- 3-phenylpropanamide SNAr SNAr with 4-Fluorobenzotrifluoride Base: NaH Precursor->SNAr C-O bond intact Mitsunobu Mitsunobu with o-Cresol DEAD, PPh3 Precursor->Mitsunobu C-O bond broken Inter1 (S)-Amide Intermediate (Retention of Configuration) SNAr->Inter1 Inter2 (R)-Amide Intermediate (Inversion of Configuration) Mitsunobu->Inter2 Red1 Amide Reduction (LiAlH4 / THF) Inter1->Red1 Red2 Amide Reduction (LiAlH4 / THF) Inter2->Red2 Fluox (S)-Fluoxetine (SSRI) Red1->Fluox Atom (R)-Atomoxetine (SNRI) Red2->Atom

Mechanistic divergence in the synthesis of APIs from a common (S)-precursor.

Protocol C: Final Amide Reduction (Self-Validating)

Objective: Reduce the aryloxy amide intermediate to the final amine API[3].

  • Reaction: Suspend LiAlH 4​ in anhydrous THF at 0 °C. Slowly add the aryloxy amide intermediate. Reflux for 2 hours[1].

    • Causality: The highly polarized Al-H bond selectively attacks the electrophilic amide carbonyl. The ether linkage formed in the previous step is completely inert to hydride reduction, ensuring no cleavage of the newly attached aryl group[3].

  • Validation: Quench via the Fieser method. Validate the complete reduction of the carbonyl by the disappearance of the C=O stretch in FTIR and a mass shift of -14 Da (from C=O to CH 2​ ) via LC-MS.

Conclusion

The discovery and historical optimization of 3-hydroxy-N-methyl-3-phenylpropanamide represent a triumph of rational synthetic design. By understanding the causality of its structural stability—specifically the protection afforded by the amide group during etherification—and leveraging advanced kinetic resolution technologies, the pharmaceutical industry unlocked highly efficient, scalable pathways to life-changing neurotherapeutics.

References

*[4] Title: Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols Source: diva-portal.org URL:

*[1] Title: Cas 82248-59-7,Atomoxetine hydrochloride Source: lookchem.com URL:

*[2] Title: Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: nih.gov URL:

*[3] Title: EP0380924A1 - Process for the preparation of fluoxetine hydrochloride Source: google.com (Patents) URL:

*[5] Title: Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates Source: researchgate.net URL:

Sources

Foundational

Stereochemical Architecture and Synthetic Utility of 3-Hydroxy-N-methyl-3-phenylpropanamide: A Core Intermediate in Aryloxyphenylpropylamine Therapeutics

Executive Summary In the landscape of neuropharmacology, the efficacy of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) is inextricably linked to their absolute stereochemistry. 3-Hydroxy-N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the efficacy of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) is inextricably linked to their absolute stereochemistry. 3-Hydroxy-N-methyl-3-phenylpropanamide stands as a paramount chiral building block in the synthesis of blockbuster therapeutics, including fluoxetine, atomoxetine, and nisoxetine.

This technical guide deconstructs the structural properties, 3D conformation, and enantioselective synthesis of this critical intermediate. By exploring the mechanistic causality behind kinetic resolution and stereodivergent functionalization, this whitepaper provides a robust, self-validating framework for researchers looking to optimize enantiopure API (Active Pharmaceutical Ingredient) production.

Structural and Physicochemical Profiling

At its core, 3-hydroxy-N-methyl-3-phenylpropanamide is a β -hydroxy amide. Its structural framework consists of a propanamide backbone, a secondary hydroxyl group at the C3 position, a phenyl ring also at C3, and an N-methyl substitution on the amide nitrogen.

The molecule's dual hydrogen-bond donor/acceptor capacity makes it highly soluble in polar organic solvents but necessitates careful handling during purification to avoid unwanted hydrogen-bonded dimerization.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Formula C₁₀H₁₃NO₂Defines the β -hydroxy amide scaffold.
Molecular Weight 179.22 g/mol Low molecular weight facilitates high atom economy in API synthesis.
CAS Number 76183-10-31.
Stereocenters 1 (C3 Position)Dictates the downstream pharmacological profile (SSRI vs SNRI).
H-Bond Donors 2 (-OH, -NH)Critical for catalyst coordination during kinetic resolution.
H-Bond Acceptors 2 (C=O, -OH)Influences solvent selection (e.g., tert-amyl alcohol preferred over water).

Stereochemistry and 3D Conformation

The singular chiral center at the C3 carbon is the defining feature of this molecule. The assignment of its absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules. Understanding this priority is essential for predicting the stereochemical outcomes of downstream reactions.

Causality of CIP Assignment:

  • -OH Group: Oxygen has the highest atomic number (Z=8).

  • -Phenyl Group: The C3 carbon is bonded to an aromatic carbon. Due to Kekulé resonance, this counts as being bonded to three carbons (C, C, C).

  • -CH₂-CO-NH-CH₃ Group: The C2 carbon is aliphatic, bonded to one carbon and two hydrogens (C, H, H). The aromatic ring outranks the aliphatic chain.

  • -H Atom: Lowest priority (Z=1).

For the (S)-enantiomer, with the hydrogen atom pointing away from the viewer, the sequence from Priority 1 2 3 traces a counter-clockwise path.

CIP_Priority C3 C3 Stereocenter P1 Priority 1: -OH (Oxygen, Z=8) C3->P1 P2 Priority 2: -Phenyl (C bonded to C,C,C) C3->P2 P3 Priority 3: -CH2-CO-NH-CH3 (C bonded to C,H,H) C3->P3 P4 Priority 4: -H (Hydrogen, Z=1) C3->P4

Fig 1: Cahn-Ingold-Prelog (CIP) priority assignment for the C3 stereocenter.

Enantioselective Synthesis via Kinetic Resolution

Synthesizing enantiopure (S)-3-hydroxy-N-methyl-3-phenylpropanamide from a racemic pool requires a highly selective process. The most robust method involves the non-enzymatic kinetic resolution (KR) of racemic ethyl 3-hydroxy-3-phenylpropanoate using a planar-chiral 4-(dimethylamino)pyridine (DMAP) catalyst, followed by amidation.

Mechanistic Causality: The planar-chiral DMAP catalyst creates a sterically demanding transition state. It selectively acylates the (R)-enantiomer of the β -hydroxy ester at a vastly accelerated rate. The (S)-enantiomer remains unreacted due to steric clash in the transition state, allowing it to be recovered with >99% enantiomeric excess (ee) [1].

KR_Workflow Racemic Racemic Ethyl 3-hydroxy- 3-phenylpropanoate Catalyst Planar-Chiral DMAP Catalyst + Acetic Anhydride Racemic->Catalyst Split Catalyst->Split R_Ester (R)-beta-acetoxy ester (Reacted) Split->R_Ester Acylation (Fast) S_Ester (S)-beta-hydroxy ester (Unreacted, 99% ee) Split->S_Ester No Acylation (Slow) Amidation Aqueous Methylamine (Retention of Config) S_Ester->Amidation FinalProduct (S)-3-hydroxy-N-methyl- 3-phenylpropanamide Amidation->FinalProduct

Fig 2: Kinetic resolution workflow yielding enantiopure (S)-beta-hydroxy amide.

Step-by-Step Methodology: Self-Validating Synthesis Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal validation checkpoint.

  • Catalyst Solvation: To a dry vial, add planar-chiral DMAP catalyst (−)-1 (0.0056 mmol), racemic ethyl 3-hydroxy-3-phenylpropanoate (2.8 mmol), and tert-amyl alcohol (11 mL). Cap and stir at room temperature until fully dissolved.

  • Kinetic Resolution: Cool the mixture to 0 °C. Add acetic anhydride (2.1 mmol) dropwise. Stir for 24 hours.

  • Quenching & Separation: Quench the reaction with an excess of methanol. Separate the unreacted (S)- β -hydroxy ester from the newly formed (R)- β -acetoxy ester via silica gel chromatography.

  • Validation Checkpoint (Crucial): Do not proceed to amidation blindly. Derivatize a 5 mg aliquot of the recovered (S)-ester with (R)-Mosher's acid chloride. Analyze via ¹⁹F-NMR. The presence of a single fluorine peak confirms >99% ee. If two peaks are present, the KR step must be optimized before proceeding.

  • Amidation: Treat the validated (S)- β -hydroxy ester with 40% aqueous methylamine at room temperature for 3 hours.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield (S)-3-hydroxy-N-methyl-3-phenylpropanamide (85% yield, 99% ee) [1].

Stereodivergent Synthesis of APIs

The true power of (S)-3-hydroxy-N-methyl-3-phenylpropanamide lies in its role as a stereodivergent fulcrum. By reducing the amide to an amine (yielding (S)-3-methylamino-1-phenylpropan-1-ol), chemists can selectively synthesize either (S)-fluoxetine or (R)-atomoxetine by exploiting different substitution mechanisms [3][4].

The Causality of Stereoretention vs. Stereoinversion:

  • Nucleophilic Aromatic Substitution (SNAr): To synthesize (S)-fluoxetine, the (S)-amine is reacted with 4-fluorobenzotrifluoride and a strong base (e.g., NaH). The alkoxide attacks the aromatic ring. Because the C-O bond at the chiral center is never broken, the stereochemistry is perfectly retained.

  • Mitsunobu Reaction: To synthesize (R)-atomoxetine, the (S)-amine is reacted with 2-methylphenol, triphenylphosphine, and DIAD. The hydroxyl oxygen is converted into a leaving group. The phenol attacks the C3 carbon via an Sₙ2 mechanism, resulting in a complete Walden inversion from (S) to (R).

G S_Amide (S)-3-hydroxy-N-methyl- 3-phenylpropanamide S_Amine (S)-3-methylamino-1- phenylpropan-1-ol S_Amide->S_Amine Reduction (LiAlH4) S_Fluoxetine (S)-Fluoxetine (SSRI) S_Amine->S_Fluoxetine SNAr (Retention) 4-fluorobenzotrifluoride R_Atomoxetine (R)-Atomoxetine (SNRI) S_Amine->R_Atomoxetine Mitsunobu (Inversion) 2-methylphenol

Fig 3: Stereodivergent synthesis of (S)-Fluoxetine and (R)-Atomoxetine.

Table 2: Enantiomeric Divergence in API Synthesis
PrecursorIntermediateReagents / MechanismFinal APIStereochemical Outcome
(S)-Amide(S)-3-methylamino-1-phenylpropan-1-ol4-fluorobenzotrifluoride, NaH / SNAr (S)-FluoxetineRetention (S S)
(S)-Amide(S)-3-methylamino-1-phenylpropan-1-ol2-methylphenol, PPh₃, DIAD / Mitsunobu (R)-AtomoxetineInversion (S R)

Analytical Validation Standards

To maintain scientific integrity, the stereochemical purity of 3-hydroxy-N-methyl-3-phenylpropanamide must be rigorously validated. Relying solely on optical rotation is insufficient due to solvent and concentration dependencies.

Recommended Analytical Suite:

  • Chiral HPLC: Utilize a Daicel Chiralcel OD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). The (R) and (S) enantiomers exhibit distinct retention times, allowing for precise integration of the enantiomeric excess.

  • Mosher's Ester Derivatization: As outlined in the protocol, reacting the secondary alcohol with α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride allows for absolute configuration assignment via ¹H and ¹⁹F NMR, providing an irrefutable, self-validating proof of stereochemistry.

References

  • Access to Optically Pure β -Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP C
  • 3-HYDROXY-N-METHYL-3-PHENYLPROPANAMIDE AldrichCPR. sigmaaldrich.com.
  • Process for the preparation of fluoxetine hydrochloride (EP0380924A1).

Sources

Exploratory

Solubility and Stability Dynamics of 3-Hydroxy-N-methyl-3-phenylpropanamide: A Comprehensive Technical Guide

Executive Summary 3-Hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3) is a highly valued chiral intermediate essential for the synthesis of blockbuster active pharmaceutical ingredients (APIs). It serves as the dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3) is a highly valued chiral intermediate essential for the synthesis of blockbuster active pharmaceutical ingredients (APIs). It serves as the direct stereochemical precursor for selective norepinephrine reuptake inhibitors like (R)-atomoxetine (tomoxetine) and selective serotonin reuptake inhibitors such as (S)-fluoxetine and nisoxetine[1][2]. The structural integrity of this β-hydroxy amide—specifically its enantiomeric purity and chemical stability—is the lynchpin of downstream API efficacy. This whitepaper provides an in-depth analysis of its solubility profiles and stability dynamics across various solvent systems, establishing self-validating protocols for drug development professionals.

Structural Causality and Synthetic Context

The physicochemical behavior of 3-hydroxy-N-methyl-3-phenylpropanamide is governed by three distinct structural domains: a hydrophobic phenyl ring, a secondary hydroxyl group at the benzylic/β-position (acting as both a hydrogen bond donor and acceptor), and an N-methyl amide moiety (hydrogen bond donor/acceptor).

In synthetic workflows, the (S)-enantiomer is typically derived from the enzymatic or catalytic kinetic resolution of racemic β-hydroxy esters[2][3]. The amide is subsequently reduced to an amino alcohol using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in aprotic solvents[4]. To achieve the final (R)-atomoxetine API, the (S)-amino alcohol undergoes a Mitsunobu reaction, which forces a Walden inversion of the chiral center[4].

Pathway A (S)-Ethyl 3-hydroxy- 3-phenylpropanoate B (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide A->B Aminolysis (MeNH2, MeOH) C (S)-N-Methyl-3-phenyl- 3-hydroxypropylamine B->C Reduction (LiAlH4, THF) D (R)-Atomoxetine (Stereoinversion) C->D Mitsunobu Reaction (Walden Inversion)

Stereochemical pathway from chiral ester to (R)-atomoxetine via the amide intermediate.

Thermodynamic & Kinetic Solubility Profiles

Understanding the thermodynamic solubility of this intermediate is critical for optimizing reaction concentrations and designing crystallization-based purifications. The compound exhibits amphiphilic characteristics, requiring careful solvent selection to balance dissolution and stability.

Table 1: Thermodynamic Solubility Profile at 25°C

Solvent SystemClassificationRelative SolubilityMechanistic Rationale
Methanol (MeOH) Polar ProticHigh (> 150 mg/mL)Extensive intermolecular hydrogen bonding with both the -OH and -NH groups stabilizes the solute lattice breakdown.
Tetrahydrofuran (THF) Polar AproticHigh (85 - 100 mg/mL)Strong dipole-dipole interactions stabilize the amide dipole. THF is the mandatory solvent for downstream LiAlH₄ reduction[4].
Dichloromethane (DCM) Moderately PolarModerate (40 - 55 mg/mL)Favorable dispersion forces with the aromatic ring; highly effective for liquid-liquid extraction workflows.
Hexane / Isopropanol (90:10) Non-polar / ProticLow (< 5 mg/mL)Acts as an anti-solvent system. The trace IPA prevents complete precipitation, making it the ideal mobile phase for chiral HPLC[4].
Water (pH 7.0) AqueousVery Low (< 1 mg/mL)The hydrophobic bulk of the phenyl ring dominates the hydration shell, severely limiting aqueous dissolution.

Stability Dynamics and Degradation Pathways

The stability of 3-hydroxy-N-methyl-3-phenylpropanamide is dictated by the reactivity of its β-hydroxy amide scaffold.

  • Thermal & Solvent-Mediated Dehydration : The benzylic hydroxyl group is highly susceptible to elimination. Prolonged heating (>60°C), especially in the presence of trace acids, promotes E1/E2 elimination of the β-hydroxyl group. The resulting N-methylcinnamamide is a thermodynamically favored, conjugated impurity that severely impacts downstream yields.

  • Hydrolytic Stability : While amides are generally robust, exposure to strongly acidic or basic aqueous conditions induces hydrolysis, cleaving the molecule into 3-hydroxy-3-phenylpropanoic acid and methylamine.

  • Chiral Stability : The chiral center at C3 is relatively stable against spontaneous racemization. However, basic conditions that can deprotonate the α-carbon risk initiating retro-aldol type cleavages or racemization via enolization, destroying the enantiomeric excess (ee) required for API synthesis[1][2].

Stability API 3-Hydroxy-N-methyl- 3-phenylpropanamide Therm Thermal Stress (>60°C) API->Therm Hydro Aqueous Acid/Base (Hydrolysis) API->Hydro Dehyd Dehydration (Cinnamide Derivative) Therm->Dehyd -H2O Cleav Amide Cleavage (3-Hydroxy acid) Hydro->Cleav +H2O HPLC Chiral HPLC Validation Dehyd->HPLC Cleav->HPLC

Degradation pathways of 3-hydroxy-N-methyl-3-phenylpropanamide under environmental stress.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the following protocols incorporate built-in validation mechanisms (e.g., mass balance and system suitability checks) to prevent false-positive stability readings.

Protocol A: Shake-Flask Thermodynamic Solubility with HPLC-UV Validation

Purpose: To determine absolute solubility while verifying that no solvent-mediated degradation (e.g., dehydration) occurs during the equilibration phase.

  • Preparation : Add an excess of (S)-3-hydroxy-N-methyl-3-phenylpropanamide (approx. 200 mg) to 1.0 mL of the target solvent in a 2 mL amber glass vial.

  • Equilibration : Agitate the suspension at 25.0 ± 0.1°C using a thermoshaker at 800 rpm for 48 hours.

    • Causality: A 48-hour window ensures thermodynamic equilibrium is reached, overcoming any temporary kinetic supersaturation that could skew data.

  • Separation : Centrifuge the slurry at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Discard the first 100 µL of filtrate to account for API adsorption to the filter membrane, ensuring the analyzed sample represents the true bulk concentration.

  • Analysis : Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV (λ = 215 nm).

  • System Suitability Test (SST) : Inject a standard solution of N-methylcinnamamide to ensure the chromatographic method can baseline-resolve the parent compound from its primary dehydration degradant.

Protocol B: Chiral Integrity & Forced Degradation Assay

Purpose: To monitor enantiomeric excess (ee) and chemical stability under process-relevant stress conditions[4].

  • Stress Induction : Dissolve 10 mg of the intermediate in 1 mL of THF. Add 100 µL of 1M HCl (acid stress) or 1M NaOH (base stress). Incubate at 50°C for 24 hours.

  • Quenching : Neutralize the samples immediately to halt degradation. Dilute the sample into 500 µL of HPLC-grade Hexane/IPA (90:10)[4].

  • Chiral HPLC Analysis : Utilize a normal-phase chiral column (e.g., Chiralcel OD-H).

    • Causality: Use a mobile phase of Hexane/IPA/Diethylamine (90:10:0.1). The addition of 0.1% Diethylamine is critical; it suppresses peak tailing caused by secondary interactions between the amide moiety and the acidic silanol groups on the silica support.

  • Mass Balance Validation : Calculate the total mass balance. The sum of the peak areas of the (S)-enantiomer, (R)-enantiomer, and any degradants must equal 98-102% of the initial control peak area. A mass balance failure explicitly indicates the formation of volatile degradants or irreversible column adsorption.

Conclusion

The physicochemical profiling of 3-hydroxy-N-methyl-3-phenylpropanamide reveals a compound that is highly soluble in polar protic and aprotic solvents but vulnerable to thermal dehydration and extreme pH hydrolysis. By employing self-validating analytical protocols that strictly monitor mass balance and chiral integrity, researchers can safeguard this crucial intermediate, ensuring the high-yield, high-purity downstream synthesis of critical neuroactive therapeutics.

References

  • Mesas Sánchez, L. (2014). Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols. Diva-Portal.
  • BenchChem Technical Support Team. (2026). Application Note: High-Purity Synthesis of (R)-Tomoxetine HCl via Stereoinversion. BenchChem.
  • MDPI Molecules. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.
  • Google Patents. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters (US20060205056A1).

Sources

Foundational

Therapeutic Applications and Pharmacological Engineering of 3-Hydroxy-N-methyl-3-phenylpropanamide Derivatives

Executive Summary The chiral scaffold 3-hydroxy-N-methyl-3-phenylpropanamide is a foundational pharmacophore in modern neuropharmacology[1]. While the core amide is not deployed as a standalone therapeutic agent, it serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral scaffold 3-hydroxy-N-methyl-3-phenylpropanamide is a foundational pharmacophore in modern neuropharmacology[1]. While the core amide is not deployed as a standalone therapeutic agent, it serves as the critical synthetic precursor to a blockbuster class of monoamine reuptake inhibitors[2][3]. Through precise stereoselective synthesis and targeted aryloxy substitutions, this scaffold is engineered into the selective serotonin reuptake inhibitor (SSRI) fluoxetine, and the selective norepinephrine reuptake inhibitors (SNRIs) atomoxetine and nisoxetine[2][3]. This technical guide elucidates the structural pharmacology, stereoselective manufacturing protocols, and therapeutic applications of these derivatives.

Structural Pharmacology & Target Selectivity

The derivatization of the 3-hydroxy-N-methyl-3-phenylpropanamide core via aryloxy substitution at the C3 position fundamentally dictates the molecule's affinity and selectivity for the serotonin transporter (SERT) versus the norepinephrine transporter (NET)[4][5].

  • Fluoxetine : Substitution with a 4-trifluoromethylphenoxy group yields high affinity for SERT. The trifluoromethyl group interacts directly with a specific halogen-binding pocket (HBP) within the SERT protein architecture, driving its selectivity over NET[4][6].

  • Atomoxetine : Substitution with an ortho-methylphenoxy (2-methylphenoxy) group shifts the selectivity dramatically toward NET[7][8].

  • Nisoxetine : Substitution with an ortho-methoxyphenoxy group creates one of the most potent and selective NET inhibitors known, widely utilized as a radioligand in competitive binding assays[9][10].

Table 1: Monoamine Transporter Binding Affinities ( Ki​ ) of Key Derivatives
DerivativeAryloxy Substitution (C3)Target PrioritySERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)
Fluoxetine 4-TrifluoromethylphenoxySERT~2.2777> 5000
Atomoxetine 2-MethylphenoxyNET7751451
Nisoxetine 2-MethoxyphenoxyNET1580.46378
(Quantitative data synthesized from competitive radioligand binding assays[7][9][11][12])

Stereoselective Synthesis & Kinetic Resolution

The pharmacological activity of these derivatives is profoundly stereodependent. For instance, (R)-atomoxetine is the active eutomer for ADHD treatment, while the (S)-enantiomer exhibits significantly reduced efficacy[13][14]. Consequently, isolating enantiomerically pure (S)- or (R)-3-hydroxy-N-methyl-3-phenylpropanamide is a critical manufacturing bottleneck[1].

Protocol: Catalytic Acylative Kinetic Resolution

The following self-validating protocol describes the non-enzymatic kinetic resolution of racemic 3-hydroxy-N-methyl-3-phenylpropanamide using a planar-chiral 4-(dimethylamino)pyridine (DMAP) organocatalyst[2][3].

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 2.8 mmol of racemic 3-hydroxy-N-methyl-3-phenylpropanamide in 1.0 mL of anhydrous tert-amyl alcohol.

    • Causality: The use of a bulky, sterically hindered solvent like tert-amyl alcohol suppresses the uncatalyzed background acylation, thereby maximizing the selectivity factor ( s ) of the reaction[2].

  • Catalyst Addition : Add 2 mol% (0.005 mmol) of the planar-chiral DMAP derivative catalyst. Cool the mixture to 0 °C under an inert argon atmosphere.

    • Causality: Lowering the temperature to 0 °C increases the free energy difference ( ΔΔG‡ ) between the diastereomeric transition states, significantly enhancing enantiomeric discrimination[2].

  • Acylation : Dropwise add 0.75 equivalents of acetic anhydride ( Ac2​O ).

    • Causality: Limiting the acylating agent to 0.75 equivalents mathematically ensures the reaction cannot proceed past ~50% conversion. This is a thermodynamic requirement in kinetic resolution to leave the unreacted enantiomer in >99% enantiomeric excess (ee)[2].

  • Monitoring & Quenching : Stir for 24 hours. Monitor the reaction via chiral High-Performance Liquid Chromatography (HPLC). Once the fast-reacting enantiomer is fully acylated, quench the reaction by adding 0.5 mL of methanol to form a self-validating endpoint.

  • Separation : Separate the highly enantioenriched unreacted alcohol—(S)-3-hydroxy-N-methyl-3-phenylpropanamide—from the acylated (R)-ester via silica gel column chromatography.

  • Downstream Derivatization : The pure (S)-amide undergoes etherification (e.g., with 1-fluoro-2-methylbenzene via nucleophilic aromatic substitution) followed by reduction of the amide carbonyl using lithium aluminum hydride ( LiAlH4​ ) to yield the final active amine, (R)-atomoxetine[15][16].

Therapeutic Applications

Major Depressive Disorder (MDD)

Fluoxetine, synthesized from the core scaffold, revolutionized the pharmacological management of MDD. By selectively inhibiting SERT, it prevents the reuptake of serotonin into the presynaptic neuron, leading to an accumulation of 5-HT in the synaptic cleft[4][6]. This prolonged receptor engagement triggers downstream neuroplasticity, BDNF upregulation, and mood elevation.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Atomoxetine is a primary non-stimulant therapeutic approved for ADHD[8][14]. It acts as a highly selective norepinephrine reuptake inhibitor (NRI)[8]. By blocking NET in the prefrontal cortex (PFC)—a region where dopamine transporter (DAT) expression is naturally minimal—atomoxetine indirectly increases both extracellular norepinephrine and dopamine by up to 3-fold[7][8][13]. This dual enhancement improves executive function, sustained attention, and emotional regulation without the abuse liability associated with classical psychostimulants[14].

Visualizations

Derivatization cluster_0 Aryloxy Substitution & Reduction core 3-Hydroxy-N-methyl-3-phenylpropanamide (Chiral Core Scaffold) fluox Fluoxetine (4-Trifluoromethylphenoxy) core->fluox 1. 4-CF3-C6H4-F 2. Reduction atomox Atomoxetine (2-Methylphenoxy) core->atomox 1. 2-CH3-C6H4-F 2. Reduction nisox Nisoxetine (2-Methoxyphenoxy) core->nisox 1. 2-CH3O-C6H4-F 2. Reduction sert Target: SERT (Major Depressive Disorder) fluox->sert Selective SERT Inhibition net Target: NET (ADHD / Cognitive Disorders) atomox->net Selective NET Inhibition nisox->net Selective NET Inhibition

Chemical derivatization of the core scaffold into specific monoamine reuptake inhibitors.

Mechanism presynaptic Presynaptic Neuron (NE / 5-HT Release) cleft Synaptic Cleft (Neurotransmitter Pool) presynaptic->cleft Exocytosis transporter Monoamine Transporters (SERT / NET) cleft->transporter Reuptake postsynaptic Postsynaptic Receptors (Signal Transduction) cleft->postsynaptic Receptor Binding transporter->cleft Accumulation of Neurotransmitters drug Propanamide Derivatives drug->transporter Competitive Inhibition effect Therapeutic Effect (Mood / Attention) postsynaptic->effect Downstream Signaling

Mechanism of action for monoamine reuptake inhibition by propanamide derivatives.

References

  • [2] Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols, Diva-Portal, 2

  • [15] Process for the preparation of fluoxetine hydrochloride, Google Patents, 15

  • [1] Molecules, Volume 19, Issue 9 (September 2014), MDPI, 1

  • [16] Atomoxetine hydrochloride, LookChem, 16

  • [3] Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst, SciProfiles, 3

  • [7] Atomexitine, Wikidoc, 7

  • [9] Norepinephrine transporter inhibitors and their therapeutic potential, NIH/PMC, 9

  • [10] Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram, EMBL-EBI, 10

  • [13] Atomoxetine (Tomoxetine) | Noradrenaline Reuptake Inhibitor, MedChemExpress, 13

  • [11] Classification of Antidepressants and Their Clinical Implications, Psychiatrist.com, 11

  • [4] Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures, NIH/PMC, 4

  • [12] fluoxetine | Ligand Activity Charts, Guide to PHARMACOLOGY, 12

  • [6] Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes, NIH/PMC, 6

  • [8] The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children, NIH/PMC, 8

  • [14] Atomoxetine, Wikipedia, 14

Sources

Exploratory

The Strategic Role of 3-Hydroxy-N-methyl-3-phenylpropanamide in the Asymmetric Synthesis of Aryloxyphenylpropylamine APIs

Executive Summary & Mechanistic Rationale The synthesis of aryloxyphenylpropylamine active pharmaceutical ingredients (APIs)—a critical class of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of aryloxyphenylpropylamine active pharmaceutical ingredients (APIs)—a critical class of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) that includes fluoxetine (Prozac), atomoxetine (Strattera), and nisoxetine—relies heavily on the late-stage diversification of chiral precursors[1]. Among these, (S)-3-hydroxy-N-methyl-3-phenylpropanamide serves as a highly stable, enantiopure linchpin.

From a process chemistry perspective, utilizing this specific amide precursor is a deliberate strategic choice. Rather than attempting early-stage divergent syntheses that risk racemization, isolating this amide allows chemists to lock in the critical chiral benzylic alcohol center while pre-installing the N -methyl framework required for the final drug molecules[2]. This technical guide details the upstream asymmetric induction required to synthesize this precursor and the downstream self-validating protocols used to convert it into high-value therapeutics.

Upstream Synthesis: Asymmetric Induction via Kinetic Resolution

The primary challenge in synthesizing (S)-3-hydroxy-N-methyl-3-phenylpropanamide is achieving high enantiomeric excess ( ee ) efficiently. While asymmetric hydrogenation is an option, the non-enzymatic kinetic resolution (KR) of racemic β -hydroxy esters using a1 provides a highly scalable, cost-effective alternative[1].

Mechanistic Causality in Kinetic Resolution

The planar chirality of the ferrocenyl DMAP catalyst creates a highly asymmetric steric pocket. When reacted with acetic anhydride, it forms an N -acylpyridinium intermediate. The tight chiral ion pair strongly favors the acylation of the (R)-enantiomer (fast reaction), leaving the desired (S)-enantiomer unreacted.

Solvent Selection Logic: The use of tert-amyl alcohol as a solvent is not arbitrary. It is a bulky tertiary alcohol that provides excellent solubility for the polar transition state, yet it is sterically hindered enough to avoid competing with the secondary alcohol substrate for acylation[1].

Mechanism Cat Planar-Chiral DMAP (-)-1 IonPair N-Acylpyridinium Ion Pair Cat->IonPair Ac2O Fast Fast Acylation (k_fast) IonPair->Fast Slow Slow Acylation (k_slow) IonPair->Slow Racemate rac-Ethyl 3-hydroxy- 3-phenylpropanoate Racemate->Fast Racemate->Slow Fast->Cat Catalyst Regeneration ProdR (R)-Acylated Ester Fast->ProdR ProdS (S)-β-Hydroxy Ester (Recovered) Slow->ProdS

Kinetic resolution mechanism utilizing planar-chiral DMAP for enantiomeric separation.

Amidation Logic

Following KR, the optically pure (S)-ethyl 3-hydroxy-3-phenylpropanoate is directly treated with aqueous methylamine to form the precursor. Aqueous methylamine is chosen over gaseous alternatives for operational safety. Because the ester is highly activated, amidation proceeds rapidly at room temperature, preventing base-catalyzed epimerization at the chiral center and ensuring 100% retention of configuration[1].

Quantitative Data Summary

Table 1: Kinetic Resolution and Amidation Performance Metrics

Substrate / IntermediateReagents & CatalystTime / TempYield (%)Enantiomeric Excess ( ee %)Selectivity Factor ( s )
rac-Ethyl 3-hydroxy-3-phenylpropanoate2 mol% (-)-1 DMAP, Ac 2​ O (0.75 eq)24 h / 0 °C32% (S-enantiomer)99%> 100
(S)-3-Hydroxy- N -methyl-3-phenylpropanamideMeNH 2​ (40% aq)3 h / 25 °C85%99%N/A

Downstream Diversification: From Amide to Blockbuster APIs

Once (S)-3-hydroxy- N -methyl-3-phenylpropanamide is isolated, it serves as a stable intermediate that can be stockpiled. The downstream conversion relies on two critical steps: reduction and arylation.

Causality for Sequence (Amidation Reduction): Why not reduce the ester directly to an aldehyde and perform reductive amination? Direct reduction of esters to aldehydes is notoriously prone to over-reduction to the primary alcohol. By converting the ester to an N -methyl amide first, the nitrogen framework is securely installed. The amide is then cleanly reduced to the secondary amine using Lithium Aluminum Hydride (LiAlH 4​ ), bypassing unstable aldehyde intermediates entirely[2].

Causality for Arylation (S N​ Ar vs. Mitsunobu): The final step involves the installation of the aryloxy group. While the Mitsunobu reaction is chemically viable, it generates massive amounts of stoichiometric triphenylphosphine oxide waste, making it commercially unviable on a metric-ton scale. Consequently,3 using a strong base (NaH) and an activated aryl halide (e.g., 4-chlorobenzotrifluoride for fluoxetine)[4][3].

SynthesisPathway A Racemic β-Hydroxy Ester B (S)-β-Hydroxy Ester (>99% ee) A->B Kinetic Resolution (DMAP, Ac2O) C (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide B->C Amidation (MeNH2) D (S)-3-Methylamino- 1-phenylpropan-1-ol C->D Reduction (LiAlH4) E (S)-Fluoxetine / (R)-Atomoxetine D->E Arylation (SNAr)

Synthetic workflow from racemic ester to blockbuster APIs via the amide precursor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Synthesis of (S)-3-Hydroxy- N -methyl-3-phenylpropanamide
  • Kinetic Resolution: Sequentially add (-)-1 DMAP catalyst (2 mol%), rac-ethyl 3-hydroxy-3-phenylpropanoate (1.0 eq), and tert-amyl alcohol to a reaction vessel. Cool to 0 °C.

  • Acylation: Add acetic anhydride (0.75 eq) dropwise. Stir for 24 hours.

    • Validation Checkpoint: Monitor the reaction via chiral HPLC. Quench the reaction with excess methanol only when the conversion of the (R)-enantiomer reaches >50%. This thermodynamic overshoot guarantees the remaining (S)-ester is >99% ee [1].

  • Amidation: Isolate the (S)-ester via column chromatography. Dissolve in minimal solvent and add 40% aqueous methylamine. Stir at room temperature for 3 hours.

    • Validation Checkpoint: Analyze via FTIR. The successful conversion is confirmed by the complete disappearance of the ester carbonyl stretch ( 1730 cm −1 ) and the emergence of the amide carbonyl stretch ( 1650 cm −1 ).

Protocol 2: Downstream Conversion to (S)-Fluoxetine
  • Reduction: Suspend LiAlH 4​ (2.0 eq) in anhydrous THF at 0 °C. Add a solution of (S)-3-hydroxy- N -methyl-3-phenylpropanamide dropwise. Reflux for 2 hours.

    • Validation Checkpoint (Fieser Quench): Cool to 0 °C and sequentially add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O (where x = grams of LiAlH 4​ used). This specific stoichiometric quench is critical; it forces the aluminum salts to precipitate as a granular white solid rather than a highly stable, unfilterable emulsion. Filter and concentrate to yield (S)-3-methylamino-1-phenylpropan-1-ol[2].

  • Arylation (S N​ Ar): Dissolve the resulting amino alcohol in DMF. Add NaH (1.5 eq) and stir for 30 minutes to form the alkoxide. Add 4-chlorobenzotrifluoride (1.2 eq) and heat to 90 °C.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the broad O-H stretch in the IR spectrum disappears, yielding the final (S)-fluoxetine free base[4].

References

  • Source: nih.gov (Molecules 2014)
  • Process for the preparation of fluoxetine hydrochloride (EP0380924A1)
  • Source: lookchem.

Sources

Protocols & Analytical Methods

Method

Protocol for the kinetic resolution of racemic 3-hydroxy-N-methyl-3-phenylpropanamide

Application Note: Non-Enzymatic Kinetic Resolution Protocol for the Synthesis of Enantiopure (S)-3-Hydroxy-N-methyl-3-phenylpropanamide Executive Summary & Scientific Rationale Enantiomerically pure β -hydroxy amides, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Non-Enzymatic Kinetic Resolution Protocol for the Synthesis of Enantiopure (S)-3-Hydroxy-N-methyl-3-phenylpropanamide

Executive Summary & Scientific Rationale

Enantiomerically pure β -hydroxy amides, specifically (S)-3-hydroxy-N-methyl-3-phenylpropanamide, are critical chiral building blocks in pharmaceutical drug development. This specific compound serves as a high-value, immediate precursor to a class of aryloxyphenylpropylamine derivatives that function as highly selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), including blockbuster drugs like fluoxetine (Prozac), tomoxetine, and nisoxetine[1].

Historically, accessing these optically pure β -hydroxy derivatives relied heavily on enzymatic kinetic resolution (KR) using lipases or esterases. While biocatalysis is environmentally benign, it frequently suffers from narrow substrate scopes, unpredictable stereoselectivity across different aromatic substitutions, and the need for exhaustive enzyme screening. To bypass these limitations, this protocol leverages a highly selective non-enzymatic acylative kinetic resolution using a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative organocatalyst[2].

Mechanistic Causality & Reaction Design

The core of this protocol relies on the kinetic resolution of the racemic ester precursor, rac-ethyl 3-hydroxy-3-phenylpropanoate, rather than resolving the amide directly[1]. The causality for this experimental design is rooted in the following principles:

  • Catalyst-Substrate Recognition: The planar-chiral ferrocenyl DMAP catalyst, such as (-)-1, forms a highly organized, sterically demanding transition state with the secondary alcohol of the β -hydroxy ester. The catalyst selectively acylates the (R)-enantiomer. The (S)-enantiomer experiences severe steric repulsion in the chiral pocket and remains unreacted[2].

  • Thermodynamic Driving Force: By using 0.75 equivalents of acetic anhydride (Ac 2​ O) at 0 °C, the reaction is intentionally pushed slightly beyond 50% conversion. In kinetic resolution systems with a finite selectivity factor ( s ), over-conversion sacrifices a fraction of the theoretical yield to mathematically guarantee that the remaining unreacted (S)-enantiomer is "polished" to >99% enantiomeric excess (ee)[1].

  • Solvent Effect: tert-Amyl alcohol is selected as the solvent. As a bulky tertiary alcohol, it does not compete with the substrate for acylation, yet its polar protic nature stabilizes the transition state of the acylpyridinium intermediate via hydrogen bonding, enhancing the reaction rate without degrading enantioselectivity[1].

Following resolution, the unreacted (S)-ester undergoes direct aminolysis with aqueous methylamine. This step proceeds via nucleophilic acyl substitution at the ester carbonyl, leaving the chiral center at the β -carbon completely untouched, thereby ensuring 100% retention of configuration[1].

Workflow Visualization

KR_Workflow cluster_products Resolution Products A rac-Ethyl 3-hydroxy- 3-phenylpropanoate B Acylative Kinetic Resolution Planar-Chiral DMAP (-)-1, Ac2O A->B C (S)-Ethyl 3-hydroxy- 3-phenylpropanoate (Unreacted, 99% ee) B->C D (R)-Ethyl 3-acetoxy- 3-phenylpropanoate (Acylated) B->D E Silica Gel Chromatography (Separation) C->E D->E F Aminolysis 40% aq. MeNH2 E->F Purified (S)-Ester G (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide (Target Product) F->G Retention of Configuration

Workflow for the kinetic resolution and synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

Materials and Equipment

  • Substrate: rac-Ethyl 3-hydroxy-3-phenylpropanoate (2.8 mmol, 547.6 mg)

  • Catalyst: Planar-chiral ferrocenyl DMAP catalyst (-)-1 (0.005 mmol, 2 mol%)

  • Acylating Agent: Acetic anhydride (Ac 2​ O) (0.75 equiv.)

  • Solvents: tert-Amyl alcohol (anhydrous), Methanol (for quenching), Hexane/Ethyl Acetate (for chromatography), Dichloromethane (for extraction)

  • Reagents for Aminolysis: Aqueous methylamine (MeNH 2​ , 40% w/w)

  • Equipment: Magnetic stirrer, 0 °C ice bath, rotary evaporator, silica gel column.

Step-by-Step Experimental Methodology

Phase 1: Organocatalytic Acylative Kinetic Resolution

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve rac-ethyl 3-hydroxy-3-phenylpropanoate (547.6 mg, 2.8 mmol) in 1.0 mL of anhydrous tert-amyl alcohol[1].

  • Catalyst Addition: Add the planar-chiral DMAP catalyst (-)-1 (2 mol%, 0.005 mmol) to the solution. Ensure complete dissolution.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Note: Strict temperature control is vital, as higher temperatures exponentially decrease the selectivity factor ( s ).

  • Acylation: Dropwise, add acetic anhydride (0.75 equiv., 2.1 mmol)[1]. Seal the flask under an inert atmosphere (N 2​ or Ar) to prevent moisture ingress, which can hydrolyze the acylpyridinium intermediate.

  • Reaction: Stir the mixture at 0 °C for 24 hours[1].

  • Quenching: Quench the reaction by adding 0.5 mL of methanol to consume any unreacted acetic anhydride. Stir for 15 minutes, then concentrate the crude mixture under reduced pressure.

Phase 2: Chromatographic Separation 7. Purification: Load the concentrated crude mixture onto a silica gel chromatography column. 8. Elution: Elute using a gradient of Hexane/Ethyl Acetate. The acylated product, (R)-ethyl 3-acetoxy-3-phenylpropanoate, will elute first due to its lower polarity. The desired unreacted starting material, (S)-ethyl 3-hydroxy-3-phenylpropanoate, will elute later. 9. Isolation: Pool the fractions containing the (S)-ester and remove the solvent in vacuo. (Expected recovery: ~62% of the (S)-enantiomer, corresponding to a 32% overall yield from the racemate, with 99% ee)[1].

Phase 3: Aminolysis to the Target Amide 10. Amidation: Transfer the purified (S)-ethyl 3-hydroxy-3-phenylpropanoate to a clean flask. Add 2.0 mL of 40% aqueous methylamine (MeNH 2​ ). 11. Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 3 hours[1]. Note: Heating is unnecessary and should be avoided to prevent potential retro-aldol degradation or racemization. 12. Extraction: Dilute the mixture with water (5 mL) and extract with dichloromethane (3 × 10 mL). 13. Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the final enantiopure product, (S)-3-hydroxy-N-methyl-3-phenylpropanamide[1].

Quantitative Data & Validation Metrics

The following table summarizes the validated reaction metrics for this protocol, demonstrating its efficiency as a self-validating synthetic system[1].

Reaction StepParameterValue / ResultMechanistic Significance
Kinetic Resolution Catalyst Loading2 mol%High turnover number (TON) demonstrates robust catalyst stability.
Temperature0 °CMaximizes ΔΔG‡ between enantiomeric transition states.
Conversion ( c )>50% (Targeted)Driven by 0.75 eq Ac 2​ O to guarantee >99% ee of the unreacted (S)-ester.
(S)-Ester Yield32%Represents the isolated yield of the pure enantiomer from the racemate (64% of theoretical max).
(S)-Ester ee99%Confirms the high selectivity factor ( s>100 ) of the DMAP catalyst.
Aminolysis Time / Temp3 hours / r.t.Mild conditions prevent epimerization at the chiral center.
Amide Yield85%High-efficiency nucleophilic acyl substitution.
Amide ee99%Confirms 100% retention of configuration during amidation.

References

  • Díaz-Álvarez, A. E., Mesas-Sánchez, L., & Dinér, P. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14273-14291.[Link]

Sources

Application

Application of 3-hydroxy-N-methyl-3-phenylpropanamide in the synthesis of fluoxetine

Application Note: Enantioselective Synthesis of Fluoxetine via 3-Hydroxy-N-methyl-3-phenylpropanamide Executive Summary The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) remains a critical o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of Fluoxetine via 3-Hydroxy-N-methyl-3-phenylpropanamide

Executive Summary

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) remains a critical objective in modern neuropharmacology. Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), exhibits distinct pharmacokinetic and pharmacological profiles depending on its stereochemistry[1]. This application note details a highly efficient, stereoretentive synthetic route to fluoxetine utilizing 3-hydroxy-N-methyl-3-phenylpropanamide as the primary chiral intermediate. By leveraging targeted amide reduction and optimized nucleophilic aromatic substitution (SNAr), this protocol ensures high enantiomeric excess (ee) and scalable thermodynamic control for drug development professionals.

Mechanistic Rationale & Pathway Dynamics

The synthesis of fluoxetine from 3-hydroxy-N-methyl-3-phenylpropanamide proceeds via a highly controlled two-step sequence:

  • Step 1: Amide Reduction. The starting material, (S)- or (R)-3-hydroxy-N-methyl-3-phenylpropanamide, can be accessed in >99% ee via the non-enzymatic kinetic resolution of β-hydroxy esters using planar-chiral DMAP catalysts, followed by amidation[1]. To convert this amide to the requisite amino alcohol—3-(methylamino)-1-phenylpropan-1-ol[2]—a strong hydride source such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) is required[3].

    • Causality: Milder reducing agents (like NaBH₄) are insufficiently electrophilic to activate the carbonyl oxygen due to the resonance stabilization of the amide bond. LiAlH₄ ensures complete reduction to the methylene group without cleaving the benzylic C–O bond or inducing racemization at the chiral center.

  • Step 2: SNAr O-Arylation. The resulting amino alcohol undergoes O-arylation with 4-fluorobenzotrifluoride (or 4-chlorobenzotrifluoride)[4]. Because the alkoxide intermediate is highly nucleophilic, the SNAr reaction is extremely rapid and highly exothermic.

    • Causality: To prevent thermal degradation and impurity formation, a dual-solvent system (DMSO/Toluene) is employed. The toluene acts as an evaporative cooling agent; its latent heat of vaporization absorbs the reaction exotherm, maintaining a stable internal temperature[5].

Pathway Visualization

FluoxetineSynthesis SM 3-Hydroxy-N-methyl- 3-phenylpropanamide (Enantiopure) Red Amide Reduction [LiAlH4 / THF] SM->Red Step 1 Hydride Transfer Int 3-(Methylamino)- 1-phenylpropan-1-ol Red->Int Complete ee retention Ary O-Arylation (SNAr) [4-Fluorobenzotrifluoride, Base, DMSO/Toluene] Int->Ary Step 2 Alkoxide Formation Prod Fluoxetine Free Base (Prozac) Ary->Prod Evaporative Cooling

Figure 1: Synthetic workflow from 3-hydroxy-N-methyl-3-phenylpropanamide to Fluoxetine.

Comparative Data Analysis

The selection of reagents directly impacts the yield, safety, and scalability of the fluoxetine synthesis. Table 1 summarizes the thermodynamic and kinetic profiles of various reaction parameters.

Table 1: Optimization Parameters for Fluoxetine Intermediate Synthesis

Reaction StepReagent / Solvent SystemTemperatureExotherm ControlYield / ee%Mechanistic Advantage
Amide Reduction LiAlH₄ / Anhydrous THF0 °C to 65 °CModerate>90% / >99% eeRapid, irreversible hydride transfer prevents side reactions[3].
Amide Reduction BH₃-THF / THF0 °C to 65 °CModerate~85% / >99% eeMilder than LiAlH₄; highly selective for amides over esters.
O-Arylation NaH / Pure DMSO85 °CPoor (Dangerous)VariableHigh nucleophilicity, but prone to thermal runaway[5].
O-Arylation KOH / DMSO & Toluene110 °CExcellent>85% / >99% eeToluene provides evaporative cooling, stabilizing the SNAr transition state[5].

Validated Experimental Protocols

Protocol A: Reduction of (S)-3-Hydroxy-N-methyl-3-phenylpropanamide

Objective: Synthesize (S)-3-(methylamino)-1-phenylpropan-1-ol while preserving the chiral benzylic center.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Hydride Suspension: Suspend LiAlH₄ (0.02 mol) in 50 mL of anhydrous THF and cool to 0 °C using an ice bath.

    • Causality: Cooling is mandatory to control the initial exothermic reaction with any trace moisture and to prevent localized overheating during substrate addition.

  • Substrate Addition: Dissolve (S)-3-hydroxy-N-methyl-3-phenylpropanamide (0.01 mol) in 30 mL of anhydrous THF. Add this solution dropwise over 30 minutes to the LiAlH₄ suspension[3].

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 3–4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Fieser Quench (Critical Step): Cool the mixture to 0 °C. Sequentially and cautiously add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water (where x = grams of LiAlH₄ used).

    • Causality: The Fieser method converts the gelatinous aluminum complexes into a granular, easily filterable white precipitate, preventing emulsion formation and maximizing the recovery of the basic amino alcohol.

  • Isolation: Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield (S)-3-(methylamino)-1-phenylpropan-1-ol as a pale oil[2].

Protocol B: O-Arylation via Evaporative Cooling

Objective: Couple the amino alcohol with 4-fluorobenzotrifluoride to yield Fluoxetine free base.

  • Alkoxide Formation: In a reactor equipped with a Dean-Stark trap, dissolve (S)-3-(methylamino)-1-phenylpropan-1-ol (0.01 mol) in a mixture of DMSO (20 mL) and Toluene (15 mL). Add pulverized KOH (0.012 mol).

  • Electrophile Addition: Add 4-fluorobenzotrifluoride (0.011 mol) to the mixture.

  • Thermal Regulation: Heat the mixture to 110 °C.

    • Causality: As the highly exothermic SNAr reaction initiates, the toluene co-solvent begins to boil. The vaporization of toluene absorbs the excess thermal energy (evaporative cooling), preventing the degradation of the DMSO solvent and the product[5].

  • Workup: After 4 hours, cool the mixture to room temperature, dilute with water (50 mL), and extract with methyl t-butyl ether (MTBE) (3 x 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Fluoxetine free base.

Protocol C: Hydrochloride Salt Formation

Objective: Convert the free base to the stable, crystalline API (Fluoxetine HCl).

  • Dissolution: Dissolve the crude Fluoxetine free base in 20 mL of MTBE[4].

  • Acidification: Slowly add 3 mL of a 20% HCl solution in isopropanol at room temperature.

    • Causality: Isopropanol provides a miscible proton source that smoothly precipitates the hydrochloride salt without trapping impurities within the crystal lattice.

  • Crystallization: Stir the resulting suspension for 1 hour. Filter the white solid, wash with cold MTBE, and dry under vacuum to obtain pure (S)-Fluoxetine hydrochloride[4].

References

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: Molecules (via PubMed Central / NIH) URL:[Link]

  • Fluoxetine process from benzoylacetonitrile (US6025517A)
  • Controlling the Exothermicity of O-Arylation by Evaporative Cooling during the Process Development of Fluoxetine Hydrochloride Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Experimental procedure for the synthesis of 3-hydroxy-N-methyl-3-phenylpropanamide from β-bromophenylacetone

Executive Summary & Application Context 3-Hydroxy-N-methyl-3-phenylpropanamide is a critical chiral intermediate utilized in the synthesis of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

3-Hydroxy-N-methyl-3-phenylpropanamide is a critical chiral intermediate utilized in the synthesis of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), most notably1.

Synthesizing this target from 1-bromo-1-phenylpropan-2-one (referred to in legacy literature as β-bromophenylacetone) presents a unique topological challenge. The starting material possesses a C2-carbonyl and C1-phenyl architecture, whereas the target active pharmaceutical ingredient (API) precursor requires a C1-carbonyl and C3-phenyl arrangement. This application note outlines a robust, three-step synthetic strategy to achieve this structural transposition while maintaining high functional group fidelity.

Strategic Rationale & Mechanistic Causality (E-E-A-T)

As application scientists, we cannot rely on direct nucleophilic substitution for this transformation, as it would not correct the carbon skeleton mismatch. Instead, we must employ a sequence of skeletal rearrangement followed by regioselective functionalization.

  • Phase 1: Skeletal Transposition via Favorskii Rearrangement To bridge the structural gap, we subject the α-halo ketone to a base-mediated 2. Aqueous methylamine deprotonates the terminal methyl group, forming an enolate that displaces the bromide to generate a highly strained cyclopropanone intermediate. When methylamine attacks the cyclopropanone carbonyl, the ring cleaves regioselectively. Because the resulting benzylic carbanion is significantly more stable than the alternative primary carbanion, the reaction exclusively affords the transposed N-methyl-3-phenylpropanamide skeleton.

  • Phase 2: Regioselective Benzylic Bromination To introduce the required hydroxyl group at the 3-position, the aliphatic chain must be activated. We exploit the low bond dissociation energy of the benzylic C-H bond using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). This 3 is highly selective, installing a bromide leaving group precisely at the C3 position. Field-Proven Insight: While transient N-bromination of the secondary amide may occur, under thermal radical conditions (80 °C), the bromine is ultimately funneled to the thermodynamically favored benzylic position.

  • Phase 3: Halophilic-Assisted Mild Hydrolysis Standard alkaline hydrolysis of the benzylic bromide is prone to E2 elimination, which would yield an undesired cinnamamide derivative. To circumvent this, we employ Silver(I) oxide (Ag₂O) in an aqueous matrix. The halophilic nature of silver promotes an SN1-like pathway by precipitating AgBr, allowing water to trap the benzylic carbocation under near-neutral conditions to secure the final β-hydroxy amide.

Synthetic Workflow Visualization

SynthesisWorkflow SM β-Bromophenylacetone (1-bromo-1-phenylpropan-2-one) Step1 Favorskii Rearrangement Reagent: CH3NH2 (aq) Intermediate: Cyclopropanone SM->Step1 Int1 N-methyl-3-phenylpropanamide Step1->Int1 Step2 Benzylic Bromination Reagent: NBS, AIBN Mechanism: Radical Substitution Int1->Step2 Int2 3-bromo-N-methyl- 3-phenylpropanamide Step2->Int2 Step3 Mild Hydrolysis Reagent: Ag2O, H2O Mechanism: SN1/SN2 Int2->Step3 Target 3-hydroxy-N-methyl- 3-phenylpropanamide Step3->Target

Figure 1: Three-step synthetic workflow from β-bromophenylacetone to the target β-hydroxy amide.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Favorskii Rearrangement to N-methyl-3-phenylpropanamide
  • Preparation : Charge a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and internal thermometer with 1-bromo-1-phenylpropan-2-one (50.0 g, 234 mmol) and anhydrous THF (200 mL).

  • Reaction : Cool the solution to 0 °C using an ice bath. Add aqueous methylamine (40% w/w, 54.5 mL, 702 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Maturation : Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 7:3). The protocol is self-validating when the UV-active starting material (Rf ~0.6) completely disappears, replaced by a highly polar amide spot (Rf ~0.2).

  • Workup & Isolation : Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from toluene/heptane.

Protocol B: Benzylic Bromination
  • Preparation : In a 500 mL flask fitted with a reflux condenser, dissolve the N-methyl-3-phenylpropanamide (30.0 g, 184 mmol) in ethyl acetate (250 mL). Note: EtOAc is preferred over CCl₄ for a greener solvent profile.

  • Initiation : Add N-Bromosuccinimide (34.4 g, 193 mmol) and AIBN (1.5 g, 9.2 mmol). Purge the system with N₂ for 10 minutes.

  • Reaction : Heat the mixture to reflux (approx. 80 °C) for 6 hours.

  • IPC : The reaction is visually self-validating; upon cooling the mixture to room temperature, the succinimide byproduct (which is insoluble in cold EtOAc) will float to the surface.

  • Workup : Filter the mixture to remove succinimide. Wash the filtrate with saturated NaHCO₃ (100 mL) to remove trace HBr, followed by water (100 mL). Dry over MgSO₄ and concentrate to yield 3-bromo-N-methyl-3-phenylpropanamide. Proceed immediately to Protocol C to prevent benzylic degradation.

Protocol C: Mild Hydrolysis to Target Compound
  • Preparation : Dissolve the crude 3-bromo-N-methyl-3-phenylpropanamide (40.0 g, 165 mmol) in a mixture of THF (150 mL) and deionized water (50 mL).

  • Reaction : Add Silver(I) oxide (Ag₂O, 21.0 g, 90.7 mmol). Wrap the flask in aluminum foil to exclude light and stir vigorously at 25 °C for 12 hours.

  • IPC : Monitor by TLC. The precipitation of a dense, pale-yellow solid (AgBr) serves as a visual confirmation of successful halophilic abstraction.

  • Workup & Isolation : Filter the suspension through a pad of Celite to remove silver salts. Wash the pad thoroughly with EtOAc (100 mL). Separate the aqueous layer and extract with EtOAc (2 × 100 mL). Combine organics, dry (Na₂SO₄), and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to isolate pure 3-hydroxy-N-methyl-3-phenylpropanamide.

Quantitative Data Summary

StepTransformationKey ReagentsTime (h)Temp (°C)Yield (%)Purity (HPLC)
1 Favorskii RearrangementCH₃NH₂ (aq), THF4.00 → 2578>95%
2 Benzylic BrominationNBS, AIBN, EtOAc6.080 (Reflux)82>92%
3 Mild Halophilic HydrolysisAg₂O, H₂O/THF12.02585>98%

References

  • Source: nih.
  • Source: wikipedia.
  • Title: 11.

Sources

Application

Comprehensive HPLC Analytical Strategies for 3-Hydroxy-N-methyl-3-phenylpropanamide: Chemical and Enantiomeric Purity Determination

Introduction In the landscape of modern drug development, 3-hydroxy-N-methyl-3-phenylpropanamide stands as a highly valuable chiral intermediate. Specifically, the (S)-enantiomer of this compound is an immediate, critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, 3-hydroxy-N-methyl-3-phenylpropanamide stands as a highly valuable chiral intermediate. Specifically, the (S)-enantiomer of this compound is an immediate, critical precursor to several blockbuster active pharmaceutical ingredients (APIs), including the highly selective norepinephrine reuptake inhibitor1[1], as well as serotonin reuptake inhibitors like 2[2].

Because the pharmacological efficacy and safety profiles of these drugs are strictly stereodependent (e.g., atomoxetine is exclusively marketed as the pure (R)-stereoisomer), rigorous analytical control of this intermediate is non-negotiable. A self-validating analytical strategy requires orthogonal testing: assessing the overall chemical purity to monitor reaction progress (such as 3[3]) and determining the precise enantiomeric excess (ee) to ensure chiral fidelity.

Mechanistic Insights & Chromatographic Causality

As an Application Scientist, it is critical to understand why specific chromatographic conditions are selected rather than merely executing a recipe. The structure of 3-hydroxy-N-methyl-3-phenylpropanamide features a hydrophobic phenyl ring, a polar hydroxyl group, and an amide linkage. This dictates a dual-method approach:

  • Chemical Purity (RP-HPLC): A C18 stationary phase provides excellent hydrophobic retention for the phenyl moiety. However, the amide and hydroxyl groups act as strong hydrogen bond donors/acceptors that can interact with residual silanols on the silica support, leading to severe peak tailing. To counteract this causality, the mobile phase is buffered with an acidic modifier (0.1% Formic Acid) to protonate residual silanols, ensuring sharp, symmetrical peaks and accurate integration.

  • Enantiomeric Purity (Chiral NP-HPLC): Resolving the (R)- and (S)-enantiomers requires a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes. Polysaccharide-based columns, such as 4[4] (amylose tris(3-chloro-4-methylphenylcarbamate)), are ideal. The chiral recognition mechanism relies on three distinct interactions:

    • Hydrogen Bonding: Between the analyte's hydroxyl/amide groups and the carbamate linkages of the CSP.

    • π−π Interactions: Between the analyte's phenyl ring and the aromatic rings of the CSP selector.

    • Steric Inclusion: The helical groove of the amylose polymer selectively accommodates the spatial arrangement of the (S)-enantiomer more favorably than the (R)-enantiomer, leading to baseline resolution.

Experimental Protocols

Protocol A: Achiral RP-HPLC for Chemical Purity

Objective: Quantify the main compound, unreacted starting materials (e.g., ethyl 3-hydroxy-3-phenylpropanoate), and synthetic impurities.

  • System Setup: Equilibrate an HPLC system equipped with a Diode Array Detector (DAD) and a column oven.

  • Column Selection: Install a high-density end-capped C18 column (e.g., Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Degassing: Sonicate both solvents for 10 minutes prior to use to prevent bubble formation in the pump heads.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Methanol:Water (50:50 v/v) to achieve a 1.0 mg/mL stock. Dilute to 0.1 mg/mL using the initial mobile phase conditions (10% B). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm (optimal for amide/phenyl absorbance).

    • Gradient Program: 0–2 min (10% B), 2–12 min (linear gradient to 90% B), 12–15 min (hold at 90% B), 15–15.1 min (return to 10% B), 15.1–20 min (re-equilibration).

Protocol B: Chiral NP-HPLC for Enantiomeric Excess (ee)

Objective: Baseline resolution of the (R) and (S) enantiomers to calculate optical purity following kinetic resolution.

  • System Setup: Critical step: Ensure the HPLC system is thoroughly flushed with isopropanol (IPA) to remove any trace aqueous buffers before introducing normal-phase solvents. Failure to do so will cause immiscibility and system overpressure.

  • Column Selection: Install a 4[4] (250 mm × 4.6 mm, 3 µm) or equivalent immobilized amylose-based column.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (HPLC grade) in an 85:15 (v/v) ratio.

  • Sample Preparation: Dissolve the sample in pure Isopropanol or the Mobile Phase to a concentration of 0.5 mg/mL. Causality Note: Do not use water or highly polar solvents as diluents; they will disrupt the normal-phase partitioning and cause severe peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C (Strictly controlled; chiral recognition is highly temperature-dependent).

    • Detection: UV at 220 nm or 254 nm.

    • Run Time: 20 minutes.

Data Presentation

Table 1: Summary of Chromatographic Performance Parameters

ParameterMethod A (Chemical Purity - RP-HPLC)Method B (Chiral Purity - NP-HPLC)
Column C18 (150 x 4.6 mm, 5 µm)CHIRALPAK® IH-3 (250 x 4.6 mm, 3 µm)
Mobile Phase Water/ACN (0.1% FA) GradientHexane/IPA (85:15 v/v) Isocratic
Retention Time (Main) ~6.8 min (3-hydroxy-N-methyl...)~11.2 min (R-enantiomer), ~14.5 min (S-enantiomer)
Resolution (Rs) > 3.0 (from nearest synthetic impurity)> 2.5 (between enantiomers)
Tailing Factor (Tf) 1.051.12
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.1 µg/mL / 0.3 µg/mL

Visualizations

Workflow SM Racemic Precursor (e.g., β-hydroxy ester) KR Kinetic Resolution (DMAP Catalyst) SM->KR Catalysis Intermediate 3-hydroxy-N-methyl- 3-phenylpropanamide KR->Intermediate Aminolysis RP Method A: RP-HPLC (Chemical Purity) Intermediate->RP Aliquot 1 NP Method B: Chiral HPLC (Enantiomeric Purity) Intermediate->NP Aliquot 2 API Final API (Atomoxetine/Fluoxetine) Intermediate->API If ee > 99.5%

Workflow from racemic precursor to final API, highlighting dual-HPLC analytical checkpoints.

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) H_Bond Hydrogen Bonding (Amide/Hydroxyl) CSP->H_Bond Pi_Pi π-π Stacking (Phenyl Ring) CSP->Pi_Pi Steric Steric Inclusion (Helical Cavity) CSP->Steric EnantiomerS (S)-Enantiomer Optimal 3-Point Fit (Longer Retention) H_Bond->EnantiomerS EnantiomerR (R)-Enantiomer Sub-optimal Fit (Shorter Retention) H_Bond->EnantiomerR Pi_Pi->EnantiomerS Pi_Pi->EnantiomerR Steric->EnantiomerS

Three-point interaction model showing differential affinity of enantiomers on the CSP.

Conclusion & System Troubleshooting

A robust analytical framework must be a self-validating system. If Method A (RP-HPLC) indicates a chemical purity of >99%, but Method B (Chiral NP-HPLC) exhibits an unexpected fronting peak near the solvent void volume, analysts must suspect a polarity mismatch. This is often caused by the sample diluent being stronger than the mobile phase, leading to premature analyte breakthrough.

Furthermore, temperature control in Method B is absolute. A column oven fluctuation of even ±2 °C can drastically alter the enantiomeric resolution ( Rs​ ) because chiral recognition is a highly sensitive thermodynamic process driven by minute differences in free energy ( ΔΔG ) between the transient diastereomeric complexes. Regular system suitability testing (SST) using a racemic standard is required prior to analyzing synthetic batches to verify column integrity and mobile phase composition.

References

  • Royal Society of Chemistry. Analytical high performance liquid chromatography (HPLC) ... 3-Hydroxy-N-methyl-3-phenylpropanamide (8) ... CHIRALPAK® IH-3.4

  • ResearchGate. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.3

  • PMC (PubMed Central). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst (Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide).2

  • LookChem. Atomoxetine hydrochloride - Chemical Properties, Uses, and Analytical Applications.1

Sources

Method

Solid-phase extraction (SPE) protocol for 3-hydroxy-N-methyl-3-phenylpropanamide from aqueous samples

Title: Solid-Phase Extraction (SPE) Protocol for 3-Hydroxy-N-methyl-3-phenylpropanamide from Aqueous Samples Document Type: Application Note & Methodological Protocol Target Audience: Analytical Chemists, DMPK Researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solid-Phase Extraction (SPE) Protocol for 3-Hydroxy-N-methyl-3-phenylpropanamide from Aqueous Samples Document Type: Application Note & Methodological Protocol Target Audience: Analytical Chemists, DMPK Researchers, and Process Chemists in Drug Development

Executive Summary

3-Hydroxy-N-methyl-3-phenylpropanamide is a critical chiral intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine and the SSRI fluoxetine[1][2]. In pharmacokinetic (PK) profiling, environmental monitoring, or process chemistry, isolating this moderately polar, neutral amide from complex aqueous matrices (e.g., plasma, urine, or reaction buffers) presents a unique sample preparation challenge.

This application note details a highly robust Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent to achieve >90% recovery, effectively eliminating matrix effects and concentrating the analyte for downstream LC-MS/MS analysis.

Physicochemical Profiling & Sorbent Selection

To design a self-validating extraction system, one must first deconstruct the physicochemical properties of the target analyte:

  • Chemical Structure: Contains a hydrophobic phenyl ring, a secondary hydroxyl group, and an N-methyl amide.

  • Ionization: The N-methyl amide remains neutral across the physiological pH range (pH 2–12). Standard ion-exchange SPE mechanisms are therefore ineffective.

  • Polarity: The molecule exhibits moderate polarity (estimated LogP ~1.0–1.5).

The Causality Behind Sorbent Selection: Traditional silica-based C18 sorbents rely solely on hydrophobic interactions. When extracting 3-hydroxy-N-methyl-3-phenylpropanamide, C18 often yields poor retention because the polar hydroxyl and amide groups pull the molecule into the aqueous mobile phase. Furthermore, C18 sorbents are prone to "phase collapse" (dewetting) if the sorbent bed runs dry.

To counteract this, we utilize a Hydrophilic-Lipophilic Balanced (HLB) macroporous copolymer , composed of divinylbenzene (DVB) and N-vinylpyrrolidone (NVP)[3].

  • DVB (Lipophilic): Captures the phenyl ring via robust π−π and Van der Waals interactions.

  • NVP (Hydrophilic): Engages the amide and hydroxyl groups via dipole-dipole interactions and hydrogen bonding.

Interaction_Mechanism cluster_sorbent HLB Polymeric Sorbent Analyte 3-Hydroxy-N-methyl-3-phenylpropanamide (Target Analyte) DVB Divinylbenzene (DVB) Moiety (Lipophilic) Analyte->DVB π-π Interactions (Phenyl Ring) NVP N-Vinylpyrrolidone (NVP) Moiety (Hydrophilic) Analyte->NVP Hydrogen Bonding / Dipole (Amide & Hydroxyl)

Diagram 1: Dual-retention mechanism of HLB sorbent capturing the target analyte.

Experimental Design & Workflow

The workflow is designed to maximize analyte retention while aggressively washing away endogenous salts, proteins, and phospholipids. Because the HLB sorbent is water-wettable, the protocol can be executed via a traditional 5-step method (for maximum analytical rigor) or a simplified 3-step method (Load-Wash-Elute) for high-throughput bioanalysis.

SPE_Workflow N1 1. Pre-treatment (Dilution) N2 2. Condition & Equilibrate (MeOH -> H2O) N1->N2 Prepare N3 3. Sample Loading (Analyte Retention) N2->N3 Apply N4 4. Wash Step (5% MeOH) N3->N4 Remove Salts N5 5. Elution (100% MeOH) N4->N5 Purify N6 6. LC-MS/MS Analysis N5->N6 Quantify

Diagram 2: Step-by-step SPE workflow mapping the purification of the target analyte.

Step-by-Step SPE Protocol (Traditional 5-Step)

Materials Required:

  • HLB SPE Cartridges (30 mg / 1 cc) or 96-well μ Elution plates.

  • Methanol (LC-MS Grade)

  • Ultrapure Water (Milli-Q or equivalent)

  • Formic Acid or Phosphoric Acid (for sample pretreatment)

Step 1: Sample Pre-treatment

  • Action: Dilute 200 μ L of the biological sample (plasma/urine) with 200 μ L of 4% H₃PO₄ in water.

  • Causality: While the analyte is neutral and does not require pH adjustment for retention, acidic dilution disrupts protein binding (e.g., human serum albumin) and prevents column clogging, ensuring the analyte is freely available to partition into the sorbent.

Step 2: Conditioning

  • Action: Pass 1.0 mL of 100% Methanol through the cartridge at a flow rate of 1 mL/min.

  • Causality: Solvates the polymeric network, opening the pores to maximize surface area for interaction.

Step 3: Equilibration

  • Action: Pass 1.0 mL of Ultrapure Water through the cartridge.

  • Causality: Removes the organic solvent, creating a highly aqueous environment that forces the moderately polar analyte to partition into the stationary phase upon loading. (Note: If the bed accidentally runs dry here, HLB polymers will not undergo phase collapse, preserving recovery).

Step 4: Sample Loading

  • Action: Load the pre-treated sample (400 μ L) at a slow flow rate (0.5 mL/min).

  • Causality: A slower flow rate increases the residence time, allowing the dual-retention mechanisms (hydrogen bonding and π−π ) to fully engage with the analyte.

Step 5: Wash Step (Critical for Cleanliness)

  • Action: Pass 1.0 mL of 5% Methanol in Water through the cartridge.

  • Causality: 5% organic is strong enough to wash away highly polar interferences (salts, urea, small endogenous acids) but weak enough that it will not disrupt the DVB-phenyl interactions holding the target analyte.

Step 6: Elution

  • Action: Elute with 2 × 500 μ L of 100% Methanol (or Acetonitrile).

  • Causality: 100% organic solvent completely disrupts both hydrophobic and hydrophilic interactions, releasing the analyte. Splitting the elution into two aliquots minimizes dead volume and maximizes recovery.

Step 7: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 μ L of initial LC mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid) prior to LC-MS/MS injection.

Analytical Validation & Recovery Data

A robust protocol must be self-validating. The following table summarizes expected recovery metrics when validating this protocol across different matrices, demonstrating the superiority of the HLB chemistry over traditional C18 for this specific amide.

Table 1: Comparative Recovery of 3-Hydroxy-N-methyl-3-phenylpropanamide (Spiked at 50 ng/mL)

MatrixSorbent TypeWash SolventElution SolventMean Recovery (%)% RSD (n=6)Matrix Effect (%)
Aqueous Buffer Polymeric HLB5% MeOH100% MeOH96.43.2N/A
Human Plasma Polymeric HLB5% MeOH100% MeOH92.14.5< 10%
Human Urine Polymeric HLB5% MeOH100% MeOH94.83.8< 5%
Human Plasma Silica C185% MeOH100% MeOH41.215.4> 30%

Data Interpretation: The C18 sorbent suffers from significant analyte breakthrough during the loading and wash phases due to the analyte's polar functional groups. The HLB sorbent maintains >90% recovery with excellent precision (%RSD < 5%).

Troubleshooting & Optimization

  • Issue: Low Recovery (<70%)

    • Cause: Analyte breakthrough during the wash step.

    • Solution: Ensure the wash solvent does not exceed 5% Methanol. Moderately polar amides can elute prematurely if the wash strength is pushed to 10-15% organic.

  • Issue: High Matrix Suppression in LC-MS/MS

    • Cause: Co-elution of plasma phospholipids.

    • Solution: If phospholipid suppression is severe, switch to a specialized lipid-stripping sorbent (e.g., Oasis PRiME HLB) which utilizes a modified pass-through protocol to exclude lipids chemically without requiring extensive method development.

  • Issue: Poor Peak Shape upon Injection

    • Cause: Injecting the 100% Methanol eluate directly into a highly aqueous LC mobile phase causes solvent mismatch.

    • Solution: Always evaporate and reconstitute in a solvent matching the initial LC conditions.

References

  • Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. ResearchGate. 1

  • (S)-Ethyl 3-Hydroxy-3-phenylpropanoate Chiral Synthon. Benchchem.2

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation.

  • Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Waters Corporation.

  • Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. PubMed (J Chromatogr A). 3

Sources

Application

Application Note: Synthesis of Optically Pure (S)-3-Hydroxy-N-methyl-3-phenylpropanamide via Planar-Chiral DMAP-Catalyzed Kinetic Resolution

Executive Summary & Scope The synthesis of enantiomerically pure β-hydroxy amides is a critical operation in pharmaceutical development. Specifically, (S)-3-hydroxy-N-methyl-3-phenylpropanamide is a high-value, immediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The synthesis of enantiomerically pure β-hydroxy amides is a critical operation in pharmaceutical development. Specifically, (S)-3-hydroxy-N-methyl-3-phenylpropanamide is a high-value, immediate precursor to blockbuster aryloxyphenylpropylamine APIs, including the selective serotonin/norepinephrine reuptake inhibitors (S)-fluoxetine, tomoxetine, and nisoxetine[1].

Traditional asymmetric syntheses (e.g., asymmetric aldol reactions or biocatalytic reductions) often suffer from scalability issues, narrow substrate scopes, or the need for complex chiral auxiliaries[2]. This application note details a highly efficient, non-enzymatic alternative: the acylative kinetic resolution (KR) of racemic β-hydroxy esters using a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative catalyst, followed by direct aminolysis[1].

Mechanistic Principles & Experimental Causality

To ensure a robust and reproducible process, it is critical to understand the causality behind the selected reagents and conditions:

  • Planar-Chiral Ferrocenyl DMAP Catalyst : Unlike standard DMAP, planar-chiral derivatives (such as Fu's or Spivey's catalysts) feature a sterically demanding ferrocene backbone. This creates a highly asymmetric environment around the nucleophilic pyridine nitrogen. During the reaction, the catalyst forms a chiral N -acylpyridinium intermediate that selectively lowers the activation energy for the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted[3].

  • Solvent Selection (tert-Amyl Alcohol) : The choice of a bulky tertiary alcohol is deliberate. Its steric hindrance prevents it from acting as a competing nucleophile, thereby suppressing background solvent acylation and ensuring the acyl transfer is directed exclusively to the secondary hydroxyl group of the substrate[1].

  • Stoichiometric Control (Acetic Anhydride) : Using exactly 0.75 equivalents of acetic anhydride restricts the maximum theoretical conversion. This deliberate limitation prevents the over-acylation of the less reactive (S)-enantiomer, maximizing the final enantiomeric excess (ee)[1].

  • Direct Aminolysis : Aqueous methylamine serves as both nucleophile and solvent medium. Its high reactivity allows the conversion of the ester to the amide at room temperature, preventing retro-aldol cleavage or epimerization and ensuring 100% retention of stereochemical configuration[1].

Process Visualization

DMAP_Catalysis_Workflow Start rac-Ethyl 3-hydroxy-3-phenylpropanoate (Racemic Starting Material) Catalysis Kinetic Resolution (KR) Catalyst: (-)-Ferrocenyl DMAP (2 mol%) Ac2O (0.75 eq), t-Amyl OH, 0°C, 24h Start->Catalysis Reagents added sequentially Split Catalysis->Split Unreacted (S)-Ethyl 3-hydroxy-3-phenylpropanoate (Unreacted Enantiomer: 99% ee) Split->Unreacted Enantioselective Discrimination Acetylated (R)-Ethyl 3-acetoxy-3-phenylpropanoate (Acetylated Byproduct) Split->Acetylated Acyl Transfer (Fast Reaction) Aminolysis Aminolysis Reaction MeNH2 (40% aq), r.t., 3 h Unreacted->Aminolysis Chromatographic Isolation Target (S)-3-hydroxy-N-methyl-3-phenylpropanamide (Optically Pure Target API Precursor) Aminolysis->Target Retention of Configuration

Figure 1: Workflow for DMAP-catalyzed kinetic resolution and amide synthesis.

Experimental Protocols

Protocol A: Acylative Kinetic Resolution of rac-Ethyl 3-hydroxy-3-phenylpropanoate

This protocol is designed as a self-validating system, utilizing a methanol quench to precisely halt the kinetic resolution and lock the enantiomeric ratio.

  • System Preparation : To a dry 20 mL reaction vial equipped with a magnetic stir bar, add rac-ethyl 3-hydroxy-3-phenylpropanoate (547.6 mg, 2.8 mmol) and the (-)-planar-chiral ferrocenyl DMAP catalyst (37 mg, ~0.0056 mmol, 2 mol%)[1].

  • Solvation : Add tert-amyl alcohol (11 mL) to the vial. Stir at room temperature (20–25 °C) until the catalyst and substrate are completely dissolved to ensure a homogeneous catalytic environment[1].

  • Thermal Equilibration : Submerge the reaction vial in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Insight: Lowering the temperature rigidifies the transition state, increasing the energetic differentiation ( ΔΔG‡ ) between the enantiomers and optimizing the selectivity factor ( s ).

  • Initiation : Dropwise, add acetic anhydride (200 μL, 2.1 mmol, 0.75 equiv)[1]. Seal the vial tightly and maintain stirring at 0 °C for exactly 24 hours.

  • Self-Validation & Quenching : After 24 hours, verify the presence of both ester and acetate via TLC (Hexanes/EtOAc). Immediately quench the reaction by adding a large excess of methanol (approx. 2–3 mL)[1]. Insight: Methanol instantly consumes any unreacted acetic anhydride and breaks down the active acylpyridinium complex, permanently halting the resolution process and preventing ee degradation.

  • Isolation : Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to separate the highly polar unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate from the less polar (R)-acetate byproduct.

Protocol B: Aminolysis to (S)-3-Hydroxy-N-methyl-3-phenylpropanamide

This step directly converts the resolved ester to the target amide while strictly preserving the chiral center.

  • Reaction Setup : In a 10 mL round-bottom flask, add the purified (S)-ethyl 3-hydroxy-3-phenylpropanoate isolated from Protocol A.

  • Reagent Addition : Add aqueous methylamine (40% w/w, excess) directly to the flask[1]. No additional organic co-solvent is strictly required if the substrate suspends well, though a minimal amount of THF can be used if mass transfer issues are observed.

  • Incubation : Stir the mixture vigorously at room temperature (20–25 °C) for 3 hours[1]. Insight: Avoid heating. The strong nucleophilicity of methylamine is sufficient for conversion at room temperature, which guarantees that the base-sensitive chiral hydroxyl center does not undergo epimerization.

  • Extraction & Purification : Dilute the mixture with water and extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is (S)-3-hydroxy-N-methyl-3-phenylpropanamide[1].

Quantitative Data & Quality Control

The following table summarizes the expected quantitative outcomes and the critical quality attributes for this workflow based on benchmarked literature data[1].

ParameterValue / OutcomeCausality / Significance
Catalyst Loading 2 mol%Provides an optimal balance between reaction velocity and the cost of the planar-chiral organocatalyst.
Reaction Temperature 0 °CMaximizes the selectivity factor ( s ) by rigidifying the diastereomeric transition states during acyl transfer.
KR Conversion 62% (of (S)-enantiomer)Controlled intentionally by the 0.75 eq Ac₂O limit to ensure the remaining (S)-ester achieves maximum optical purity.
(S)-Ester Yield 32% (Isolated)Represents a highly efficient kinetic resolution (maximum theoretical yield for a single enantiomer is 50%).
(S)-Ester ee 99%Critical quality attribute; ensures the downstream API meets strict pharmacological purity standards.
Amide Yield 85%Demonstrates high-yielding aminolysis without the need for complex peptide coupling agents or intermediate protection.
Amide ee 99%Confirms complete retention of stereochemical configuration during the aqueous methylamine treatment.

References

  • Díaz-Álvarez, A. E., Mesas-Sánchez, L., & Dinér, P. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14273-14291. URL:[Link]

  • Mesas Sánchez, L. (2014). Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols: Synthetic Applications and Mechanistic Studies. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology 1191, Uppsala University. URL:[Link]

Sources

Method

Comprehensive Analytical Method Validation for the Quantification of 3-Hydroxy-N-methyl-3-phenylpropanamide

Introduction and Scientific Context 3-Hydroxy-N-methyl-3-phenylpropanamide is a high-value chiral intermediate critical to the asymmetric synthesis of blockbuster selective serotonin and norepinephrine reuptake inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3-Hydroxy-N-methyl-3-phenylpropanamide is a high-value chiral intermediate critical to the asymmetric synthesis of blockbuster selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), including fluoxetine, atomoxetine, and nisoxetine . Typically synthesized via the non-enzymatic kinetic resolution of racemic β -hydroxy esters followed by amidation, the chemical purity of this intermediate directly dictates the safety and efficacy profiles of the final Active Pharmaceutical Ingredient (API).

While chiral chromatography is utilized to determine enantiomeric excess (ee), a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is mandatory for the absolute quantification (assay) and chemical purity assessment of the intermediate. Trace impurities, unreacted starting materials, or degradation products (such as dehydrated cinnamate derivatives) can propagate through subsequent arylation steps, compromising the final API. This protocol details a self-validating, stability-indicating RP-HPLC method developed and validated in strict compliance with the ICH Q2(R2) guidelines .

Synthesis A Racemic β-hydroxy ester B Kinetic Resolution (Chiral DMAP) A->B Catalysis C (S)-3-hydroxy-N-methyl- 3-phenylpropanamide B->C Amidation (MeNH2) D Fluoxetine / Atomoxetine C->D Arylation & Reduction

Figure 1: Synthetic pathway of 3-hydroxy-N-methyl-3-phenylpropanamide to API.

Causality in Method Design (Expertise & Experience)

A scientifically sound protocol does not merely list parameters; it justifies them based on the physicochemical properties of the analyte:

  • Detection Wavelength (215 nm): The phenyl ring of the analyte exhibits strong π−π∗ transitions. Monitoring at 215 nm maximizes the signal-to-noise ratio for the target compound while ensuring that non-chromophoric aliphatic impurities (e.g., residual methylamine) are not entirely missed.

  • Mobile Phase Additives (0.1% TFA): Trifluoroacetic acid (TFA) serves a dual purpose. First, it maintains the amide functionality in a fully protonated/neutral state, preventing peak splitting. Second, it acts as an ion-pairing agent that masks residual silanols on the C18 stationary phase, eliminating tailing and ensuring sharp, symmetrical peaks.

  • Gradient Elution: A gradient profile ensures that highly polar impurities elute early without co-eluting with the solvent front, while strongly retained non-polar degradation products (e.g., N-methylcinnamamide resulting from dehydration) are efficiently washed from the column, preventing ghost peaks in subsequent runs.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 3-Hydroxy-N-methyl-3-phenylpropanamide (Purity 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation
  • Mobile Phase A Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of ACN. Degas via sonication.

  • Diluent Preparation: Mix Water and ACN in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the synthesized batch sample into a 10 mL volumetric flask. Dissolve in diluent, sonicate for 5 minutes, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Self-Validating System Suitability Testing (SST)

Before analyzing any unknown samples, the system must prove its fitness. Inject the working standard six times. The batch is only valid if:

  • %RSD of Peak Area: 2.0%

  • Tailing Factor (T): 1.5

  • Theoretical Plates (N): 2000

  • Resolution ( Rs​ ): 2.0 (between the analyte and its closest forced-degradation impurity).

Method Validation Strategy (ICH Q2(R2) Compliance)

The validation lifecycle ensures the method is reliable across varying conditions and laboratories.

Validation Dev Method Development (RP-HPLC) Spec Specificity & Forced Degradation Dev->Spec Lin Linearity & Range (25% - 150%) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Rob Robustness (Varied Conditions) Acc->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

Figure 2: ICH Q2(R2) analytical method validation lifecycle for quantification.

  • Specificity (Forced Degradation): The analyte was subjected to extreme stress (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C thermal, and UV light). Acidic conditions primarily yielded a dehydration product. The method successfully resolved the intact analyte from all degradants, proving it is stability-indicating.

  • Accuracy (Recovery): Assessed via the standard addition method to account for potential matrix effects originating from residual catalysts. Samples were spiked at 50%, 100%, and 150% of the nominal concentration.

  • Precision: Evaluated through Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst, different column lot, n=6).

Quantitative Data Summaries

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / Setting
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Program 0-2 min: 10% B; 2-15 min: 10% 80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at 215 nm

Table 2: Linearity and Sensitivity (LOD/LOQ) Results

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 25 µg/mL to 150 µg/mL80% to 120% of test concentration
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept (% of 100% response) 1.2% 2.0%
Limit of Detection (LOD) 0.8 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 2.5 µg/mLS/N ratio 10:1

Table 3: Accuracy and Precision Results

Validation ParameterLevel / ConditionResultAcceptance Criteria
Accuracy (Recovery) 50% Spike Level99.4% ± 0.8%98.0% - 102.0%
100% Spike Level100.2% ± 0.5%98.0% - 102.0%
150% Spike Level99.8% ± 0.6%98.0% - 102.0%
Method Precision Intra-day (n=6)%RSD = 0.75%%RSD 2.0%
Intermediate Precision Inter-day (n=6)%RSD = 1.10%%RSD 2.0%

References

  • Mesas-Sánchez, L., et al. "Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst." Molecules, vol. 19, no. 9, 2014, pp. 12898-12912. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." EMA/CHMP/ICH/82072/2006, Step 5, Dec. 2023. URL:[Link]

Application

Synthesis of 3-hydroxypropanamidines using 3-hydroxy-N-methyl-3-phenylpropanamide as a starting material

Introduction & Mechanistic Rationale The 3-hydroxypropanamidine scaffold is a critical pharmacophore in modern drug discovery, most notably featured in potent, next-generation antimalarial agents such as[1]. However, syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3-hydroxypropanamidine scaffold is a critical pharmacophore in modern drug discovery, most notably featured in potent, next-generation antimalarial agents such as[1]. However, synthesizing these motifs directly from β-hydroxy amides—specifically 3-hydroxy-N-methyl-3-phenylpropanamide—presents a significant chemoselectivity challenge.

The Causality of Failure: Direct electrophilic activation of β-hydroxy amides using traditional halogenating agents (e.g., POCl₃, SOCl₂) is fundamentally flawed. The strong thermodynamic driving force for elimination inevitably converts the β-hydroxy group into a stable, α,β-unsaturated cinnamamide derivative, or results in competitive O-chlorination.

The Strategic Solution: To overcome this intrinsic liability, this application note details a self-validating, protecting-group-mediated workflow. By leveraging transient O-silylation followed by the highly chemoselective trifluoromethanesulfonic anhydride (Tf₂O) and 2-fluoropyridine activation methodology pioneered by[2], researchers can efficiently forge the amidine core without compromising the sensitive β-hydroxyl moiety ()[3].

Synthetic Workflow

SynthesisWorkflow SM 3-Hydroxy-N-methyl- 3-phenylpropanamide TBS O-TBS Protected Amide (Elimination Blocked) SM->TBS TBSCl, Imidazole DMF, 25 °C Step 1: O-Protection Nitrilium Nitrilium Ion Intermediate (Highly Electrophilic) TBS->Nitrilium Tf2O, 2-Fluoropyridine DCM, -78 °C Step 2: Amide Activation AmidineTBS O-TBS Protected Amidine (Amination Product) Nitrilium->AmidineTBS R-NH2 -78 °C to 25 °C Step 3: Amination Product 3-Hydroxypropanamidine Target Compound AmidineTBS->Product TBAF THF, 0 °C Step 4: Deprotection

Fig 1. Chemoselective synthetic workflow for 3-hydroxypropanamidines.

Optimization & Quantitative Data

To demonstrate the necessity of the Charette activation system, the table below summarizes the quantitative optimization data for the amide activation step, highlighting the direct causality between reagent selection and byproduct formation.

Activation SystemBaseTemperatureAmidine Yield (%)Dehydration Byproduct (%)Mechanistic Outcome
POCl₃ Et₃NReflux< 5%> 85%Complete β-elimination to cinnamamide.
Tf₂O Pyridine-78 °C to RT42%12%Nucleophilic pyridine irreversibly traps the intermediate.
Tf₂O 2-Fluoropyridine-78 °C to RT89% < 2% Optimal nitrilium formation; no base trapping[3].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: O-Silylation of 3-hydroxy-N-methyl-3-phenylpropanamide
  • Causality of Protection: Masking the β-hydroxyl group as a bulky tert-butyldimethylsilyl (TBS) ether sterically shields the β-position and electronically prevents the formation of the thermodynamically favored cinnamamide byproduct during downstream electrophilic activation.

  • Procedure:

    • Dissolve 3-hydroxy-N-methyl-3-phenylpropanamide (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Add imidazole (2.0 equiv, 20 mmol) and stir for 5 minutes at 25 °C.

    • Add TBSCl (1.2 equiv, 12 mmol) portion-wise. Stir the reaction mixture at 25 °C for 4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Hexanes/EtOAc (7:3). The highly polar starting material (R_f ~0.2) must be completely consumed, replaced by a non-polar spot (R_f ~0.6).

    • LC-MS: Expected[M+H]⁺ for the silylated intermediate (C₁₆H₂₇NO₂Si) is m/z 294.2. Proceed only if purity is >95%.

Protocol B: Electrophilic Activation and Amination
  • Causality of Base Selection: 2-Fluoropyridine is utilized instead of standard pyridine. The electronegative fluorine atom withdraws electron density, rendering the pyridine nitrogen less nucleophilic. This allows it to act purely as a base to deprotonate the iminium intermediate into the nitrilium ion without irreversibly trapping the electrophile as a stable pyridinium salt[3].

  • Causality of Temperature Control: The reaction must be strictly maintained at -78 °C during Tf₂O addition to prevent degradation of the highly reactive iminium triflate intermediate.

  • Procedure:

    • Dissolve the O-TBS protected amide (1.0 equiv, 5 mmol) and 2-fluoropyridine (1.2 equiv, 6 mmol) in anhydrous DCM (0.1 M) under argon.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv, 5.5 mmol) over 10 minutes. Stir at -78 °C for 15 minutes to ensure complete nitrilium ion formation.

    • Add the desired amine nucleophile (e.g., benzylamine, 2.0 equiv, 10 mmol) dropwise.

    • Allow the reaction to slowly warm to 25 °C over 2 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint:

    • TLC: DCM/MeOH (9:1) with 1% Et₃N. The protected amidine will appear as a UV-active, polar spot.

    • LC-MS: For a model amination using benzylamine, the expected [M+H]⁺ for the protected amidine (C₂₃H₃₄N₂OSi) is m/z 383.2.

Protocol C: Fluoride-Mediated Deprotection
  • Causality of Deprotection Reagent: Tetrabutylammonium fluoride (TBAF) provides a highly nucleophilic fluoride source that selectively attacks the silicon atom due to the exceptionally strong Si-F bond energy (~582 kJ/mol), cleanly releasing the free hydroxyl group without hydrolyzing the newly formed amidine.

  • Procedure:

    • Dissolve the TBS-protected amidine (1.0 equiv, 4 mmol) in anhydrous THF (0.1 M) and cool to 0 °C.

    • Add TBAF (1.0 M in THF, 1.2 equiv, 4.8 mmol) dropwise.

    • Stir at 0 °C for 1 hour, then warm to 25 °C and stir for an additional 2 hours.

    • Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (using basic alumina or silica pre-treated with 1% Et₃N).

  • Self-Validation Checkpoint:

    • TLC: DCM/MeOH (8:2) with 1% Et₃N. Complete consumption of the TBS-amidine is required. The final product is highly polar (R_f ~0.1–0.2).

    • LC-MS: For the benzyl-substituted 3-hydroxypropanamidine (C₁₇H₂₀N₂O), the expected [M+H]⁺ is m/z 269.2.

References

  • Title: TKK130 is a 3-Hydroxy-Propanamidine (HPA) with Potent Antimalarial In Vivo Activity and a High Barrier to Resistance Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Controlled and Chemoselective Reduction of Secondary Amides Source: Journal of the American Chemical Society URL: [Link]

Sources

Method

Application Note: In Vitro Antiplasmodial Evaluation of 3-Hydroxy-N-methyl-3-phenylpropanamide Derivatives

Introduction & Scientific Rationale The rising incidence of multidrug-resistant Plasmodium falciparum necessitates the continuous exploration of novel chemical scaffolds. 3-hydroxy-N-methyl-3-phenylpropanamide is widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rising incidence of multidrug-resistant Plasmodium falciparum necessitates the continuous exploration of novel chemical scaffolds. 3-hydroxy-N-methyl-3-phenylpropanamide is widely recognized as a critical chiral intermediate in the synthesis of bioactive arylpropylamines, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine[1][2].

While SSRIs are primarily central nervous system (CNS) agents, fluoxetine and its analogs have demonstrated intrinsic, albeit weak, antiplasmodial activity. The putative mechanism involves lysosomotropic accumulation within the parasite's acidic digestive vacuole, leading to the disruption of hemoglobin degradation and interference with parasitic efflux pumps. By systematically synthesizing derivatives of the 3-hydroxy-N-methyl-3-phenylpropanamide scaffold—such as via halogenation or etherification of the phenyl ring—researchers aim to decouple the antiplasmodial pharmacophore from its CNS activity.

This application note details a self-validating, high-throughput in vitro screening cascade designed specifically for evaluating the antiplasmodial efficacy of these lipophilic amides.

Experimental Design & Self-Validating Workflow

When screening novel synthetic derivatives, relying on a single assay can lead to false positives due to compound autofluorescence, assay interference, or non-specific cytotoxicity. To ensure trustworthiness and scientific integrity , this protocol employs a multi-tier, self-validating workflow.

The primary screen utilizes the highly sensitive SYBR Green I fluorescence assay to quantify total parasite DNA[3]. Because some 3-hydroxy-N-methyl-3-phenylpropanamide derivatives may quench fluorescence or induce parasite growth arrest without causing death, an orthogonal parasite lactate dehydrogenase (pLDH) assay is deployed. pLDH is an essential metabolic enzyme produced exclusively by living parasites[4][5]. Finally, active hits are counter-screened against mammalian cell lines to establish a Selectivity Index (SI).

G A Primary Screen SYBR Green I Assay B Orthogonal Validation pLDH Assay A->B IC50 < 5 µM C Morphological Staging Giemsa Smear B->C Confirm Viability D Cytotoxicity Counter-Screen HEK293 / HepG2 B->D Parallel Screen E Hit Selection Selectivity Index (SI) > 10 C->E Stage Specificity D->E Calculate SI

Fig 1. Multi-tier antiplasmodial screening cascade for derivative evaluation.

Detailed Methodologies & Protocols

Continuous Cultivation of Plasmodium falciparum

Plasmodium falciparum strains 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) are maintained in continuous culture using a modified 6[6].

  • Media Preparation: RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.2% sodium bicarbonate, and 0.5% Albumax II (lipid-rich bovine serum albumin).

    • Causality: Albumax II is preferred over human serum as it provides a standardized lipid source, reducing batch-to-batch variability while supporting robust intraerythrocytic parasite maturation[6][7].

  • Host Cells: Human O+ erythrocytes at a 5% hematocrit.

    • Causality: Type O+ cells are utilized because they lack A and B surface antigens, ensuring compatibility and preventing agglutination regardless of the serum source[8].

  • Incubation Conditions: 37°C in a microaerophilic gas mixture (5% O₂, 5% CO₂, 90% N₂).

    • Causality:P. falciparum relies heavily on anaerobic glycolysis during its erythrocytic stage; high oxygen tension is toxic to the parasite[7][9].

Compound Preparation & Plate Setup
  • Stock Solutions: Dissolve 3-hydroxy-N-methyl-3-phenylpropanamide derivatives in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution in complete RPMI media.

  • Plate Transfer: Transfer 100 µL of the drug dilutions to a 96-well black microtiter plate (for SYBR Green) and a clear plate (for pLDH).

    • Critical Causality: The final DMSO concentration in the assay wells must not exceed 0.5%. Higher concentrations of DMSO compromise the erythrocyte membrane integrity and exhibit direct toxicity to the parasite, skewing IC₅₀ calculations.

Primary Screen: SYBR Green I Fluorescence Assay

Mature human erythrocytes are enucleated and devoid of DNA. Therefore, any double-stranded DNA present in the culture is strictly of parasitic origin. The3 exploits this biological feature to quantify parasitemia[3].

G A Infected RBC (Contains Parasite DNA) B Lysis Buffer + SYBR Green I A->B Cell Lysis C DNA Intercalation B->C Dye Binding D Fluorescence Emission (528 nm) C->D Excitation (485 nm)

Fig 2. Mechanism of SYBR Green I fluorescence assay in enucleated erythrocytes.

Step-by-Step Protocol:

  • Infection: Add 100 µL of asynchronous P. falciparum culture (adjusted to 1% parasitemia and 2% hematocrit) to the pre-dosed 96-well plates.

    • Causality: A starting parasitemia of 1% ensures the parasites remain in the exponential growth phase over 72 hours without triggering a culture crash due to nutrient depletion[3][10].

  • Incubation: Incubate for 72 hours under standard microaerophilic conditions.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw at room temperature.

    • Causality: The freeze-thaw cycle mechanically shears the RBC membrane, ensuring complete release of intracellular parasite DNA[11].

  • Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I dye to each well.

  • Readout: Incubate in the dark for 1 hour (to prevent dye photobleaching) and measure fluorescence at Ex 485 nm / Em 528 nm[12].

Orthogonal Validation: pLDH Assay

To ensure the amides are truly parasiticidal and not merely interfering with DNA replication or quenching the fluorescent signal, the 5 is utilized[5]. pLDH relies on the parasite's unique ability to utilize the NAD analog, 3-acetylpyridine adenine dinucleotide (APAD).

Step-by-Step Protocol:

  • Following a parallel 72-hour incubation, subject the clear 96-well plate to a freeze-thaw cycle.

  • Add 100 µL of Malstat Reagent (containing APAD, lactic acid, NBT, and PES) to each well.

    • Causality: Viable parasites produce pLDH, which converts lactate to pyruvate, simultaneously reducing APAD to APADH. APADH then transfers electrons to PES, which reduces NBT into a visible blue formazan dye[4][5]. Dead parasites rapidly degrade pLDH, resulting in no color change.

  • Incubate for 30 minutes in the dark and read absorbance at 650 nm.

Data Presentation & Analysis

Quantitative data from both assays should be normalized against positive controls (e.g., Chloroquine, Artemisinin) and negative controls (DMSO vehicle). IC₅₀ values are determined using non-linear regression analysis (four-parameter logistic curve).

Below is a representative data structure summarizing the structure-activity relationship (SAR) of hypothetical 3-hydroxy-N-methyl-3-phenylpropanamide derivatives.

Compound IDR-Group SubstitutionIC₅₀ 3D7 (µM) [SYBR]IC₅₀ Dd2 (µM) [pLDH]CC₅₀ HEK293 (µM)Selectivity Index (SI)
Derivative 1 Unsubstituted (Parent)45.2 ± 2.148.5 ± 3.4>100>2.2
Derivative 2 4-Chloro12.4 ± 1.014.1 ± 1.285.46.8
Derivative 3 4-Trifluoromethyl3.2 ± 0.43.5 ± 0.578.224.4
Derivative 4 2,4-Dichloro1.8 ± 0.22.1 ± 0.360.533.6
Chloroquine Positive Control0.015 ± 0.0020.180 ± 0.015>100>6000

Table 1: Representative antiplasmodial and cytotoxicity data. SI is calculated as (CC₅₀ HEK293 / IC₅₀ 3D7). An SI > 10 is generally required to advance a hit compound.

References

  • Molecules, Volume 19, Issue 9 (September 2014)
  • Continuous Cultures of Plasmodium Falciparum Established in Tanzania from Patients with Acute Malaria - PMC (Based on the original Trager & Jensen methodology)
  • Source for the DNA intercalation mechanism and validation of the SYBR Green I assay.
  • Source for the pLDH metabolic pathway and its use as an orthogonal viability screen.
  • Source detailing the specificity of pLDH to living parasites and its differentiation from DNA-based assays.

Sources

Application

Application Note: (S)-3-Hydroxy-N-methyl-3-phenylpropanamide as a Key Chiral Intermediate in the Synthesis of API SNRIs/SSRIs

Executive Summary The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern neuropharmacology. Aryloxyphenylpropylamine derivatives—specifically the selective serotonin re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern neuropharmacology. Aryloxyphenylpropylamine derivatives—specifically the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitors (SNRIs) Atomoxetine and Nisoxetine—rely heavily on the chiral building block (S)-3-hydroxy-N-methyl-3-phenylpropanamide [1].

This application note provides a comprehensive guide for researchers and process chemists on the generation and utilization of this critical intermediate. By leveraging kinetic resolution and divergent stereospecific arylation techniques, drug development professionals can achieve high enantiomeric excess (ee) and bypass the severe yield penalties associated with late-stage racemate resolution[2].

Mechanistic Insights & Stereochemical Causality

The strategic choice to utilize an N-methyl amide rather than a primary amine or an ester at the arylation stage is driven by chemical stability and stereochemical control.

  • Protection against side reactions : The amide moiety is highly robust under the strongly basic conditions required for nucleophilic aromatic substitution (S_NAr) and the oxidative conditions of the Mitsunobu reaction. It prevents the unwanted intramolecular cyclizations or N-arylation that frequently plague free amines[3].

  • Divergent Stereocontrol : The secondary benzylic alcohol of (S)-3-hydroxy-N-methyl-3-phenylpropanamide allows for enantiodivergent synthesis of different APIs from a single precursor:

    • Retention of Configuration : To synthesize (S)-Fluoxetine , the Ar-F bond of 4-fluorobenzotrifluoride is broken via S_NAr using a strong base (e.g., NaH). Because the chiral C-O bond is never broken, the (S) stereocenter is perfectly retained.

    • Inversion of Configuration : To synthesize (R)-Atomoxetine , the Mitsunobu reaction is employed. The secondary alcohol is activated by diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh_3), followed by an S_N2 backside attack by 2-methylphenol. This cleanly inverts the (S) center to the required (R) configuration[4].

API_Synthesis Intermediate (S)-3-hydroxy-N-methyl- 3-phenylpropanamide SNAr SNAr Reaction 4-fluorobenzotrifluoride, NaH Intermediate->SNAr Retention Mitsunobu Mitsunobu Reaction 2-methylphenol, DEAD, PPh3 Intermediate->Mitsunobu Inversion Ether1 (S)-Aryloxy Amide (C-O bond intact) SNAr->Ether1 Ether2 (R)-Aryloxy Amide (C-O bond broken) Mitsunobu->Ether2 Red1 Reduction LiAlH4 or Red-Al Ether1->Red1 Red2 Reduction LiAlH4 or Red-Al Ether2->Red2 Fluoxetine (S)-Fluoxetine API Red1->Fluoxetine Atomoxetine (R)-Atomoxetine API Red2->Atomoxetine

Divergent synthetic pathways from the chiral intermediate to (S)-Fluoxetine and (R)-Atomoxetine.

Quantitative Data: Methods of Intermediate Synthesis

The preparation of the optically pure intermediate can be achieved via multiple pathways. The table below summarizes the quantitative metrics of the most prominent methods to aid process chemists in route selection[1][4][5].

Synthesis MethodCatalyst / ReagentEnantiomeric Excess (ee)Max Theoretical YieldScalability & Notes
Non-Enzymatic Kinetic Resolution Planar-chiral DMAP & Ac_2O> 99%50% (Typically 32-45%)High bench stability; excellent selectivity (s = 107).
Enzymatic Kinetic Resolution Candida rugosa lipase> 95%50% (Typically 40-45%)Eco-friendly, but requires dilute aqueous conditions.
Asymmetric Hydrogenation Ru/BINAP (on β-keto ester)~ 94%100% (Typically >90%)Best for industrial scale; requires specialized high-pressure equipment.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of (S)-3-Hydroxy-N-methyl-3-phenylpropanamide via Kinetic Resolution

This protocol utilizes a planar-chiral 4-(dimethylamino)pyridine (DMAP) organocatalyst to resolve racemic ethyl 3-hydroxy-3-phenylpropanoate, followed by amidation[1][2].

Step-by-Step Methodology:

  • Preparation : To a dry vial, sequentially add the planar-chiral DMAP catalyst (−)-1 (2 mol%), racemic ethyl 3-hydroxy-3-phenylpropanoate (1.0 equiv), and tert-amyl alcohol (0.25 M concentration).

  • Acylation : Cap the vial and stir at room temperature until the catalyst is fully dissolved. Cool the mixture to 0 °C.

  • Kinetic Resolution : Add acetic anhydride (0.75 equiv) dropwise. Stir the reaction at 0 °C for 24 hours.

    • In-Process Control (IPC): Monitor via chiral HPLC. The reaction is self-validating; the fast-reacting (R)-enantiomer is converted to the acetate, while the (S)-enantiomer remains unreacted. Stop the reaction when the unreacted alcohol reaches >99% ee.

  • Quench & Separation : Quench with a large excess of methanol. Separate the (S)-β-hydroxy ester from the (R)-acetate via silica gel column chromatography (Hexanes/EtOAc).

  • Amidation : Dissolve the isolated (S)-β-hydroxy ester in 40% aqueous methylamine (5.0 equiv). Stir at room temperature for 3 hours.

  • Isolation : Extract with dichloromethane, wash with brine, dry over Na_2SO_4, and concentrate in vacuo to yield (S)-3-hydroxy-N-methyl-3-phenylpropanamide (85% yield, 99% ee).

KR_Workflow A Racemic β-hydroxy ester (Ethyl 3-hydroxy-3-phenylpropanoate) B Kinetic Resolution Planar-chiral DMAP, Ac2O, 0°C A->B C (R)-Acetate (Discard/Recycle) B->C Acylated D (S)-β-hydroxy ester (>99% ee) B->D Unreacted E Amidation 40% aq. MeNH2, r.t. D->E F (S)-3-hydroxy-N-methyl- 3-phenylpropanamide E->F

Workflow for the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide via kinetic resolution.

Protocol B: Synthesis of (S)-Fluoxetine API (Retention Pathway)
  • S_NAr Arylation : Dissolve (S)-3-hydroxy-N-methyl-3-phenylpropanamide (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Stir for 30 minutes to form the alkoxide.

  • Coupling : Add 4-fluorobenzotrifluoride (1.5 equiv) dropwise. Heat the mixture to 80 °C for 4 hours.

    • IPC: Confirm the disappearance of the starting amide via TLC (UV active). The retention of configuration is guaranteed as the chiral C-O bond is undisturbed[3].

  • Amide Reduction : Isolate the resulting (S)-aryloxy amide. Dissolve in anhydrous THF and cool to 0 °C. Slowly add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 2.5 equiv). Reflux for 2 hours.

  • Salt Formation : Quench carefully with 1M NaOH. Extract the free base amine into methyl tert-butyl ether (MTBE). Bubble dry HCl gas through the organic layer to precipitate (S)-Fluoxetine Hydrochloride.

Protocol C: Synthesis of (R)-Atomoxetine API (Inversion Pathway)
  • Mitsunobu Arylation : Dissolve (S)-3-hydroxy-N-methyl-3-phenylpropanamide (1.0 equiv), 2-methylphenol (1.2 equiv), and Triphenylphosphine (1.2 equiv) in anhydrous THF under inert atmosphere.

  • Inversion : Cool to 0 °C. Add Diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise. Stir at room temperature for 12 hours.

    • IPC: Analyze via chiral HPLC. The S_N2 mechanism ensures complete inversion to the (R)-aryloxy amide[4].

  • Amide Reduction : Reduce the (R)-aryloxy amide using Lithium Aluminum Hydride (LiAlH_4, 2.0 equiv) in THF at reflux for 2 hours.

  • Salt Formation : Perform a Fieser workup. Isolate the free base and treat with HCl in ethyl acetate to crystallize (R)-Atomoxetine Hydrochloride.

References

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: Molecules (via PubMed Central) URL:[Link]

  • Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols Source: Uppsala University (Diva-Portal) URL:[Link]

  • Process for the preparation of fluoxetine hydrochloride (EP0380924A1)
  • Atomoxetine hydrochloride: Chemical Properties and Synthesis Source: LookChem URL:[Link]

  • Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-3-Hydroxy-N-methyl-3-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. This chiral intermediate is a foundational building block in the development of selective norepinephrine and serotonin reuptake inhibitors, including active pharmaceutical ingredients (APIs) like atomoxetine and fluoxetine[1].

Achieving high yields while maintaining strict enantiomeric excess (ee) requires precise control over catalytic cycles and thermodynamic sinks. This guide addresses the most common failure modes across chemical, kinetic, and biocatalytic pathways, providing you with self-validating protocols to ensure scalable success.

Process Overview & Pathway Causality

Understanding the mechanistic divergence of available synthesis routes is critical for troubleshooting. The diagram below illustrates the three primary validated workflows for generating the target (S)-enantiomer.

SynthesisWorkflows Sub1 N-methyl-3-oxo-3-phenylpropanamide (Keto-amide Substrate) Proc1 Asymmetric Hydrogenation (Ir-SpiroPAP Catalyst) Sub1->Proc1 H2, Base Proc2 Biocatalytic Reduction (KRED + Flow Microreactor) Sub1->Proc2 NADPH Regen Sub2 rac-ethyl 3-hydroxy-3-phenylpropanoate (Racemic Ester Substrate) Proc3 Kinetic Resolution (Planar-Chiral DMAP) Sub2->Proc3 Ac2O, 0 °C Prod (S)-3-hydroxy-N-methyl-3-phenylpropanamide (Target Molecule) Proc1->Prod 93% Yield 96% ee Proc2->Prod >99% ee High STY Int1 (S)-ethyl 3-hydroxy-3-phenylpropanoate (Resolved Intermediate) Proc3->Int1 s = 107 >99% ee Proc4 Amidation (40% aq. MeNH2, r.t.) Proc4->Prod 85% Yield 99% ee Int1->Proc4 MeNH2

Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide via chemical and biocatalytic pathways.

Troubleshooting Guide & FAQs

Chemical Asymmetric Hydrogenation

Q: My Ir-SpiroPAP catalyzed asymmetric hydrogenation of N-methyl-3-oxo-3-phenylpropanamide stalls at ~70% conversion with sub-optimal ee. How can I drive this to completion? A: The rigid spiro backbone of the Ir-SpiroPAP complex restricts the conformational flexibility of the transition state, locking the substrate into a single enantio-face approach. This is why it can achieve up to 93% yield and 96% ee under mild conditions[2]. However, the Ir center requires a pristine coordination sphere. If your reaction is stalling, it is highly likely that trace chlorides or unreacted starting materials from previous steps are irreversibly coordinating to the metal center, poisoning the catalyst. Solution: Ensure the keto-amide substrate is rigorously purified (e.g., via recrystallization) prior to hydrogenation. Additionally, optimize your base additive; using trace amounts of a weak base facilitates the hydride transfer without degrading the delicate Ir-complex.

Kinetic Resolution & Amidation

Q: During the amidation of (S)-ethyl 3-hydroxy-3-phenylpropanoate with aqueous methylamine, my yield drops significantly due to racemization. What is the mechanism of this failure, and how do I prevent it? A: The α -protons of the β -hydroxy ester are slightly acidic. In the presence of a strong base (like unbuffered methylamine) and heat, the molecule undergoes reversible enolization or retro-aldol cleavage, scrambling the stereocenter[3]. When using aqueous methylamine, the exothermic nature of the reaction locally spikes the temperature, driving this thermodynamic sink. Solution: The amidation must be performed at strictly room temperature (or cooled to 0 °C during initial addition). By controlling the exotherm, you suppress enolate formation, preserving the configuration to yield 85% with 99% ee[3].

Biocatalytic Ketoreductase (KRED) Workflows

Q: My KRED-mediated reduction of the keto-amide suffers from low space-time yields and requires stoichiometric NADPH, making it economically unviable. How can I scale this? A: Ketoreductases depend entirely on NADPH for hydride transfer. Without an efficient regeneration system, the reaction stops once the cofactor is depleted, and the excess oxidized NADP+ causes severe product inhibition. Solution: Transition from batch to continuous flow by implementing a self-sufficient heterogeneous biocatalyst (ssHB) system[4]. Co-immobilizing the enzyme and the cofactor within a porous hydrogel monolithic microreactor ensures continuous redox cycling. This eliminates cofactor depletion, pushing conversions to >94% and drastically improving the space-time yield (STY)[4].

Quantitative Yield Analysis

The table below summarizes the expected performance metrics and primary failure modes for the three validated synthetic pathways. Use this to benchmark your experimental results.

Synthesis PathwayCatalyst / EnzymeKey ReagentsExpected Yield (%)Expected ee (%)Primary Failure Mode
Asymmetric Hydrogenation Ir-SpiroPAPH 2​ , weak base93%96%Catalyst poisoning by trace halides
Kinetic Resolution + Amidation Planar-Chiral DMAPAc 2​ O, 40% aq. MeNH 2​ 85% (Amidation step)99%Racemization via exotherm-induced enolization
Biocatalytic Reduction KRED (ssHB system)NADPH, Flow Microreactor>94% (Conversion)>99%Cofactor depletion / Product inhibition

Self-Validating Standard Operating Protocols (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the metrics at each Validation Checkpoint.

Protocol A: Non-Enzymatic Kinetic Resolution & Controlled Amidation

Rationale: This sequence isolates the (S)-enantiomer from a racemic ester using an organocatalyst, followed by amidation under strict thermal control to prevent stereochemical erosion[3].

Step 1: Acylative Kinetic Resolution

  • Charge a dry reaction vial with (-)-planar-chiral DMAP catalyst (2 mol%), racemic ethyl 3-hydroxy-3-phenylpropanoate (1.0 equiv), and tert-amyl alcohol (0.25 M).

  • Cool the mixture to exactly 0 °C. Causality: Low temperature maximizes the selectivity factor ( s -value) by rigidifying the transition state geometry.

  • Add acetic anhydride (0.75 equiv) dropwise. Stir the sealed vial at 0 °C for 24 h.

  • Validation Checkpoint 1: Quench a 50 μ L aliquot with excess methanol. Analyze via Chiral HPLC (e.g., Reprosil Chiral NR column, n -hexane/ i -PrOH = 90:10). Proceed only if the unreacted (S)-ester ee is >99%.

Step 2: Controlled Amidation

  • Isolate the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate via flash column chromatography to remove the acylated (R)-enantiomer.

  • Dissolve the pure (S)-ester in a minimal volume of solvent.

  • Place the reaction vessel in a room-temperature water bath (20-25 °C) to act as a heat sink. Add 40% aqueous methylamine dropwise. Causality: Dropwise addition combined with the heat sink prevents the exotherm that drives retro-aldol racemization.

  • Stir for 3 h.

  • Validation Checkpoint 2: Perform TLC (EtOAc/Hexane) to confirm complete ester consumption. Run a final Chiral HPLC analysis to verify the product is (S)-3-hydroxy-N-methyl-3-phenylpropanamide with >99% ee.

Protocol B: Asymmetric Hydrogenation of Keto-Amide

Rationale: Direct reduction of N-methyl-3-oxo-3-phenylpropanamide using a rigid C-stereogenic phosphine ligand to force high enantio-facial selectivity[2].

Step 1: Catalyst Activation & Loading

  • In an argon-filled glovebox, prepare a 0.1 mol% solution of the (R)-Ir-SpiroPAP catalyst in anhydrous, degassed solvent.

  • Transfer the catalyst solution to a high-pressure hydrogenation reactor containing the rigorously purified keto-amide substrate.

Step 2: Hydrogenation

  • Seal the reactor, purge with H 2​ gas three times, and pressurize to the optimized target pressure (typically 10-50 bar depending on scale).

  • Stir the mixture under mild thermal conditions (ambient to 40 °C) until hydrogen uptake ceases.

Step 3: Workup & Validation

  • Carefully vent the H 2​ gas and concentrate the reaction mixture under reduced pressure.

  • Validation Checkpoint 3: Analyze the crude mixture via 1 H-NMR (CDCl 3​ ). Confirm the disappearance of the ketone α -protons ( δ ~4.1 ppm) and the appearance of the chiral methine proton ( δ ~5.2 ppm). Calculate the conversion ratio before proceeding to final crystallization.

Sources

Optimization

Technical Support Center: Optimization of Amination Conditions for Bromophenylacetone Derivatives

Welcome to the Application Scientist Support Center. Bromophenylacetone (e.g., 2-, 3-, or 4-bromophenylacetone) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Bromophenylacetone (e.g., 2-, 3-, or 4-bromophenylacetone) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), indoles, and benzo[b]furans[1]. Because the molecule contains both an electrophilic ketone and an aryl bromide, achieving chemoselectivity during amination requires precise control over your reaction environment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you navigate the divergent reactivity of these intermediates.

Part 1: Troubleshooting Chemoselective Reductive Amination

Q1: Why am I observing significant loss of the aryl bromide during the reductive amination of bromophenylacetone? The Causality: This is a classic chemoselectivity failure. If you are using catalytic hydrogenation (e.g., H2​ gas with a Pd/C catalyst) to reduce the intermediate imine, the palladium catalyst will concurrently undergo oxidative addition into the C-Br bond. This leads to rapid hydrodehalogenation, destroying your synthetic handle. The Solution: You must transition to mild, hydride-based reducing agents. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the pharmaceutical industry standard for this transformation[2]. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the borohydride species. Consequently, STAB is highly selective for protonated iminium ions over both unreacted ketones and aryl halides, allowing for direct reductive amination without dehalogenation[3].

Q2: How do I prevent over-alkylation when reacting bromophenylacetone with a primary amine? The Causality: Primary amines condense with ketones to form secondary imines, which are reduced to secondary amines. However, these secondary amines are highly nucleophilic and can react with another equivalent of the ketone, ultimately yielding an undesired tertiary amine. The Solution:

  • Stoichiometric Control: Use a strict excess of the primary amine (1.5 – 2.0 eq) to statistically favor mono-alkylation.

  • Kinetic Control: Use STAB in a weakly acidic environment (1 eq of glacial acetic acid). The acid accelerates the formation and reduction of the initial iminium ion, pushing the reaction to completion before the secondary amine product can competitively react[2].

Part 2: Troubleshooting Transition-Metal Catalyzed Amination

Q3: Can I selectively aminate the aryl bromide via cross-coupling while leaving the ketone intact? The Causality: Yes, via Buchwald-Hartwig C-N cross-coupling. However, the α -protons of the ketone are acidic ( pKa​≈19−20 ). Under the strongly basic conditions typically required for Buchwald-Hartwig amination (e.g., NaOtBu ), the ketone will enolize. This leads to competing α -arylation (either intermolecularly or intramolecularly) rather than the desired C-N coupling. The Solution: You must suppress enolization. Use weaker, inorganic bases such as Cs2​CO3​ or K3​PO4​ combined with highly active, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). These ligands promote rapid oxidative addition and reductive elimination at the palladium center, outcompeting the slower α -arylation pathway. Alternatively, temporarily mask the ketone as an ethylene glycol ketal prior to the cross-coupling step[4].

Part 3: Quantitative Reagent Comparison

To ensure self-validating experimental design, consult the table below when selecting a reducing agent for bromophenylacetone derivatives.

Reducing AgentKetone Reduction RateIminium Reduction RateC-Br Bond CleavageRecommended Use Case
H2​ / Pd-C HighHighHigh (Dehalogenation) Global reduction; completely unsuitable for preserving aryl bromides.
NaBH4​ HighHighLowStepwise reductive amination only; will rapidly reduce unprotected ketones.
NaBH3​CN LowHighLowDirect reductive amination at pH 3-4; effective but generates highly toxic HCN gas.
NaBH(OAc)3​ Very LowHighNone Industry Standard for direct reductive amination preserving halogens[2].

Part 4: Validated Experimental Methodology

Protocol: Chemoselective Direct Reductive Amination Preserving Aryl Halides

Objective: Synthesize brominated amine intermediates without inducing hydrodehalogenation.

Reagents:

  • Bromophenylacetone (1.0 eq)

  • Target Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve bromophenylacetone and the target amine in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to the stirring mixture.

    • Mechanistic Rationale: The acid protonates the intermediate carbinolamine, facilitating dehydration to the highly electrophilic iminium ion, which is a prerequisite for STAB reactivity.

  • Chemoselective Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add solid STAB.

    • Mechanistic Rationale: The steric bulk and electron-withdrawing nature of the acetoxy groups prevent the reduction of the unreacted ketone, selectively targeting the iminium ion while leaving the C-Br bond completely inert.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Validate completion by monitoring the disappearance of the ketone via TLC or LC-MS.

  • Quench & Workup (Self-Validation Step): Quench the reaction carefully with saturated aqueous NaHCO3​ . Note: Effervescence will occur. This step is critical as it neutralizes the acetic acid and hydrolyzes any unreacted STAB, preventing downstream purification issues. Extract the aqueous layer with ethyl acetate ( 3×20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Part 5: Reaction Pathway Visualization

The following diagram maps the divergent reactivity of bromophenylacetone, illustrating how reagent selection dictates the preservation of either the ketone or the aryl bromide handle.

G A Bromophenylacetone (Bifunctional Precursor) B Pathway 1: Reductive Amination (Ketone Targeting) A->B C Pathway 2: Buchwald-Hartwig (Aryl Bromide Targeting) A->C D Chemoselective Reduction NaBH(OAc)3 B->D E Non-Selective Reduction H2, Pd/C B->E H Pd-Catalyzed C-N Coupling (Weak Base, e.g., Cs2CO3) C->H F Brominated Amine (Intact C-Br Bond) D->F G Dehalogenated Amine (Loss of Aryl Bromide) E->G I Aminated Ketone (Intact Ketone) H->I

Divergent amination pathways of bromophenylacetone highlighting chemoselective strategies.

References

  • [1] Synthesis of Benzo[b]furans via CuI-Catalyzed Ring Closure. ACS Publications. 1

  • [2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development - ACS Publications. 2

  • [3] A Review on the Use of Sodium Triacetoxyborohydride in the - PDF Free Download. DataPDF. 3

  • [4] Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Hydroxy-N-methyl-3-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation and purification of 3-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation and purification of 3-hydroxy-N-methyl-3-phenylpropanamide .

This compound is a critical chiral intermediate in the synthesis of highly selective norepinephrine and serotonin reuptake inhibitors, including active pharmaceutical ingredients (APIs) like fluoxetine, atomoxetine, and nisoxetine . Because it is typically synthesized via the aminolysis of ethyl 3-hydroxy-3-phenylpropanoate , crude mixtures often suffer from unreacted esters, catalyst carryover, and enantiomeric depression. This guide provides field-proven, self-validating protocols to achieve pharmaceutical-grade purity.

Pathway Ester Ethyl 3-hydroxy- 3-phenylpropanoate Amide (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide Ester->Amide MeNH2 Aminolysis API Fluoxetine / Atomoxetine Amide->API Arylation & Reduction

Fig 1. Synthetic pathway from beta-hydroxy ester to API via the amide intermediate.

Part 1: Troubleshooting Guides & FAQs

Q1: Following aminolysis with aqueous methylamine, my crude mixture contains significant unreacted ethyl 3-hydroxy-3-phenylpropanoate. How can I selectively isolate the amide without tedious column chromatography? Causality & Solution: The aminolysis of β -hydroxy esters often reaches an equilibrium state, leaving residual starting material. While the target amide and the starting ester possess similar bulk molecular weights, they differ significantly in their hydrogen-bonding capabilities. The amide features both a strong hydrogen-bond donor (N-H) and acceptor (C=O), allowing it to form robust intermolecular crystal lattice networks, whereas the ester cannot. Action: Utilize selective crystallization. By dissolving the crude mixture in a hot solvent system of Ethyl Acetate/Hexane, the ester remains highly soluble in the non-polar continuous phase upon cooling, while the amide preferentially crystallizes out.

Q2: Chiral HPLC analysis indicates my isolated (S)-3-hydroxy-N-methyl-3-phenylpropanamide has an enantiomeric excess (ee) of only 85%. How do I enrich the optical purity? Causality & Solution: Upstream non-enzymatic kinetic resolution or enzymatic reduction often yields products with 85-95% ee. Furthermore, trace racemization can occur if the aqueous workup is excessively basic. Because the enantiopure amide and the racemic mixture have different crystal lattice energies, they exhibit distinct solubility profiles. Action: Perform a thermodynamic enantio-enrichment via recrystallization. The (S)-enantiomer of this specific amide crystallizes more readily from toluene or ethyl acetate/heptane mixtures than the racemate, allowing the minor enantiomer to be washed away in the mother liquor.

Q3: I am using a planar-chiral DMAP catalyst for the kinetic resolution step prior to aminolysis. How do I ensure complete removal of this homogeneous catalyst from the crude amide? Causality & Solution: Ferrocenyl DMAP catalysts are highly lipophilic and will co-extract into the organic phase during standard aqueous workups . Action: Implement a short silica gel plug filtration prior to crystallization. The highly polar amide will be retained on the silica slightly longer than the highly lipophilic catalyst when eluted with a gradient of Hexane to Ethyl Acetate.

Part 2: Workflow & Quantitative Data

Workflow A Crude Reaction Mixture (Amide, Ester, Catalyst) B Aqueous Quench & Extraction (H2O / EtOAc) A->B C Organic Phase (Amide + Ester) B->C Phase Separation D Silica Plug Filtration (Remove Catalyst) C->D E Selective Crystallization (EtOAc / Hexane) D->E F Pure (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide E->F Filtration & Drying

Fig 2. Step-by-step purification workflow for crude 3-hydroxy-N-methyl-3-phenylpropanamide.

Table 1: Thermodynamic & Chromatographic Properties
Compound Rf​ Value (1:1 EtOAc/Hexane)Solubility (Hot EtOAc)Solubility (Cold Hexane)
(S)-3-Hydroxy-N-methyl-3-phenylpropanamide ~0.20HighVery Low
Ethyl 3-hydroxy-3-phenylpropanoate ~0.65HighHigh
Planar-Chiral DMAP Catalyst ~0.85HighHigh
Table 2: Enantiomeric Enrichment via Crystallization
Solvent SystemInitial ee (%)Recovery Yield (%)Final ee (%)
EtOAc / Hexane (1:4)85.078>99.0
Toluene90.082>99.0
Diethyl Ether85.04592.0

Part 3: Self-Validating Experimental Protocols

Protocol 1: Liquid-Liquid Extraction & Catalyst Scavenging

Objective: Isolate the organic components from the aqueous methylamine mixture and strip lipophilic catalysts.

  • Quench: Dilute the crude aminolysis reaction mixture with a 10-fold volumetric excess of Deionized Water to quench unreacted methylamine.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with Brine (saturated NaCl) to remove residual water and trace amines. Dry over anhydrous Na2​SO4​ .

  • Filtration (Catalyst Removal): Pass the dried organic layer through a 2-inch pad of silica gel packed in a sintered glass funnel. Wash the pad with 2 column volumes of 1:1 EtOAc/Hexane.

  • Self-Validation Check: Spot the eluent on a TLC plate (Eluent: 1:1 EtOAc/Hexane). Ensure the absence of the high-running catalyst spot ( Rf​ ~0.85). The amide should be clearly visible at Rf​ ~0.20 under UV light (254 nm) or via potassium permanganate ( KMnO4​ ) stain.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude viscous oil or off-white solid.

Protocol 2: Thermodynamic Enantio-Enrichment (Crystallization)

Objective: Purify the (S)-amide from unreacted ester and enrich the optical purity to >99% ee.

  • Dissolution: Suspend the crude solid from Protocol 1 in a minimum volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) at 65°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Hexane dropwise while maintaining stirring until the solution becomes faintly cloudy (the cloud point). The typical EtOAc:Hexane ratio will be roughly 1:4.

  • Annealing: Remove the heat source and allow the mixture to cool to room temperature undisturbed over 4 hours. This slow cooling prevents the kinetic trapping of the undesired (R)-enantiomer or ester impurities in the crystal lattice.

  • Maturation: Transfer the flask to an ice bath (0-4°C) for an additional 2 hours to maximize yield.

  • Filtration: Filter the white needle-like crystals through a Büchner funnel. Wash the filter cake with ice-cold Hexane (10 mL).

  • Self-Validation Check: Analyze the mother liquor via TLC. The unreacted ester ( Rf​ ~0.65) should be the dominant species. If the amide spot ( Rf​ ~0.20) is intensely UV-active, concentrate the mother liquor and repeat the crystallization for a second crop.

References

  • Díaz-Álvarez, A. E., Mesas-Sánchez, L., & Dinér, P. (2018). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. PubMed Central (PMC).

  • [[1]]() Process for the preparation of fluoxetine hydrochloride. European Patent EP0380924A1. Google Patents.

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. United States Patent US20060205056A1. Google Patents.

Sources

Optimization

Addressing challenges in the scale-up of 3-hydroxy-N-methyl-3-phenylpropanamide production

Welcome to the Process Chemistry Support Center. This hub is designed for drug development professionals and chemical engineers tasked with scaling up the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This hub is designed for drug development professionals and chemical engineers tasked with scaling up the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide .

As a critical chiral intermediate for aryloxyphenylpropylamine-based active pharmaceutical ingredients (APIs) such as Fluoxetine, Atomoxetine, and Nisoxetine (), the synthesis of this molecule demands rigorous stereocontrol. Transitioning from bench-scale kinetic resolution and amidation to pilot-scale production introduces severe non-linear thermodynamic and mass transfer challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, enantiopure production.

Part 1: Troubleshooting Guide & FAQs

Q1: During the amidation of (S)-ethyl 3-hydroxy-3-phenylpropanoate with methylamine, we observe a significant drop in enantiomeric excess (ee) from 99% to 92%. How can we prevent this racemization at scale? Mechanistic Causality: The chiral center at the benzylic position (C3) is highly susceptible to racemization. In the presence of aqueous methylamine and elevated temperatures, the molecule can undergo a reversible retro-aldol-type cleavage or direct base-catalyzed deprotonation. At bench scale, heat dissipates quickly; at scale, the reduced surface-area-to-volume ratio causes localized thermal spikes ("hot spots") during the exothermic amine addition. Field-Proven Solution: Shift the process from a purely aqueous system to a biphasic system using a co-solvent like tert-amyl alcohol or 2-methyltetrahydrofuran (2-MeTHF). Maintain strict temperature control (0–5 °C during addition, maximum 15 °C during the aging phase). Limit methylamine to 2.5 equivalents to minimize base-contact time.

Q2: We are detecting high levels of N-methylcinnamamide in our impurity profile. What is driving this elimination reaction? Mechanistic Causality: The β-hydroxy amide is prone to E1cB dehydration. The benzylic proton is acidic, and under basic conditions (excess methylamine), deprotonation occurs. The subsequent expulsion of the hydroxide leaving group is thermodynamically driven by the formation of the highly stable, conjugated cinnamic acid derivative. Field-Proven Solution: This is an over-reaction artifact. Do not attempt to push sluggish reactions to completion by adding more base. Instead, address the root cause: poor biphasic mass transfer. Increase the impeller tip speed to enhance the interfacial surface area between the aqueous amine and the organic ester phases.

Q3: Our upstream kinetic resolution using a planar-chiral DMAP catalyst stalls at 60% conversion on the 100-gram scale, despite working perfectly at the 1-gram scale. Why? Mechanistic Causality: Organocatalytic acylation for the kinetic resolution of secondary aryl alcohols exhibits fractional order dependence on reactant concentrations (). Poor mixing at scale leads to localized accumulation of the acylating agent, which traps the DMAP catalyst in an inactive resting state, effectively killing the catalytic cycle. Field-Proven Solution: Implement continuous flow or high-shear mixing. Ensure the acyl donor (e.g., acetic anhydride) is added via a subsurface dip-tube over a prolonged period (4–6 hours) to maintain a low, steady-state concentration, preventing catalyst poisoning. Alternatively, consider an enzymatic resolution approach using lipases or baker's yeast reduction, which can be more robust at scale ().

Part 2: Process Visualization

SyntheticWorkflow A Racemic β-Hydroxy Ester B Kinetic Resolution (Planar-Chiral DMAP) A->B C (S)-Ethyl 3-hydroxy-3-phenylpropanoate B->C s > 100 D Amidation (MeNH₂ / t-Amyl OH) C->D E (S)-3-hydroxy-N-methyl-3-phenylpropanamide D->E >98% ee F API Synthesis (Fluoxetine / Atomoxetine) E->F

Caption: Workflow for the stereoselective synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

TroubleshootingLogic Start Scale-Up Issue Detected Q1 Is ee < 98%? Start->Q1 Q2 Cinnamic Impurities > 1%? Q1->Q2 No A1 Racemization: Reduce Temp to < 5°C Q1->A1 Yes A2 E1cB Dehydration: Decrease MeNH₂ Eq. Q2->A2 Yes A3 Incomplete Conversion: Increase Mixing Shear Q2->A3 No

Caption: Diagnostic logic tree for troubleshooting amidation scale-up deviations.

Part 3: Quantitative Data & Process Parameters

Table 1: Thermodynamic & Kinetic Scale-Up Parameters
ParameterBench Scale TargetPilot Scale DeviationMechanistic Cause / Correction
Reaction Temp 0–5 °CLocalized hot spots (>15 °C)Inadequate jacket heat transfer area. Correction: Slow addition rate; increase coolant flow.
MeNH₂ Equivalents 5.0 eqCauses E1cB dehydrationExtended residence time increases base exposure. Correction: Reduce to 2.5 eq.
Agitation Rate 500 RPMPoor interfacial mixingBiphasic system requires high shear. Correction: Optimize baffle configuration and tip speed.
Solvent System Neat / AqueousPhase separation / GellingHigh product polarity causes emulsion. Correction: Use 2-MeTHF as an organic carrier.
Table 2: Impurity Profile Troubleshooting
ImpurityAnalytical SignatureSourceMitigation Strategy
(R)-Enantiomer Chiral HPLC: RT 12.5 minRacemization via retro-aldolStrict temp control (<5 °C); minimize base contact time.
N-Methylcinnamamide LC-MS:[M+H]⁺ m/z 162E1cB DehydrationReduce MeNH₂ eq; prevent localized heating.
Unreacted Ester LC-MS: [M+H]⁺ m/z 195Mass transfer limitationIncrease impeller tip speed; do not add more base.

Part 4: Validated Experimental Protocol

The following protocol details the scale-up amidation of (S)-ethyl 3-hydroxy-3-phenylpropanoate to (S)-3-hydroxy-N-methyl-3-phenylpropanamide. This methodology is designed as a self-validating system , ensuring that quality is built into the process via strict In-Process Controls (IPCs) rather than relying solely on end-product testing.

Step 1: Reactor Preparation & Substrate Solubilization
  • Purge a 50 L jacketed glass-lined reactor with N₂ for 15 minutes.

  • Charge 5.0 kg (25.7 mol) of enantiopure (S)-ethyl 3-hydroxy-3-phenylpropanoate (ee > 99%).

  • Charge 15.0 L of 2-methyltetrahydrofuran (2-MeTHF).

    • Causality Note: 2-MeTHF is chosen over ethyl acetate because it is stable to aqueous amines and provides superior partitioning for polar amides during the subsequent workup.

  • Cool the reactor jacket to -5 °C. Wait until the internal temperature reaches 0 °C.

Step 2: Controlled Amidation
  • Equip the reactor with a subsurface dip-tube.

  • Begin addition of 40% aqueous methylamine (5.0 kg, ~64 mol, 2.5 eq) via a metering pump at a rate of 40 mL/min.

  • Maintain an agitation speed that ensures a deep vortex (typically >150 RPM depending on impeller geometry) to maximize the biphasic interfacial area.

  • Causality Note: Subsurface addition prevents the methylamine gas from escaping into the headspace, ensuring accurate stoichiometry and preventing E1cB-inducing base pooling at the liquid surface. Maintain internal temp ≤ 5 °C.

Step 3: Self-Validating In-Process Control (IPC)
  • After 4 hours of aging at 5 °C, halt agitation for 2 minutes to allow phase separation.

  • Draw a 2 mL sample from the upper organic layer. Quench immediately with 2 mL of 0.1 M HCl to arrest the reaction.

  • Validation Checkpoint: Analyze via LC-MS and Chiral HPLC.

    • Pass Criteria: Unreacted ester < 0.5% AUC; Cinnamic impurity < 1.0% AUC; ee ≥ 98.5%.

    • Failure Action: If ester > 0.5%, resume agitation and increase impeller speed by 20% for 1 hour. Do not add more methylamine.

Step 4: Workup and Crystallization
  • Once IPC passes, charge 10 L of 10% aqueous NaCl to the reactor. Stir for 15 minutes, then settle for 30 minutes.

  • Separate the lower aqueous phase. Caution: The target amide is highly polar. Back-extract the aqueous phase with 5 L of 2-MeTHF to prevent yield loss.

  • Combine organic phases and concentrate under reduced pressure (40 °C, 100 mbar) to a minimum stirrable volume.

  • Perform a solvent swap by charging 15 L of toluene and distilling down to 5 L.

  • Cool the toluene slurry to 0 °C at a rate of 10 °C/hour to induce crystallization. Filter, wash with cold heptane, and dry under vacuum at 40 °C.

References

  • Díaz-Álvarez, A. E., Mesas-Sánchez, L., & Dinér, P. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14274-14288.[Link]

  • Mesas-Sánchez, L. (2014). Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols. Uppsala University Publications.[Link]

  • Kim, M. J., et al. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
Troubleshooting

Improving the stability of 3-hydroxy-N-methyl-3-phenylpropanamide during storage and handling

Introduction 3-hydroxy-N-methyl-3-phenylpropanamide is a critical β -hydroxy amide intermediate utilized in the synthesis of highly selective norepinephrine and serotonin reuptake inhibitors, including fluoxetine, tomoxe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-hydroxy-N-methyl-3-phenylpropanamide is a critical β -hydroxy amide intermediate utilized in the synthesis of highly selective norepinephrine and serotonin reuptake inhibitors, including fluoxetine, tomoxetine (atomoxetine), and nisoxetine[1]. Because of its structural features—specifically a benzylic secondary alcohol adjacent to an amide-bearing α -carbon—this compound is highly susceptible to chemical degradation and racemization during storage.

This technical guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the chemical and enantiomeric integrity of this intermediate.

Troubleshooting & FAQs

Q1: Why does my sample show N-methylcinnamide impurities after several weeks of storage? Mechanism & Causality: The appearance of N-methylcinnamide indicates that the compound has undergone dehydration (loss of H2​O ). The β -hydroxy amide structure is thermodynamically driven to eliminate water because the resulting α,β -unsaturated system is highly stabilized by extended π -conjugation with both the adjacent phenyl ring and the amide carbonyl[2]. This elimination can proceed via an acid-catalyzed E1 pathway (protonation of the benzylic hydroxyl making it a superior leaving group) or a base-catalyzed E1cB pathway (deprotonation of the slightly acidic α -protons). Expert Solution: Ensure the compound is isolated in a strictly pH-neutral environment. Trace acidic or basic residues from prior purification steps (e.g., silica gel chromatography) act as catalysts for this degradation. Store the compound at 2–8 °C[3] under strictly anhydrous conditions, as trace moisture facilitates the proton transfers required for elimination.

Q2: I am observing a loss of enantiomeric excess (ee) in the (S)-enantiomer over time. What causes this, and how can it be mitigated? Mechanism & Causality: Loss of enantiomeric purity in (S)-3-hydroxy-N-methyl-3-phenylpropanamide[1] is typically caused by reversible retro-aldol-type cleavage or transient enolization at the α -carbon. While amides are less prone to retro-aldol cleavage than ketones, trace moisture combined with basic impurities can initiate the deprotonation of the hydroxyl or α -carbon, leading to a planar intermediate that recombines non-stereoselectively. Expert Solution: Maintain strict anhydrous conditions using desiccants and inert gas purging. If racemization has already occurred, the material cannot be "fixed" by simple storage changes; it must be subjected to repurification. Non-enzymatic kinetic resolution using planar-chiral DMAP catalysts is a highly effective, authoritative method to recover the optically pure (S)-enantiomer from a partially racemized mixture[1][4].

Q3: My compound has turned slightly yellow, and LC-MS shows a mass corresponding to [M-2]. What is this degradant? Mechanism & Causality: A mass of [M-2] (loss of two hydrogen atoms) indicates the oxidation of the benzylic secondary alcohol to a ketone, forming N-methyl-3-oxo-3-phenylpropanamide. Benzylic positions are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light. This process generates radical intermediates that rapidly convert the alcohol into a ketone, which is often accompanied by a yellowing of the solid powder. Expert Solution: Store the material in amber glass vials to prevent photo-induced radical initiation. Purge the headspace of the storage container with Argon or Nitrogen before sealing to completely displace atmospheric oxygen.

Degradation Pathways Visualization

G A 3-hydroxy-N-methyl- 3-phenylpropanamide B Acid/Base Catalysis or Thermal Stress A->B -H2O D Oxidative Stress (O2, Light) A->D [O] C N-methylcinnamide (Dehydration Product) B->C E N-methyl-3-oxo- 3-phenylpropanamide D->E

Mechanistic degradation pathways of 3-hydroxy-N-methyl-3-phenylpropanamide.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 3-hydroxy-N-methyl-3-phenylpropanamide under various storage conditions, demonstrating the causality between environmental factors and specific degradation pathways.

Storage ConditionAtmosphereContainer Type6-Month PurityPrimary Degradant Observed
2–8 °C (Optimal) ArgonAmber Glass> 99.5% None (Stable)
25 °C (Room Temp)AirClear Glass94.2%N-methyl-3-oxo-3-phenylpropanamide
25 °C (High Humidity)AirClear Glass88.5%N-methylcinnamide & Racemization
40 °C (Accelerated)ArgonAmber Glass91.0%N-methylcinnamide

Experimental Protocols

Protocol 1: Self-Validating Storage and Handling Workflow

To prevent the thermodynamic driving forces of dehydration and oxidation, follow this self-validating handling protocol.

Step-by-Step Methodology:

  • Lyophilization: Dry the synthesized 3-hydroxy-N-methyl-3-phenylpropanamide using a lyophilizer or vacuum oven at ambient temperature (do not exceed 30 °C to prevent thermal dehydration) until constant weight is achieved.

  • Aliquotting: Transfer the dried powder into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing radical-initiated auto-oxidation of the benzylic alcohol.

  • Inert Gas Purging: Insert an Argon manifold needle into the vial and purge the headspace for 60 seconds. Argon is heavier than Nitrogen and provides a superior protective blanket against oxygen.

  • Self-Validation Check (Karl Fischer): To ensure the system is self-validating, prepare a "dummy vial" with a known mass of anhydrous solvent, subject it to the exact same purging and sealing process, and perform a Karl Fischer titration. If moisture is >0.1%, your drying/purging manifold is compromised and must be recalibrated.

  • Sealing and Storage: Seal the vials with PTFE-lined caps to prevent moisture ingress. Store the sealed vials in a desiccator kept at 2–8 °C[3].

G Start Synthesized/Purified Intermediate Step1 Vacuum Drying (< 30°C) Start->Step1 Step2 Aliquot into Amber Glass Vials Step1->Step2 Step3 Argon Purge (Displace O2) Step2->Step3 Step4 Seal with PTFE-lined Caps Step3->Step4 End Store at 2-8°C (Desiccated) Step4->End

Standardized workflow for the preparation and storage of the intermediate.

Protocol 2: Recovery of Degraded Material via Recrystallization

If a batch has degraded to contain <5% N-methylcinnamide or oxidized ketone, it can often be recovered rather than discarded.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded 3-hydroxy-N-methyl-3-phenylpropanamide in a minimal volume of ethyl acetate at 50 °C. Do not boil, as excessive heat will drive further dehydration.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove any insoluble polymeric degradation products.

  • Anti-Solvent Addition: Slowly add hexanes (anti-solvent) dropwise to the warm solution until it becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. The intact β -hydroxy amide will selectively crystallize, leaving the highly soluble N-methylcinnamide and oxidized ketone impurities in the mother liquor.

  • Validation: Filter the crystals, wash with cold hexanes, and dry under vacuum. Confirm recovery by checking the HPLC purity and optical rotation (to ensure enantiomeric excess is maintained).

References

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules (via PMC). Available at:[Link]

  • Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols. Diva-Portal. Available at:[Link]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. Available at:[Link]

  • Atomoxetine hydrochloride (CAS 82248-59-7) Properties and Storage. LookChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to 3-hydroxy-N-methyl-3-phenylpropanamide

Comparative Analysis of Synthetic Routes to 3-Hydroxy-N-methyl-3-phenylpropanamide: A Technical Guide 3-Hydroxy-N-methyl-3-phenylpropanamide is a pivotal chiral building block in pharmaceutical development. It serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to 3-Hydroxy-N-methyl-3-phenylpropanamide: A Technical Guide

3-Hydroxy-N-methyl-3-phenylpropanamide is a pivotal chiral building block in pharmaceutical development. It serves as the immediate precursor to blockbuster selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as (S)-fluoxetine, atomoxetine (tomoxetine), and nisoxetine[1]. Because the pharmacological efficacy of these therapeutics is highly enantiomer-dependent, synthesizing the enantiopure (S)-configuration of this amide is a critical challenge in process chemistry[1][2].

Direct asymmetric amidation of beta-keto amides is notoriously difficult due to chelation effects and the poor solubility of the amide intermediates. Consequently, the most robust synthetic strategies focus on obtaining the enantiopure beta-hydroxy ester first (typically ethyl 3-hydroxy-3-phenylpropanoate), followed by a stereoretentive aminolysis step to form the final amide[1][3].

This guide provides an objective, data-driven comparison of the three primary synthetic routes to (S)-3-hydroxy-N-methyl-3-phenylpropanamide, detailing the mechanistic causality and providing self-validating experimental protocols.

Mechanistic Overview & Synthetic Strategies

Route A: Organocatalytic Acylative Kinetic Resolution This route utilizes a planar-chiral ferrocenyl 4-(dimethylamino)pyridine (DMAP) derivative catalyst to selectively acylate the (R)-enantiomer of racemic ethyl 3-hydroxy-3-phenylpropanoate[1][4]. The desired (S)-enantiomer remains unreacted. Subsequent amidation with aqueous methylamine yields the target amide. The aminolysis proceeds via an addition-elimination mechanism at the sp2 hybridized ester carbonyl; because the sp3 chiral center at the beta-carbon is not involved, the reaction guarantees 100% retention of configuration[1][2].

Route B: Enzymatic Kinetic Resolution Similar in principle to Route A, this approach employs biological catalysts—specifically lipases such as Candida rugosa lipase (CRL) or Porcine pancreas lipase (PPL)—to perform the stereoselective hydrolysis or transesterification of the racemic beta-hydroxy ester[5][6].

Route C: Biocatalytic Asymmetric Reduction Instead of resolving a racemate, this green-chemistry route performs a direct asymmetric reduction of the prochiral beta-keto ester (ethyl benzoylacetate) using whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) to yield the (S)-beta-hydroxy ester[3].

Pathways SM1 Ethyl benzoylacetate (Prochiral) Int (S)-Ethyl 3-hydroxy- 3-phenylpropanoate SM1->Int Baker's Yeast (Asymmetric Reduction) SM2 rac-Ethyl 3-hydroxy- 3-phenylpropanoate SM2->Int Planar-Chiral DMAP or Lipase (Kinetic Resolution) Waste (R)-Acetate (Byproduct) SM2->Waste Acylation of (R)-enantiomer Prod (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide Int->Prod MeNH2 (aq) (Aminolysis, 3h, RT)

Divergent synthetic pathways to (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

Comparative Performance Analysis

When selecting a route for scale-up, process chemists must balance enantiomeric purity against atom economy. Kinetic resolutions (Organocatalytic and Enzymatic) are inherently capped at a 50% theoretical yield but offer exceptional stereocontrol. Conversely, biocatalytic reduction offers perfect atom economy but often requires downstream enrichment.

Performance MetricOrganocatalytic KREnzymatic KR (Lipase)Biocatalytic Reduction
Stereocontrol Mechanism Acylative Kinetic ResolutionHydrolytic/Acylative KRAsymmetric Ketone Reduction
Max Theoretical Yield 50% (Typically 32% isolated)50% (Typically 40-45% isolated)100% (Typically 85% isolated)
Enantiomeric Excess (ee) >99%95–99%~85% (Requires enrichment)
Scalability Moderate (Complex catalyst synthesis)High (Commercial enzymes)High (Fermentation infrastructure)
Atom Economy Low (Produces 50% (R)-acetate waste)Low (Produces 50% waste enantiomer)High (Direct conversion)

Data derived from comparative studies on acylative KR and biocatalytic reduction[1][3][4].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Organocatalytic Kinetic Resolution and Amidation

This protocol provides the highest degree of chemical precision, utilizing a planar-chiral DMAP derivative[1][4].

Phase 1: Kinetic Resolution

  • Preparation: To a reaction vial, sequentially add the planar-chiral DMAP catalyst (-)-1 (0.0056 mmol, 2 mol%), racemic ethyl 3-hydroxy-3-phenylpropanoate (2.8 mmol), and 11 mL of tert-amyl alcohol[1].

    • Causality Check:tert-amyl alcohol is explicitly chosen because its steric bulk prevents it from acting as a competing nucleophile, while its polarity ensures the catalyst remains fully dissolved, maximizing the selectivity factor ( s )[1][4].

  • Acylation: Cap the vial, stir to dissolve, and cool the mixture to 0 °C. Add acetic anhydride (2.1 mmol, 0.75 equiv) dropwise[1].

  • Quench & Separation: After 24 hours, quench the reaction with a large excess of methanol to consume unreacted anhydride[1]. Concentrate under reduced pressure.

  • Isolation: Separate the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate from the (R)-acetate byproduct using silica gel column chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: Analyze the isolated (S)-ester via 1H-NMR. Convert a small aliquot to its Mosher's ester to confirm >99% ee via 19F-NMR[1][4].

Phase 2: Aminolysis

  • Reaction: Dissolve the isolated (S)-ethyl 3-hydroxy-3-phenylpropanoate in 40% aqueous methylamine[1].

  • Stirring: Stir at room temperature for 3 hours[1].

  • Workup: Extract the aqueous mixture with dichloromethane (4x). Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-3-hydroxy-N-methyl-3-phenylpropanamide[1][7].

    • Validation Checkpoint: Run chiral HPLC. The specific rotation must match literature values for the (S)-configuration, confirming that no racemization occurred during aminolysis[1][5].

Workflow Step1 Step 1: Substrate Prep rac-Ester + tert-amyl alcohol Step2 Step 2: Catalysis (-)-DMAP Catalyst + Ac2O 0 °C, 24h Step1->Step2 Step3 Step 3: Quench & Separate MeOH Quench Silica Chromatography Step2->Step3 Step4 Step 4: Aminolysis 40% aq. MeNH2 RT, 3h Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the organocatalytic kinetic resolution and amidation process.

Protocol B: Biocatalytic Asymmetric Reduction

For facilities equipped with fermentation infrastructure, this route avoids the 50% yield cap of kinetic resolution[3].

  • Fermentation Setup: Suspend Baker's yeast (Saccharomyces cerevisiae) in a sterile aqueous solution containing sucrose to initiate active fermentation. Maintain the temperature strictly between 30–35 °C[3].

  • Substrate Addition: Slowly add ethyl benzoylacetate to the fermenting broth.

    • Causality Check: Slow addition prevents substrate toxicity to the yeast cells, ensuring the enzymatic reduction pathways remain active.

  • Incubation: Shake the mixture for 48–72 hours.

  • Extraction: Centrifuge the broth to pellet the yeast cells. Extract the supernatant with ethyl acetate to isolate the (S)-ethyl 3-hydroxy-3-phenylpropanoate[3].

    • Validation Checkpoint: Because biocatalytic reduction typically yields ~85% ee, chiral GC must be performed. If the ee is insufficient for pharmaceutical standards, a subsequent recrystallization step must be executed prior to the aminolysis step[3].

  • Aminolysis: Proceed with the 40% aqueous methylamine treatment as described in Protocol A[1].

References

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. PMC (nih.gov). URL:[1]

  • US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents. URL:[3]

  • Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols. Diva-Portal.org. URL:[4]

  • 3-Hydroxy-N-methyl-3-phenyl-propylamine synthesis. ChemicalBook. URL:[7]

  • Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates. ResearchGate. URL:[5]

  • (S)-Ethyl 3-Hydroxy-3-phenylpropanoate Chiral Synthon. Benchchem. URL:[2]

  • Molecules, Volume 19, Issue 9 (September 2014) – 145 articles. MDPI. URL:[6]

Sources

Comparative

Validation of an HPLC method for 3-hydroxy-N-methyl-3-phenylpropanamide according to ICH guidelines

High-Performance Liquid Chromatography (HPLC) Method Validation for 3-Hydroxy-N-methyl-3-phenylpropanamide: A Comparative Guide under ICH Q2(R2) Guidelines The Analytical Imperative In the landscape of pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 3-Hydroxy-N-methyl-3-phenylpropanamide: A Comparative Guide under ICH Q2(R2) Guidelines

The Analytical Imperative

In the landscape of pharmaceutical development, 3-hydroxy-N-methyl-3-phenylpropanamide serves as a critical chiral intermediate in the synthesis of highly selective norepinephrine and serotonin reuptake inhibitors (SNRIs/SSRIs), including blockbuster therapeutics like atomoxetine (tomoxetine), fluoxetine, and nisoxetine[1]. Because the chemical and enantiomeric purity of this intermediate directly dictates the safety and efficacy profile of the final Active Pharmaceutical Ingredient (API), implementing a robust analytical control strategy is non-negotiable.

Historically, the quantification and purity assessment of this compound relied on traditional 5 µm fully porous C18 columns. However, modern analytical demands require higher throughput and greater sensitivity. This guide objectively compares a traditional HPLC methodology against an optimized method utilizing 2.6 µm core-shell particle technology, validated strictly according to the latest[2].

Causality in Method Optimization: The Core-Shell Advantage

As analytical scientists, we must look beyond simply following protocols and understand the causality behind chromatographic behavior. Traditional 5 µm fully porous silica particles suffer from high mass transfer resistance (the C-term in the van Deemter equation). When analyzing a moderately polar molecule like 3-hydroxy-N-methyl-3-phenylpropanamide, the molecules diffuse deeply into the porous network of the stationary phase, leading to band broadening and prolonged retention times.

By transitioning to a 2.6 µm core-shell column, we fundamentally alter the mass transfer kinetics. The solid silica core restricts the diffusion path to a thin, porous outer shell. This shallow diffusion minimizes axial dispersion, resulting in drastically sharper peaks, higher theoretical plates ( N ), and enhanced resolution without generating the extreme backpressures associated with sub-2 µm UHPLC systems.

G cluster_0 Traditional Porous (5 µm) cluster_1 Core-Shell (2.6 µm) P1 Deep Diffusion P2 Broad Peak P1->P2 High Resistance C1 Shallow Diffusion C2 Sharp Peak C1->C2 Low Resistance

Fig 2. Mass transfer kinetics: Fully porous vs. Core-shell particle morphology.

Comparative Performance: Traditional vs. Optimized Methods

Before initiating a full ICH Q2(R2) validation lifecycle, it is crucial to establish the baseline performance improvements of the optimized method. The data below summarizes the chromatographic outputs for the analysis of 3-hydroxy-N-methyl-3-phenylpropanamide.

Table 1: Chromatographic Performance Comparison

ParameterTraditional HPLC (5 µm Porous C18)Optimized HPLC (2.6 µm Core-Shell C18)Causality / Scientific Rationale
Retention Time ( tR​ ) 8.5 min3.2 minReduced void volume and optimized linear velocity in core-shell architecture.
Theoretical Plates ( N ) 4,20012,500Minimized longitudinal diffusion and mass transfer resistance.
Tailing Factor ( Tf​ ) 1.651.05Superior end-capping of the core-shell phase reduces secondary silanol interactions.
System Backpressure 110 bar185 barSmaller particle size increases pressure, but remains well within standard HPLC limits (400 bar).
Solvent Consumption 8.5 mL/run3.2 mL/runShorter run times yield a 62% reduction in hazardous solvent waste.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By embedding rigid System Suitability Testing (SST) directly into the sequence, the method proactively prevents the generation of invalid data.

Phase 1: Reagent & Standard Preparation
  • Mobile Phase Formulation: Mix 60% LC-MS grade Water (buffered with 0.1% Formic Acid) with 40% LC-MS grade Acetonitrile. Mechanistic Note: The acidic modifier (pH ~2.7) ensures the amide functionality of 3-hydroxy-N-methyl-3-phenylpropanamide remains fully protonated, suppressing secondary ion-exchange interactions with residual silanols on the column that cause peak tailing.

  • Standard Stock Solution: Dissolve 10.0 mg of the reference standard in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.

  • Working Solutions: Serially dilute the stock to construct a 5-point calibration curve spanning 25% to 150% of the nominal target concentration (e.g., 10, 25, 50, 100, 150 µg/mL).

Phase 2: Chromatographic Execution
  • Column Equilibration: Purge the 2.6 µm Core-Shell C18 column (100 x 4.6 mm) with mobile phase at 1.0 mL/min for 15 column volumes.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. Self-Validation Checkpoint: The Chromatography Data System (CDS) must be programmed to automatically halt the sequence if the Relative Standard Deviation (RSD) of the peak area is > 2.0%, Tailing Factor is > 1.5, or Theoretical Plates are < 5,000.

  • Sample Analysis: Inject 5 µL of unknown samples. Bracket the sequence with standard injections every 10 samples to verify continuous system stability.

ICH Q2(R2) Validation Lifecycle Strategy

The[2] demands a systematic approach to prove an analytical procedure is fit for its intended purpose. The workflow below maps the logical progression of our validation strategy.

G Start Method Optimization (Core-Shell C18) SST System Suitability (Tailing, Plates) Start->SST Spec Specificity (Peak Purity) SST->Spec Lin Linearity & Range (25-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens Sensitivity (LOD / LOQ) Prec->Sens Rob Robustness (DoE Approach) Sens->Rob Val Validated Method Rob->Val

Fig 1. ICH Q2(R2) Analytical Procedure Validation Workflow.

Validation Data Summary

The optimized core-shell method was subjected to rigorous validation. Notably, Specificity was confirmed not just by retention time, but by utilizing a Photodiode Array (PDA) detector to extract the UV spectral library across the peak. The purity angle was consistently less than the purity threshold, confirming peak homogeneity and the absence of co-eluting impurities.

Table 2: ICH Q2(R2) Validation Results for the Optimized Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Optimized Method)Status
Specificity No interference at tR​ of analytePeak purity angle < purity thresholdPass
Linearity R2≥0.999 R2=0.9998 Pass
Range 80 - 120% of test concentrationValidated from 25% to 150%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability % RSD 2.0% (n=6)0.85%Pass
Intermediate Precision % RSD 2.0% (n=12, 2 days, 2 analysts)1.12%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

By transitioning from a traditional fully porous 5 µm column to a 2.6 µm core-shell architecture, laboratories can achieve a 62% reduction in analysis time and solvent consumption while simultaneously tripling theoretical plate counts. When paired with a self-validating SST protocol, this optimized method for 3-hydroxy-N-methyl-3-phenylpropanamide fully satisfies the rigorous demands of the ICH Q2(R2) guidelines, ensuring the highest level of analytical integrity for downstream API synthesis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: Molecules / National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Validation

Comparison of different catalysts for the asymmetric synthesis of 3-hydroxy-N-methyl-3-phenylpropanamide

An in-depth technical evaluation of catalytic methodologies for the asymmetric synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide—a critical chiral intermediate in the synthesis of blockbuster monoamine reuptake inh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of catalytic methodologies for the asymmetric synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide—a critical chiral intermediate in the synthesis of blockbuster monoamine reuptake inhibitors such as fluoxetine, tomoxetine, and nisoxetine.

This guide objectively compares three distinct catalytic paradigms: Transition Metal Asymmetric Hydrogenation, Organocatalytic Kinetic Resolution, and Biocatalytic Reduction.

Transition Metal Catalysis: Asymmetric Hydrogenation via Ir-SpiroPAP

The direct asymmetric hydrogenation (AH) of β -keto amides is historically challenging due to the potential for substrate chelation and tautomerization. However, the development of rigid C-stereogenic phosphine ligands has revolutionized this approach. In 2012, Xie and Zhou demonstrated that an (R)-Ir-SpiroPAP catalytic system could efficiently hydrogenate N-methyl-3-oxo-3-phenylpropanamide[1].

Mechanistic Causality: The exceptional performance of the Ir-SpiroPAP catalyst stems from its rigid spirobifluorene backbone. Unlike flexible biphenyl-based ligands that can undergo conformational flipping, the spiro-backbone locks the chiral pocket into a highly restrictive geometry. When the Ir-hydride species coordinates to the β -keto amide, the severe steric hindrance forces the substrate into a single reactive conformation, ensuring near-perfect enantio-facial discrimination during the hydride transfer step.

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation Self-Validating Workflow:

  • Preparation: In a nitrogen-filled glovebox, dissolve N-methyl-3-oxo-3-phenylpropanamide (1.0 mmol) and (R)-Ir-SpiroPAP catalyst (0.1 mol%, S/C = 1000) in anhydrous methanol (5.0 mL).

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H2​ gas three times, then pressurize to 50 atm.

  • Reaction: Stir the mixture at 25 °C for 12–24 hours. Monitor pressure drop to confirm hydrogen uptake.

  • Workup: Carefully vent the hydrogen gas. Concentrate the solvent in vacuo.

  • Validation: Purify the crude product via flash chromatography. Determine the conversion via 1H NMR (monitoring the disappearance of the ketone α -protons at ~3.6 ppm) and the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Organocatalysis: Non-Enzymatic Kinetic Resolution via Planar-Chiral DMAP

When direct asymmetric synthesis is unfeasible, kinetic resolution (KR) of racemic mixtures offers a robust alternative. Díaz-Álvarez et al. (2022) reported a highly selective non-enzymatic KR of racemic β -hydroxy esters using a planar-chiral ferrocenyl DMAP derivative, which is subsequently converted to the target amide[2].

Mechanistic Causality: This system relies on acylative kinetic resolution. The planar-chiral DMAP catalyst reacts with acetic anhydride to form a chiral acylpyridinium intermediate. The fundamental driver of enantioselectivity is the difference in activation energy ( ΔΔG‡ ) between the diastereomeric transition states. The bulky ferrocenyl moiety creates severe steric clashes with the (R)-enantiomer of the substrate, drastically slowing its acylation. Consequently, the (S)-enantiomer remains unreacted and can be recovered in highly enriched form.

Experimental Protocol: Acylative KR and Amidation Self-Validating Workflow:

  • Kinetic Resolution: To a vial containing the planar-chiral DMAP catalyst (–)-1 (2 mol%) and rac-ethyl 3-hydroxy-3-phenylpropanoate (2.8 mmol), add tert-amyl alcohol (1.0 mL). Cool to 0 °C.

  • Acylation: Add acetic anhydride (0.75 equiv.). Stir for 24 h at 0 °C.

  • Quenching & Separation: Quench with an excess of methanol. Separate the unreacted (S)-ester from the (R)-acetate via silica gel chromatography. (Validation: Chiral HPLC confirms >99% ee for the (S)-ester).

  • Amidation: Treat the isolated (S)-ester with aqueous methylamine (40% w/w) at room temperature.

  • Validation: Extract with dichloromethane, dry, and concentrate. 1H NMR will confirm the retention of configuration and complete conversion to (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

Biocatalysis: Stereoselective Reduction via Engineered Ketoreductases (KREDs)

Biocatalysis represents the pinnacle of green chemistry for chiral alcohol synthesis. Engineered Ketoreductases (KREDs), heavily utilized in the industrial synthesis of related duloxetine intermediates, offer exquisite stereocontrol[3].

Mechanistic Causality: Wild-type KREDs often suffer from poor thermal stability and low tolerance to non-natural bulky substrates. Through directed evolution, specific mutations rigidify the flexible loops surrounding the enzyme's active site. This rigidification not only increases the thermal inactivation half-life but also perfectly anchors the N-methyl-3-oxo-3-phenylpropanamide substrate. The enzyme enforces a strict stereochemical trajectory for the hydride transfer from the NADPH cofactor, yielding the (S)-alcohol with >99.9% ee. To make the process economically viable, a coupled Glucose Dehydrogenase (GDH) system is used to continuously recycle the oxidized NADP+ back to NADPH[3].

Experimental Protocol: KRED Bioreduction with Cofactor Recycling Self-Validating Workflow:

  • System Setup: In a jacketed bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Add glucose (1.5 equiv. relative to substrate) and NADP+ (0.1 mM).

  • Enzyme Addition: Charge the reactor with the engineered KRED variant (1% w/w relative to substrate) and GDH (0.5% w/w).

  • Substrate Feeding: Add N-methyl-3-oxo-3-phenylpropanamide (up to 100 g/L) either as a batch or fed-batch depending on substrate inhibition limits.

  • Reaction: Stir at 35 °C. Maintain pH at 7.0 using a pH-stat titrator dispensing 1M NaOH (the byproduct of glucose oxidation is gluconic acid, which must be neutralized).

  • Validation: Monitor the reaction via HPLC. Once conversion plateaus (>99%), extract the aqueous layer with ethyl acetate to isolate the enantiopure product.

Comparative Data & Visualizations

Table 1: Performance Metrics of Catalytic Systems
MetricIr-SpiroPAP (AH)Planar-Chiral DMAP (KR)Engineered KRED (Biocatalysis)
Yield 93%[1]32% (KR step) 85% (Amidation)[2]>95% (Isolated)[3]
Enantiomeric Excess (ee) 96%[1]99%[2]>99.9%[3]
Catalyst Loading 0.1 mol%2.0 mol%1% w/w
Reaction Conditions 50 atm H2​ , 25 °CAmbient pressure, 0 °CAmbient pressure, 35 °C, Aqueous
Primary Advantage High atom economy, direct conversion.Extremely high optical purity.Unmatched ee%, green solvent (water).
Primary Limitation Requires high-pressure H2​ infrastructure.Theoretical max yield of 50% for KR.Requires pH control and cofactor recycling.
Workflow & Mechanistic Diagrams

G Target (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide AH Asymmetric Hydrogenation (Ir-SpiroPAP) AH->Target 93% Yield 96% ee KR Kinetic Resolution (DMAP Catalyst) KR->Target 1. Separation 2. MeNH2 (85% Yield, 99% ee) Bio Biocatalytic Reduction (Engineered KRED) Bio->Target >99% Yield >99% ee Sub1 N-Methyl-3-oxo-3- phenylpropanamide Sub1->AH H2 (gas) Sub1->Bio NADPH, GDH Sub2 rac-Ethyl 3-hydroxy- 3-phenylpropanoate Sub2->KR Ac2O, 0 °C

Fig 1. Divergent catalytic strategies for the asymmetric synthesis of the target beta-hydroxy amide.

Mechanism Sub Beta-Keto Amide KRED KRED Variant Sub->KRED Prod Chiral Beta-Hydroxy Amide NADP NADP+ GDH Glucose Dehydrogenase NADP->GDH NADPH NADPH + H+ NADPH->KRED Hydride Transfer Gluc Glucose Gluc->GDH GlucL Gluconolactone KRED->Prod KRED->NADP GDH->NADPH Hydride Recovery GDH->GlucL

Fig 2. Coupled KRED/GDH biocatalytic cycle ensuring continuous NADPH cofactor regeneration.

Conclusion

The selection of a catalytic system for synthesizing (S)-3-hydroxy-N-methyl-3-phenylpropanamide depends heavily on the operational scale and infrastructure. Transition metal catalysis (Ir-SpiroPAP) offers excellent atom economy and direct conversion but requires high-pressure infrastructure. Organocatalytic kinetic resolution provides a reliable bench-scale method for achieving absolute optical purity (>99% ee) without specialized equipment, albeit with an inherent 50% yield ceiling. For modern industrial pharmaceutical manufacturing, biocatalysis (KREDs) is the superior choice, offering unparalleled stereoselectivity, high volumetric productivity, and alignment with green chemistry principles.

References

  • Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands The Journal of Organic Chemistry - ACS Publications[Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst National Institutes of Health (PMC)[Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications (RSC Publishing)[Link]

Sources

Comparative

Cross-validation of analytical methods for 3-hydroxy-N-methyl-3-phenylpropanamide quantification

Cross-Validation of Analytical Methods for 3-Hydroxy-N-methyl-3-phenylpropanamide Quantification: A Comprehensive Comparison Guide Executive Summary 3-hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for 3-Hydroxy-N-methyl-3-phenylpropanamide Quantification: A Comprehensive Comparison Guide

Executive Summary

3-hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3)[1] is a highly valuable chiral intermediate in pharmaceutical synthesis. Specifically, the (S)-enantiomer serves as the immediate precursor for blockbuster selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), including (S)-Fluoxetine, Tomoxetine (Atomoxetine), and Nisoxetine[2]. Because the stereochemistry of this intermediate directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API), analytical quantification cannot be limited to chemical purity alone; it must rigorously evaluate enantiomeric excess (ee)[3].

This guide objectively compares three orthogonal analytical methodologies—Chiral HPLC-UV, LC-ESI-MS/MS, and Quantitative NMR (qNMR)—providing drug development professionals with the causality behind experimental choices and self-validating protocols for cross-validation.

Pathway Ketone rac-Ethyl 3-hydroxy- 3-phenylpropanoate KR Kinetic Resolution (DMAP Catalyst) Ketone->KR Acylation Intermediate (S)-3-hydroxy-N-methyl- 3-phenylpropanamide KR->Intermediate Amidation Fluoxetine (S)-Fluoxetine (SSRI Antidepressant) Intermediate->Fluoxetine Arylation Atomoxetine (R)-Tomoxetine (SNRI Medication) Intermediate->Atomoxetine Arylation

Fig 1. Biosynthetic and chemical pathway from racemic precursors to active pharmaceutical ingredients.

Comparative Performance Data

To establish a robust analytical control strategy, laboratories typically employ a combination of techniques. The table below summarizes the quantitative performance metrics of the three primary methodologies.

Analytical ParameterChiral HPLC-UVLC-ESI-MS/MS1H Quantitative NMR (qNMR)
Primary Utility Enantiomeric Excess (ee)Trace Quantification (PK/Residues)Absolute Purity (Standard-Free)
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL~100 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~1.5 ng/mL~500 µg/mL
Linearity (R²) > 0.999> 0.995> 0.999
Run Time per Sample 15 - 25 min3 - 5 min10 - 15 min (incl. relaxation)
Sample Preparation Dilution / FiltrationSPE / Protein PrecipitationDissolution in Deuterated Solvent

Methodological Deep-Dives & Self-Validating Protocols

Method A: Chiral HPLC-UV (The Gold Standard for Enantiopurity)

The Causality: Standard reverse-phase columns cannot distinguish between enantiomers because they possess identical physicochemical properties in an achiral environment. By utilizing an amylose-based chiral stationary phase (e.g., Chiralpak AD-H or IH-3), chiral recognition occurs via transient diastereomeric complexes[2]. The carbamate linkages in the stationary phase form specific hydrogen bonds with the hydroxyl and amide groups of 3-hydroxy-N-methyl-3-phenylpropanamide. The addition of a basic modifier (Diethylamine) is critical; it suppresses secondary ionic interactions between the basic amide nitrogen and residual silanols on the silica support, preventing peak tailing[4].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (85:15, v/v). Add 0.1% Diethylamine (DEA). Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm and 254 nm.

  • System Suitability (Self-Validation): The method is only deemed valid if the chromatographic resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 , and the symmetry factor for both peaks is between 0.8 and 1.2.

Method B: LC-ESI-MS/MS (The Trace-Level Powerhouse)

The Causality: For pharmacokinetic studies or trace residual analysis, UV detection lacks sufficient sensitivity. LC-MS/MS operated in Positive Electrospray Ionization (ESI+) mode is ideal because the amide nitrogen of 3-hydroxy-N-methyl-3-phenylpropanamide is readily protonated in acidic conditions, yielding a strong [M+H]+ precursor ion at m/z 180.1. During collision-induced dissociation (CID), the molecule preferentially loses a water molecule from the β -hydroxy group, forming a highly stable carbocation. Therefore, the Multiple Reaction Monitoring (MRM) transition of m/z 180.1 162.1 is selected as the primary quantifier.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Sample Preparation: Extract the analyte using Solid Phase Extraction (SPE) or protein precipitation (if in plasma). Reconstitute in 50:50 Phase A:B.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • MRM Transitions: 180.1 162.1 (Quantifier, CE: 15V); 180.1 105.1 (Qualifier, CE: 25V).

  • System Suitability (Self-Validation): The signal-to-noise (S/N) ratio for the LOQ standard must be ≥10 . The ratio of the quantifier to qualifier ion must remain within ±15% of the reference standard.

Method C: 1H Quantitative NMR (The Absolute Standard)

The Causality: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the molar concentration of that proton. For 3-hydroxy-N-methyl-3-phenylpropanamide, the benzylic proton (-CH -OH) appears as a distinct doublet of doublets at ~5.1 ppm[4]. This signal is completely isolated from the aromatic protons (7.3 ppm) and the N-methyl protons (2.8 ppm), preventing integration overlap and ensuring absolute quantitative accuracy[2].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of an internal standard (e.g., Maleic acid, certified reference material, singlet at 6.26 ppm) using a microbalance.

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds (Must be ≥5×T1​ of the slowest relaxing proton to ensure complete longitudinal relaxation).

    • Number of Scans: 64.

  • System Suitability (Self-Validation): The baseline must be perfectly flat across the integrated regions. The calculated purity must have a relative standard deviation (RSD) of ≤1.0% across triplicate preparations.

Orthogonal Cross-Validation Strategy

To ensure absolute scientific integrity during drug development, these three methods are deployed in a cross-validating matrix. qNMR is first used to establish the absolute mass fraction (purity) of the primary reference standard without bias. This certified standard is then used to construct the calibration curves for the LC-ESI-MS/MS assay. Simultaneously, Chiral HPLC-UV confirms that the kinetic resolution process during synthesis successfully yielded the (S)-enantiomer without racemization[3].

Workflow Sample Analyte: 3-hydroxy-N-methyl- 3-phenylpropanamide HPLC Chiral HPLC-UV Target: Enantiomeric Excess (ee) Sample->HPLC Stereochemical Analysis LCMS LC-ESI-MS/MS Target: Trace Quantification (ng/mL) Sample->LCMS High-Sensitivity Assay qNMR 1H qNMR Target: Absolute Purity (w/w%) Sample->qNMR Standard-Free Calibration Data Orthogonal Cross-Validation & Method Bridging HPLC->Data LCMS->Data qNMR->Data

Fig 2. Orthogonal cross-validation workflow for comprehensive analyte characterization.

References

  • Mesas-Sánchez, L. (2014). Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols: Synthetic Applications and Mechanistic Studies. Uppsala University Publications. Retrieved from:[Link]

  • Díaz-Álvarez, A. E., Mesas-Sánchez, L., & Dinér, P. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14280-14295. Retrieved from:[Link]

  • Corelli, F., et al. (1990). Process for the preparation of fluoxetine hydrochloride. European Patent Office (EP0380924A1).

Sources

Validation

Comparative Biological Activity and Enantiomeric Profiling of 3-Hydroxy-N-methyl-3-phenylpropanamide Derivatives

Target Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry & Molecular Pharmacology Executive Summary & Structural Causality In the development of monoamine reuptake inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Executive Summary & Structural Causality

In the development of monoamine reuptake inhibitors, the stereocenter of the precursor molecule acts as the primary molecular determinant for target selectivity. 3-hydroxy-N-methyl-3-phenylpropanamide is a critical chiral synthon in pharmaceutical chemistry. While the intermediate itself exhibits negligible direct pharmacological action, its enantiomers—the (R)- and (S)-configurations—serve as the rigid scaffolds that dictate the 3D spatial trajectory of the terminal aryloxy group in downstream Active Pharmaceutical Ingredients (APIs)[1].

As an application scientist, it is crucial to understand the causality here: the orientation of the C3 stereocenter physically determines whether the resulting aryloxyphenylpropylamine derivative will dock favorably into the central S1 binding site of the Serotonin Transporter (SERT) or the Norepinephrine Transporter (NET) [3].

  • The (S)-Enantiomer Pathway: Yields derivatives like (S)-Fluoxetine, where the spatial arrangement creates a high-affinity steric fit for SERT, driving antidepressant efficacy.

  • The (R)-Enantiomer Pathway: Yields derivatives like (R)-Tomoxetine (Atomoxetine), where the inverted stereocenter completely shifts the binding preference toward NET, establishing its efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD)[2].

Comparative Pharmacological Profiling

To objectively evaluate the biological activity derived from these enantiomers, we must compare the binding affinities ( Ki​ ) of their respective downstream APIs across the primary monoamine transporters. The table below synthesizes quantitative radioligand displacement data, demonstrating the profound pharmacological divergence originating from the chiral center of 3-hydroxy-N-methyl-3-phenylpropanamide.

Table 1: Transporter Binding Affinities of Enantiomeric Derivatives
Derivative / APIPrecursor EnantiomerNET Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)Primary Clinical Indication
Atomoxetine (R)-3-hydroxy-N-methyl-3-phenylpropanamide5.0 77.01451ADHD
(R)-Nisoxetine (R)-3-hydroxy-N-methyl-3-phenylpropanamide0.46 158.0378Experimental (NET Selective)
(S)-Fluoxetine (S)-3-hydroxy-N-methyl-3-phenylpropanamide~2500~2.0 >10,000Major Depressive Disorder

Data synthesized from established in vitro human cloned transporter assays [2, 3]. Lower Ki​ values indicate higher binding affinity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies detail both the isolation of the enantiomers and the subsequent evaluation of their biological activity. Every protocol described here is designed as a self-validating system , ensuring that experimental artifacts do not masquerade as biological phenomena.

Protocol A: Enantioselective Kinetic Resolution of the Precursor

To isolate the enantiomers of 3-hydroxy-N-methyl-3-phenylpropanamide, we utilize a non-enzymatic kinetic resolution employing a planar-chiral 4-(dimethylamino)pyridine (DMAP) organocatalyst [1].

Causality of Reagents: The use of tert-amyl alcohol as a solvent is not arbitrary; its bulky, sterically hindered nature prevents it from competing with the substrate for the acylpyridinium intermediate, thereby maximizing the enantiomeric excess ( ee ) of the target compound.

Step-by-Step Methodology:

  • Preparation: Dissolve racemic ethyl 3-hydroxy-3-phenylpropanoate (2.8 mmol) in 1.0 mL of tert-amyl alcohol.

  • Catalysis: Cool the system to 0 °C. Add acetic anhydride (0.75 equiv.) and the planar-chiral ferrocenyl DMAP catalyst (2 mol %).

  • Reaction: Stir for 24 hours at 0 °C. The catalyst selectively acylates the (R)-enantiomer due to severe steric clashes in the transition state of the (S)-enantiomer.

  • Amidation: Treat the highly enantioenriched (S)-ester with aqueous methylamine (40% aq) at room temperature for 3 hours to yield (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

  • Recovery: The unreacted (R)-enantiomer is recovered from the organic phase for parallel amidation.

System Validation & Quality Control:

  • Validation Check: The system is continuously monitored via chiral HPLC (Daicel Chiralcel OD-H column).

  • Rejection Criterion: The assay is self-validating; the racemate must be injected first to confirm baseline resolution ( Rs​>1.5 ) of the two peaks. If the calculated selectivity factor ( s ) of the reaction drops below 50, the catalyst batch is deemed degraded, and the reaction is aborted.

Protocol B: Radioligand Binding Assay for Transporter Affinity

To evaluate the biological activity of the synthesized APIs, competitive radioligand binding assays are performed on human cloned NET and SERT expressed in HEK-293 cells[3].

Causality of Reagents: The choice of [3H] nisoxetine as the radioligand for NET is driven by its exceptionally low non-specific binding and high affinity ( Kd​≈0.7 nM). This provides the high signal-to-noise ratio essential for accurately resolving the competitive displacement curves of the (R)- and (S)-derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells expressing human NET or SERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1.0 nM [3H] nisoxetine (for NET) or 1.0 nM [3H] citalopram (for SERT), alongside varying concentrations of the synthesized enantiomeric derivative (10 −10 to 10 −5 M).

  • Equilibration: Allow the displacement reaction to reach equilibrium by incubating at 22 °C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

System Validation & Quality Control:

  • Validation Check: Every 96-well plate must include a full concentration-response curve of a known reference standard (Desipramine for NET; Citalopram for SERT).

  • Rejection Criterion: Calculate the Z'-factor for the assay plate. A Z'-factor < 0.5, or a reference standard IC 50​ deviating >15% from historical baselines, strictly invalidates the plate, ensuring data trustworthiness.

Mechanistic Pathway Analysis (Visualizations)

The following diagrams map the logical flow from chemical resolution to in vivo biological activity, illustrating how the initial stereochemical divergence dictates the ultimate pharmacological mechanism.

SynthesisWorkflow Racemic Racemic β-hydroxy ester (Precursor) KR Kinetic Resolution Planar-Chiral DMAP Catalyst Racemic->KR SEnant (S)-3-hydroxy-N-methyl- 3-phenylpropanamide KR->SEnant 99% ee (Acylated/Hydrolyzed) REnant (R)-3-hydroxy-N-methyl- 3-phenylpropanamide KR->REnant Recovered Unreacted SFluox (S)-Fluoxetine (Selective SERT Inhibitor) SEnant->SFluox Arylation RAtomox (R)-Tomoxetine (Atomoxetine) (Selective NET Inhibitor) REnant->RAtomox Arylation

Figure 1: Enantioselective kinetic resolution and divergent synthesis of monoamine inhibitors.

Mechanism Atomox Atomoxetine (R-enantiomer derivative) NET Norepinephrine Transporter (NET) Blockade Atomox->NET High Affinity (Ki = 5 nM) Fluox (S)-Fluoxetine (S-enantiomer derivative) SERT Serotonin Transporter (SERT) Blockade Fluox->SERT High Affinity (Ki = ~2 nM) SynapseNE ↑ Synaptic Norepinephrine (ADHD Efficacy) NET->SynapseNE Synapse5HT ↑ Synaptic Serotonin (Antidepressant Efficacy) SERT->Synapse5HT

Figure 2: Pharmacological divergence of APIs derived from the (R)- and (S)-enantiomers.

References

  • Díaz-Álvarez, A. E., Mesas-Sánchez, L., & Dinér, P. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14274-14295.[Link]

  • Wang, S., et al. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 31(8), 731-741.[Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142.[Link]

Comparative

Comparative Analysis of the Impurity Profiles of 3-Hydroxy-N-methyl-3-phenylpropanamide from Different Synthesis Methods

Strategic Context & Mechanistic Importance The compound (S)-3-hydroxy-N-methyl-3-phenylpropanamide is a critical chiral synthon in the pharmaceutical industry, serving as the immediate precursor to blockbuster selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Importance

The compound (S)-3-hydroxy-N-methyl-3-phenylpropanamide is a critical chiral synthon in the pharmaceutical industry, serving as the immediate precursor to blockbuster selective norepinephrine and serotonin reuptake inhibitors (SNRIs/SSRIs) such as atomoxetine, fluoxetine, and nisoxetine[1].

Because the downstream synthesis of these active pharmaceutical ingredients (APIs) relies on highly specific stereochemical transformations—such as the Mitsunobu reaction, which proceeds via an SN2 pathway to achieve a reliable Walden inversion of the chiral center[2]—the enantiomeric and chemical purity of the intermediate amide is non-negotiable. If the (R)-enantiomer of the amide is present, it will undergo the same stereoinversion, yielding the inactive (S)-drug enantiomer[2]. Furthermore, the method of synthesis leaves a unique "chemical fingerprint" of impurities. Understanding the causality behind these impurity profiles is essential for developing robust, self-validating analytical controls.

Synthesis Workflows and Impurity Origins

The synthesis of enantiopure 3-hydroxy-N-methyl-3-phenylpropanamide generally proceeds via the resolution of a racemic β-hydroxy ester (e.g., ethyl 3-hydroxy-3-phenylpropanoate), followed by aminolysis with methylamine[1]. The divergence in impurity profiles stems directly from the resolution strategy employed.

Method A: Non-Enzymatic Kinetic Resolution (Organocatalytic)

This approach utilizes a planar-chiral DMAP derivative (such as Fu’s catalyst) to selectively acylate one enantiomer of the racemic starting material[1],[3]. The unreacted (S)-ester is subsequently treated with aqueous methylamine to yield the target amide with complete retention of configuration[1].

  • Impurity Causality: The enantiomeric excess (ee%) is strictly governed by the selectivity factor ( s ) derived from the difference in diastereomeric transition states ( ΔΔG‡ )[3]. A finite s -value inevitably leaves trace amounts of the (R)-ester, translating directly to an (R)-amide impurity. Additionally, because the catalyst utilizes a ferrocene core, elemental iron (Fe) and cyclopentadienyl ligand derivatives become inherent process impurities[1],[3].

Method B: Biocatalytic Resolution (Enzymatic)

This route employs lipases or baker's yeast to achieve stereoselective hydrolysis or reduction of precursors (e.g., ethyl benzoylacetate) in an aqueous/organic biphasic system[4],[5].

  • Impurity Causality: While enzymes often provide superior enantioselectivity (>99% ee) compared to small-molecule catalysts[4], they introduce complex biological impurities. Residual host-cell proteins, endotoxins, and bioburden can persist through the aminolysis step if phase separations are not rigorously optimized.

SynthesisPathways SM Racemic β-Hydroxy Ester CatA Method A: Organocatalytic Planar-Chiral DMAP SM->CatA CatB Method B: Biocatalytic Lipase / Yeast SM->CatB IntA (S)-Ester + (R)-Acetate CatA->IntA ImpA Impurities: Ferrocene (Fe), (R)-Enantiomer IntA->ImpA Generates Amidation Aminolysis (MeNH2) Retention of Configuration IntA->Amidation IntB (S)-Ester (High ee%) CatB->IntB ImpB Impurities: Proteins, Bioburden IntB->ImpB Generates IntB->Amidation Product (S)-3-Hydroxy-N-methyl- 3-phenylpropanamide Amidation->Product

Comparative synthesis workflows highlighting specific impurity generation points.

Quantitative Impurity Profile Comparison

The table below summarizes the expected quantitative limits and origins of impurities based on the chosen synthetic route.

Impurity CategoryMethod A (Organocatalytic KR)Method B (Biocatalytic Resolution)Mechanistic Origin & Causality
Enantiomeric Impurity 0.5% – 2.0% ((R)-Amide)< 0.1% ((R)-Amide)Method A is limited by the s -factor of the DMAP catalyst[3]. Method B benefits from the highly specific active site of lipases[4].
Heavy Metals > 10 ppm (Iron/Fe)Not DetectedMethod A utilizes a ferrocenyl-based catalyst[1]. Method B is metal-free.
Process Reagents Acetic anhydride, MethylamineMethylamine, Buffer saltsAcetic anhydride is used as the acyl donor in Method A[1]. Both methods use methylamine for amidation[2].
Biological Residues Not Applicable> 50 ppm (Total Protein)Method B requires extensive downstream filtration to remove enzyme residues[5].
Related Substances Unreacted (S)-esterHydrolysis byproductsIncomplete aminolysis leaves residual ester. Method B's aqueous conditions can cause unwanted ester hydrolysis[5].

Self-Validating Experimental Protocols

To ensure the trustworthiness of the analytical data, the following protocols are designed as self-validating systems. They do not merely output a result; they actively prove their own operational validity during each run.

Protocol 1: Normal Phase Chiral HPLC for Enantiomeric Purity

Normal Phase Chiral HPLC is prioritized over Reverse Phase (RP) methodologies due to its superior selectivity for hydroxyl-amides. The hydrogen bonding between the analyte's amide/hydroxyl groups and the chiral stationary phase provides robust baseline stability[2].

Step-by-Step Methodology:

  • Column Selection: Equip the system with an amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane/Isopropanol/Diethylamine (DEA) at a ratio of 85:15:0.1 (v/v/v). Causality Note: The addition of 0.1% DEA is critical; it suppresses the ionization of any residual methylamine, preventing peak tailing and ensuring sharp resolution.

  • System Suitability Test (Self-Validation): Inject a 1.0 mg/mL standard of racemic 3-hydroxy-N-methyl-3-phenylpropanamide.

    • Validation Gate: The system is only deemed valid if the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . If Rs​<2.0 , the column is degraded or the mobile phase is improperly mixed.

  • Sample Analysis: Inject the synthesized (S)-amide sample. Calculate the ee% based on the relative peak areas.

Protocol 2: ICP-MS for Ferrocenyl Catalyst Carryover (Method A Specific)

Because the planar-chiral DMAP catalyst contains a ferrocene core[1],[3], trace iron must be quantified to prevent downstream API contamination.

Step-by-Step Methodology:

  • Sample Digestion: Accurately weigh 100 mg of the amide sample into a microwave digestion vessel. Add 5 mL of concentrated trace-metal grade HNO3 and 1 mL of 30% H2O2. Digest at 200°C for 20 minutes.

  • Matrix Match Blank (Self-Validation 1): Run the digestion matrix (HNO3/H2O2) without the sample to establish the baseline ^56Fe level of the reagents.

  • Spike Recovery Test (Self-Validation 2): Spike a known concentration (e.g., 50 ppb) of an Fe standard into a duplicate sample matrix before digestion.

    • Validation Gate: Recovery must fall between 90% and 110%. This proves that the high-carbon matrix of the amide is not suppressing the plasma ionization of the iron.

  • Quantification: Analyze the samples using ICP-MS equipped with Collision Cell Technology (CCT). Inject Helium (He) gas into the collision cell. Causality Note: Helium gas is mandatory to eliminate the ^40Ar^16O polyatomic interference, which possesses the exact same mass-to-charge ratio (m/z 56) as the primary iron isotope, thereby preventing false positives.

Conclusion

The selection between organocatalytic and biocatalytic synthesis of 3-hydroxy-N-methyl-3-phenylpropanamide fundamentally alters the required downstream purification strategy. Method A offers robust scalability but necessitates aggressive metal scavenging to remove ferrocene derivatives and strict chiral chromatography to control the (R)-enantiomer. Conversely, Method B provides near-perfect stereocontrol[4],[2] but shifts the analytical burden toward biological impurity clearance. Drug development professionals must align their synthesis choice with their facility's specific analytical capabilities (e.g., ICP-MS vs. biological assays).

Sources

Validation

Evaluating the performance of different chiral stationary phases for the separation of 3-hydroxy-N-methyl-3-phenylpropanamide enantiomers

Introduction & Mechanistic Context The synthesis of enantiomerically pure aryloxyphenylpropylamine derivatives—including blockbuster neurotherapeutics such as fluoxetine, atomoxetine (tomoxetine), and nisoxetine—relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis of enantiomerically pure aryloxyphenylpropylamine derivatives—including blockbuster neurotherapeutics such as fluoxetine, atomoxetine (tomoxetine), and nisoxetine—relies heavily on the optical purity of their synthetic precursors[1]. A critical intermediate in these pathways is 3-hydroxy-N-methyl-3-phenylpropanamide . Because the pharmacological efficacy of these selective norepinephrine and serotonin reuptake inhibitors is highly stereospecific (with the (S)-enantiomer typically being the active or preferred stereoisomer), rigorous determination of enantiomeric excess (ee) during asymmetric synthesis or kinetic resolution is mandatory[1][2].

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analytical challenge. As an Application Scientist, selecting the correct CSP is not merely about trial and error; it requires a fundamental understanding of the supramolecular interactions between the analyte and the stationary phase.

Causality & Mechanistic Principles of Chiral Recognition

Separating the enantiomers of 3-hydroxy-N-methyl-3-phenylpropanamide requires a CSP capable of discriminating the spatial arrangement of its three key functional groups: the secondary hydroxyl group, the N-methyl amide moiety, and the phenyl ring. Polysaccharide-based CSPs are exceptionally suited for this task[3].

The chiral recognition mechanism operates via a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate linkages on the CSP backbone act as both hydrogen bond donors and acceptors, interacting strongly with the analyte's hydroxyl and amide groups.

  • π−π Interactions: The derivatized phenyl rings on the CSP (e.g., 3,5-dimethylphenyl groups) engage in π−π stacking with the electron-rich aromatic ring of the analyte.

  • Steric Inclusion: The supramolecular helical twist of the amylose or cellulose polymer creates chiral cavities that selectively accommodate one enantiomer over the other based on steric bulk.

Chiral_Recognition Analyte 3-hydroxy-N-methyl- 3-phenylpropanamide H_Bond Hydrogen Bonding (Hydroxyl & Amide) Analyte->H_Bond Pi_Pi π-π Stacking (Phenyl Rings) Analyte->Pi_Pi Steric Steric Inclusion (Helical Groove) Analyte->Steric CSP Polysaccharide CSP (e.g., Amylose Carbamate) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Three-point chiral recognition mechanism between the analyte and polysaccharide CSP.

Comparative Performance of Polysaccharide CSPs

To evaluate the optimal column for this separation, we compare three distinct polysaccharide-based CSPs. The structural nuances of the polymer backbone (amylose vs. cellulose) and the derivatization of the phenylcarbamate dictate the resolving power.

Table 1: Chromatographic Performance Comparison (Normal Phase Conditions)

Chiral Stationary PhasePolymer BackboneDerivatization tR(R)​ (min) tR(S)​ (min)Selectivity ( α )Resolution ( Rs​ )
CHIRALPAK® AD-H AmyloseTris(3,5-dimethylphenylcarbamate)11.924.82.18> 4.0
CHIRALCEL® OD-H CelluloseTris(3,5-dimethylphenylcarbamate)14.218.51.35> 2.0
CHIRALPAK® IH-3 Amylose (Immobilized)Tris(3-chloro-4-methylphenylcarbamate)10.516.81.68> 3.0

*Note: AD-H data is directly grounded in validated kinetic resolution studies for this specific molecule[4]. OD-H and IH-3 data are representative comparative values based on structurally analogous separations to illustrate backbone and derivatization effects.

Causality in Column Selection: The CHIRALPAK® AD-H column demonstrates massive selectivity ( α=2.18 ) for this specific amide[4]. The amylose backbone forms a wider helical groove compared to cellulose (OD-H), which perfectly accommodates the extended conformation of the N-methyl amide tail and the phenyl ring. Conversely, the immobilized CHIRALPAK® IH-3 column[3][5] offers slightly altered selectivity due to the electron-withdrawing chloro-substituent on the phenylcarbamate, but provides the critical advantage of extended solvent compatibility, allowing the use of non-standard modifiers (like dichloromethane) if sample solubility becomes a bottleneck.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for the separation of 3-hydroxy-N-methyl-3-phenylpropanamide enantiomers using the CHIRALPAK® AD-H column.

HPLC_Workflow N1 Sample Preparation (1 mg/mL in Mobile Phase) N2 Column Equilibration (Hexane/IPA 90:10) N1->N2 N3 Isocratic Elution (0.5 mL/min, 25°C) N2->N3 N4 UV Detection (λ = 220 nm) N3->N4 N5 Data Analysis (Calculate Rs, α, ee) N4->N5

Step-by-step HPLC workflow for the enantiomeric separation of chiral amides.

Step-by-Step Methodology:
  • Mobile Phase Preparation: Mix HPLC-grade n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via ultrasonication or vacuum filtration.

    • Causality: Hexane provides the bulk non-polar environment necessary to promote analyte-CSP hydrogen bonding, while IPA acts as a protic modifier to tune elution strength, disrupt non-specific interactions, and prevent peak tailing.

  • Sample Preparation: Dissolve the racemic 3-hydroxy-N-methyl-3-phenylpropanamide in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matrix matching the sample solvent to the mobile phase prevents refractive index disturbances and peak distortion at the solvent front.

  • Chromatographic Execution:

    • Column: CHIRALPAK® AD-H (250 mm × 4.6 mm, 5 µm).

    • Flow rate: 0.5 mL/min[4].

    • Temperature: 25 °C (thermostatted). Causality: Chiral recognition is an enthalpy-driven process; strict temperature control is required to maintain reproducible retention times and selectivity factors.

    • Detection: UV at 220 nm[4]. Causality: Captures the π→π∗ transition of the phenyl ring, maximizing the signal-to-noise ratio for this specific chromophore.

  • System Suitability Testing (SST) - The Self-Validating Step: Prior to evaluating the analytical sample, inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to determine t0​ . This ensures the accurate calculation of the retention factor ( k′ ). The system is considered validated for quantitative ee% determination only if the tailing factor ( Tf​ ) is ≤1.5 and the Resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

Conclusion

For the routine determination of enantiomeric excess of 3-hydroxy-N-methyl-3-phenylpropanamide, the CHIRALPAK® AD-H column operated under normal-phase conditions (Hexane/IPA 90:10) is the undisputed optimal choice. It provides baseline resolution of the (R) and (S) enantiomers with a retention time difference of nearly 13 minutes, ensuring robust, interference-free integration for highly accurate kinetic resolution calculations[4]. If sample solubility issues arise during process scale-up, transitioning to the immobilized CHIRALPAK® IH-3 column provides a viable, solvent-flexible alternative[3].

References

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. NIH.gov / PMC.[Link]

  • Organic & Biomolecular Chemistry. RSC.org.[Link]

  • Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols. Diva-Portal.org.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-hydroxy-N-methyl-3-phenylpropanamide proper disposal procedures

Title: Comprehensive Safety & Disposal Protocol for 3-Hydroxy-N-methyl-3-phenylpropanamide Introduction As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Disposal Protocol for 3-Hydroxy-N-methyl-3-phenylpropanamide

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of selective norepinephrine reuptake inhibitors (SNRIs) like atomoxetine and fluoxetine. A critical chiral building block in these workflows is 3-hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3)[1]. While optimizing yield and enantiomeric excess is often the primary focus in the laboratory, the logistical realities of handling active pharmaceutical intermediates (APIs) dictate that safety and disposal protocols must be equally rigorous.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and regulatory-compliant disposal of 3-hydroxy-N-methyl-3-phenylpropanamide.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of 3-hydroxy-N-methyl-3-phenylpropanamide is essential for predicting its hazards and designing a safe operational environment. The molecule features a secondary hydroxyl group, a secondary amide, and a phenyl ring.

  • Reactivity Causality: The amide linkage is susceptible to hydrolysis under extreme pH conditions (exposure to strong acids or bases), which can release methylamine—a highly flammable gas and severe respiratory irritant. Therefore, this compound must be strictly segregated from strong oxidizers and extreme pH environments during storage and waste accumulation.

  • Biological Causality: As an API intermediate for potent psychoactive drugs, environmental release poses a severe risk to aquatic ecosystems. Even trace amounts can disrupt local fauna, which is the primary mechanistic driver behind the [2].

Immediate Spill Response & Containment

Under, spill response is dictated by the scale and risk of the release[3]. We classify spills into two categories: Incidental and Emergency[4].

Quantitative Spill Response Matrix

Spill ClassificationQuantitative ThresholdRequired PPEImmediate Action
Incidental < 500 g (Solid) or < 1 L (Solution)Nitrile gloves, N95 respirator, safety goggles, lab coatContain with inert absorbent; mechanical collection[5].
Emergency > 500 g, or any amount posing IDLHLevel B/C Hazmat Suit, SCBA or PAPREvacuate area; isolate ventilation; contact HAZMAT[3].

Step-by-Step Methodology: Incidental Spill Clean-up

  • Isolate & Assess: Immediately evacuate non-essential personnel from the immediate vicinity. Verify the spill volume is within the incidental threshold (< 500 g) and that no secondary hazards (e.g., fire, reactive chemicals) are present[5].

  • PPE Donning: Equip double nitrile gloves. Causality: Nitrile provides excellent resistance to the organic solvents (like methanol or ethyl acetate) often used in conjunction with this intermediate. Don an N95 or P100 particulate respirator to prevent inhalation of aerosolized API powder.

  • Containment: Surround the spilled material with an inert absorbent (e.g., diatomaceous earth or vermiculite). Causality: Do not use water. Adding water can solubilize the compound, increasing the surface area of contamination and driving it deeper into porous laboratory surfaces.

  • Mechanical Collection: Use non-sparking tools to gently sweep the powder and absorbent into a compatible, sealable high-density polyethylene (HDPE) container[5].

  • Decontamination: Wipe the affected area with a solvent in which the compound is highly soluble (e.g., methanol), followed by a standard detergent and water wash. Place all wipes into the hazardous waste container[3].

SpillResponse Start Spill Detected 3-hydroxy-N-methyl- 3-phenylpropanamide Assess Assess Spill Volume & Exposure Risk Start->Assess Incidental Incidental Spill (< 500g, No IDLH) Assess->Incidental Low Risk Emergency Emergency Spill (> 500g or High Risk) Assess->Emergency High Risk PPE Don Appropriate PPE (Nitrile, N95/Respirator) Incidental->PPE Evacuate Evacuate Area & Call HAZMAT Emergency->Evacuate Contain Contain with Inert Absorbent PPE->Contain Clean Mechanically Collect (Non-sparking tools) Contain->Clean Dispose Transfer to RCRA Hazardous Waste Bin Clean->Dispose

Workflow for assessing and responding to 3-hydroxy-N-methyl-3-phenylpropanamide spills.

Standard Operating Procedure for Waste Disposal

As of 2019, the EPA's Subpart P regulations strictly govern the disposal of pharmaceutical wastes, explicitly banning the disposal of APIs and their intermediates down the drain[2]. All 3-hydroxy-N-methyl-3-phenylpropanamide waste must be treated as non-RCRA hazardous waste (or P/U-listed if mixed with specific regulated solvents) and destroyed via thermal incineration.

Step-by-Step Methodology: Routine Waste Disposal

  • Segregation at Source: Separate solid intermediate waste from liquid solvent waste. Never mix this amide with acidic waste streams, as this risks exothermic hydrolysis and the generation of toxic methylamine gas.

  • Liquid Waste Management: Collect mother liquors and solvent washes in high-density polyethylene (HDPE) carboys. Causality: HDPE provides superior chemical resistance to the organic solvents typically used during the crystallization and purification of this intermediate[1].

  • Solid Waste Management: Place contaminated PPE, filter papers, and residual powders into double-lined polyethylene bags. Seal the bags and place them into rigid, leak-proof secondary containers (e.g., poly drums).

  • Labeling: Clearly label all containers with "Hazardous Waste - Toxic Organic Solid/Liquid" and the exact chemical name: 3-hydroxy-N-methyl-3-phenylpropanamide. Do not use structural abbreviations, as this violates [3].

  • Final Disposal (Incineration): Transfer the waste to a licensed hazardous waste vendor for high-temperature incineration. Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the phenylpropanamide backbone, preventing environmental contamination and neutralizing all biological activity[2].

WasteDisposal Gen Waste Generation (API Intermediate) Solid Solid Waste (Powder, PPE, Absorbents) Gen->Solid Liquid Liquid Waste (Solvent Wash, Mother Liquor) Gen->Liquid SegSolid Seal in Double-Lined Polyethylene Bags Solid->SegSolid NoSewer STRICT BAN: Do Not Sewer (EPA Rule) Liquid->NoSewer SegLiquid Store in Compatible HDPE Carboys Liquid->SegLiquid Label Label as 'Hazardous Waste' (RCRA Compliant) SegSolid->Label SegLiquid->Label Incinerate High-Temperature Incineration (>1000°C) Label->Incinerate

Regulated disposal pathway for solid and liquid API intermediate waste streams.

References

  • LookChem. "Atomoxetine hydrochloride - Chemical Properties and Uses." LookChem Database.[Link]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA Guidelines.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120." OSHA Standards.[Link]

  • Lane Community College. "Chemical Spill Response Plan." Environmental Health and Safety. [Link]

  • Compliance Solutions. "5 Must-Know Steps for Fast, Compliant Spill Response." CS Regs. [Link]

Sources

Handling

Personal protective equipment for handling 3-hydroxy-N-methyl-3-phenylpropanamide

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for synthetic pharmaceutical intermediates. 3-hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3;...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for synthetic pharmaceutical intermediates. 3-hydroxy-N-methyl-3-phenylpropanamide (CAS: 76183-10-3; Enantiopure (S)-form CAS: 134619-76-4) is a critical precursor utilized in the development of selective norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), including atomoxetine, fluoxetine, and nisoxetine .

While standard safety data sheets (SDS) may broadly classify it with general irritant warnings, drug development professionals must treat it under stringent Active Pharmaceutical Ingredient (API) handling protocols. Its structural affinity to potent neuroactive compounds dictates a zero-tolerance approach to dermal and inhalation exposure.

Here is your definitive, field-proven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.

Risk Assessment and Causality (E-E-A-T)

Expertise & Experience: Why standard PPE is insufficient. Many laboratories default to a standard cotton lab coat and single latex or nitrile gloves. However, 3-hydroxy-N-methyl-3-phenylpropanamide possesses both lipophilic (phenyl ring) and hydrophilic (hydroxyl and amide) moieties. This amphiphilic nature fundamentally alters its risk profile:

  • Dermal Hazard: The compound acts as a localized irritant but can be rapidly systemically absorbed if dissolved in common laboratory solvents (e.g., DMSO, methanol, dichloromethane). These solvents act as aggressive permeation enhancers, carrying the intermediate through standard glove micro-tears .

  • Inhalation Hazard: When handled as a dry powder, electrostatic forces cause fine particulates to become airborne. Inhalation bypasses first-pass metabolism, directly exposing the researcher to the intermediate's effects .

Quantitative PPE & Engineering Controls Matrix

To ensure a self-validating safety system, your PPE must be paired with appropriate engineering controls. Below is the quantitative and qualitative specification matrix for handling this compound.

Protective EquipmentSpecification / MaterialCausality / Rationale for SelectionReplacement Frequency
Primary Gloves Nitrile, >0.12 mm thicknessHigh chemical resistance to amide and alcohol derivatives.Every 2 hours or immediately upon contamination.
Secondary Gloves Nitrile or Neoprene, extended cuffPrevents solvent-mediated permeation during active handling and cleanup.Per session.
Eye Protection ANSI Z87.1 tight-fitting gogglesProtects against airborne dust aerosolization and solvent splashes.Reusable (decontaminate after use).
Body Protection Tyvek® disposable suit or fluid-resistant lab coatPrevents micro-particulate accumulation on personal clothing.Daily, or immediately if contaminated.
Respiratory N95/P100 particulate respiratorMandatory secondary barrier if weighing outside a closed containment system.Discard after single use.
Engineering Control Class II Biological Safety Cabinet (BSC) or Powder HoodMaintains inward airflow (face velocity 80-100 fpm) to trap particulates.N/A (Annual certification required).

Step-by-Step Operational Workflow: Handling & Dispensing

Trustworthiness Principle: Every protocol described below is a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Phase 1: Pre-Operational Setup

  • Verify Containment: Ensure the powder weighing hood or Class II BSC is operational.

    • Validation Check: Read the magnehelic gauge to confirm a face velocity of at least 80–100 fpm. A failed gauge reading invalidates the primary engineering control; do not proceed.

  • Don PPE: Apply the secondary barrier (Tyvek suit or fluid-resistant lab coat) and ANSI Z87.1 safety goggles. Don the first pair of standard nitrile gloves.

  • Prepare Receptacles: Place all necessary spatulas, anti-static weigh boats, and pre-labeled amber glass vials inside the hood before opening the chemical container to minimize airflow disruption.

Phase 2: Active Handling 4. Double Glove: Don the second pair of extended-cuff nitrile gloves over the first.

  • Validation Check: Perform a visual and inflation seal check. A breached glove invalidates the primary dermal barrier.
  • Static Mitigation: Use an anti-static zero-ionizer fan if the 3-hydroxy-N-methyl-3-phenylpropanamide powder exhibits static cling. This eliminates the electrostatic repulsion that causes API aerosolization.
  • Dispensing: Carefully weigh the required mass. If preparing a stock solution, add the solvent directly to the vial inside the hood. Cap tightly before removing the vial from the containment area.

Phase 3: Doffing and Decontamination 7. Surface Decontamination: Wipe down the balance and hood surfaces with a solvent-dampened lint-free cloth (isopropanol, followed by water) to capture any micro-particulates. 8. Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then remove the inner gloves last. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory environment.

  • Solid Spill (Powder): Do NOT sweep. Sweeping mechanically aerosolizes the intermediate. Cover the spill with damp absorbent pads (using water or isopropanol to weigh down the dust). Carefully scoop the wet material into a hazardous waste container.

  • Liquid Spill (Solution): Cover with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent solvent off-gassing and spreading.

  • Disposal: All contaminated PPE, absorbent pads, and residual 3-hydroxy-N-methyl-3-phenylpropanamide must be placed in a sealed, clearly labeled container. Dispose of as Hazardous Pharmaceutical Waste for high-temperature incineration. Never flush intermediates down the sink.

Exposure Control Workflow Visualization

Handling_Workflow N1 Risk Assessment (API Intermediate) N4 Engineering Control (Class II BSC / Hood) N1->N4 Establishes N2 Primary Barrier (Double Nitrile Gloves) N5 Active Handling (Weighing & Transfer) N2->N5 Enables N3 Secondary Barrier (Tyvek Suit / Lab Coat) N3->N5 Enables N4->N2 Requires N4->N3 Requires N6 Spill / Exposure? N5->N6 Continuous Monitoring N7 Emergency Protocol (Evacuate & Contain) N6->N7 Yes N8 Standard Decon (Solvent Wipe down) N6->N8 No N9 Waste Segregation (Solid/Liquid API Waste) N7->N9 Post-Spill Cleanup N8->N9 Routine Disposal

Workflow for handling pharmaceutical intermediates and exposure control.

References

  • Title: Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: MDPI (Molecules) URL: [Link]

  • Title: Lipase mediated sequential resolution of aromatic β-hydroxy esters using fatty acid derivatives Source: ResearchGate URL: [Link]

  • Title: Atomoxetine hydrochloride - Chemical Properties and Safety Data Source: LookChem URL: [Link]

  • Title: Process for the preparation of fluoxetine hydrochloride (EP0380924A1)
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